Furan fatty acid F6
Description
Properties
IUPAC Name |
11-(3,4-dimethyl-5-pentylfuran-2-yl)undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O3/c1-4-5-12-15-20-18(2)19(3)21(25-20)16-13-10-8-6-7-9-11-14-17-22(23)24/h4-17H2,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTXSZNBSIMKTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C(O1)CCCCCCCCCCC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553387 | |
| Record name | 11-(3,4-Dimethyl-5-pentylfuran-2-yl)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57818-36-7 | |
| Record name | 12,15-Epoxy-13,14-dimethyleicosa-12,14-dienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57818-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-(3,4-Dimethyl-5-pentylfuran-2-yl)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethyl-5-pentyl-2-furanundecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031126 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Furan Fatty Acid F6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the furan fatty acid F6, a molecule of growing interest in biomedical research due to its significant biological activities. This document covers its chemical structure, quantitative data from analytical and biological studies, detailed experimental protocols, and relevant signaling pathways.
Chemical Structure and Properties of this compound
This compound, a naturally occurring lipid, is characterized by a substituted furan ring within a long-chain fatty acid. It is found in a variety of sources, including algae, plants, and marine organisms.[1][2]
The primary chemical identifiers for this compound are:
-
Systematic Name: 3,4-dimethyl-5-pentyl-2-furanundecanoic acid[1][3][4][5][6][7]
-
Alternative Name: 12,15-epoxy-13,14-dimethyleicosa-12,14-dienoic acid[8]
-
Molecular Formula: C₂₂H₃₈O₃[1]
-
Molecular Weight: 350.54 g/mol [1]
Below is a 2D representation of the chemical structure of this compound.
Caption: 2D Chemical Structure of this compound.
Quantitative Data
The quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles. Below are tables summarizing key quantitative parameters from various analytical methods and biological studies.
Table 1: Analytical Method Performance for Furan Fatty Acid Quantification
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| HS-SPME-GC-FID | Fruit Juices | 0.056 ng/mL | 0.18 ng/mL | [2] |
| GC/EI-MS (SIM) | Food Samples | 11 pg | - | [9][10] |
| qNMR | Fish Oil | - | 0.5 µg (dimethyl FuFAs), 1.0 µg (monomethyl FuFAs) | [11] |
| GC-TQ/MS (MRM) | Marine and Edible Oils | - | 0.6 pg |[12] |
Table 2: Comparative Analysis of NETosis Induction by this compound and Other Fatty Acids
| Fatty Acid | Concentration | % DNA Release at 120 min | % DNA Release at 240 min | Reference |
|---|---|---|---|---|
| This compound | 5 µ g/0.1 mL | ~65% higher than control | ~65% higher than control | [13][14] |
| Palmitic acid (PA) | 5 µ g/0.1 mL | Slow kinetics, lower % DNA release | Slow kinetics, lower % DNA release | [13][14] |
| Palmitoleic acid (PO) | 5 µ g/0.1 mL | Slow kinetics, lower % DNA release | Slow kinetics, lower % DNA release | [13][14] |
| Stearic acid (SA) | 5 µ g/0.1 mL | Slow kinetics, lower % DNA release | Slow kinetics, lower % DNA release | [13][14] |
| Oleic acid (OA) | 5 µ g/0.1 mL | Slow kinetics, lower % DNA release | Slow kinetics, lower % DNA release |[13][14] |
Experimental Protocols
Accurate analysis of this compound requires meticulous sample preparation and analytical procedures. The following are detailed protocols for its extraction and analysis.
Protocol 1: Extraction of Furan Fatty Acids from Human Plasma [15][16]
-
Sample Preparation: To a vial containing a human plasma sample, add internal standards (e.g., deuterated Furan fatty acids).
-
Saponification: Add 500 µL of 1 M potassium hydroxide (KOH) in 95% ethanol. Seal the vial and incubate at 60°C for 2 hours.
-
Acidification: Cool the mixture to room temperature and adjust the pH to 3-4 with 1 M hydrochloric acid (HCl).
-
Extraction: Add 300 µL of n-hexane and vortex to extract the free fatty acids. Repeat the extraction twice more.
-
Drying: Combine the n-hexane layers and evaporate to dryness under a stream of nitrogen. The sample is now ready for derivatization.
Protocol 2: Total Lipid Extraction from Tissues (Folch Method) [15]
-
Homogenization: Weigh approximately 1 g of tissue and homogenize it in 20 volumes of a chloroform:methanol (2:1, v/v) mixture.
-
Filtration: Filter the homogenate to remove solid particles.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the filtrate to induce phase separation and centrifuge to clarify the layers.
-
Lipid Collection: Carefully collect the lower chloroform phase containing the lipids.
-
Drying: Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract. This extract can then be used for saponification and further analysis.
Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis [15]
-
Reconstitution: Reconstitute the dried lipid extract in a small volume of toluene.
-
Methylation: Add 2 mL of 14% boron trifluoride-methanol (BF₃-MeOH) solution. Seal the vial and heat at 90°C for 1 hour.
-
Extraction: Cool the vial to room temperature. Add 1 mL of saturated NaCl solution and 1 mL of n-hexane. Vortex and centrifuge.
-
Collection: Collect the upper hexane layer containing the FAMEs. Repeat the hexane extraction twice.
-
Concentration: Combine the hexane extracts and evaporate to a small volume under nitrogen. The sample is now ready for GC-MS analysis.
Biological Activity and Signaling Pathways
This compound exhibits potent biological activities, primarily as an antioxidant and a modulator of immune responses.
Antioxidant Activity: Furan fatty acids are effective scavengers of reactive oxygen species (ROS), protecting cell membranes from lipid peroxidation.[2][17][18] The furan ring is the active moiety responsible for this radical-scavenging ability.[18]
Induction of NETosis: this compound has been shown to be a potent inducer of Neutrophil Extracellular Trap (NET) formation, or NETosis.[13][19][20] This process is a unique form of programmed cell death in neutrophils that results in the release of a web of DNA, histones, and granular proteins to trap and kill pathogens.
The signaling pathway for F6-induced NETosis is distinct from that of other long-chain fatty acids. It involves the production of ROS from both NADPH oxidase (NOX) and mitochondria, and the activation of Akt, in addition to ERK and JNK kinases.[13][14][19][20]
Caption: Signaling Pathway of F6-Induced NETosis.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of this compound from biological samples.
Caption: General Experimental Workflow for F6 Analysis.
Conclusion
This compound is a bioactive lipid with significant potential in biomedical research, particularly in the fields of oxidative stress and immunology. This guide provides a foundational understanding of its chemical properties, methods for its quantification, and its known biological activities. The detailed protocols and pathway diagrams serve as a valuable resource for researchers investigating the role of this compound in health and disease. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.
References
- 1. Furan fatty acids: occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Potential Mechanism of Dermal Wound Treatment With Preparations From the Skin Gel of Arabian Gulf Catfish: A Unique Furan Fatty Acid (F6) and Cholesta-3,5-Diene (S5) Recruit Neutrophils and Fibroblasts to Promote Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Furan Fatty Acids in Food Samples | Semantic Scholar [semanticscholar.org]
- 11. Direct 1H NMR Quantitation of Valuable Furan Fatty Acids in Fish Oils and Fish Oil Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Furan fatty acids efficiently rescue brain cells from cell death induced by oxidative stress - Food & Function (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. Furanoid F-Acid F6 Uniquely Induces NETosis Compared to C16 and C18 Fatty Acids in Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Furanoid F-Acid F6 Uniquely Induces NETosis Compared to C16 and C18 Fatty Acids in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Furan Fatty Acid F6: A Comprehensive Technical Guide on its Discovery, Analysis, and Biological Significance
Abstract
Furan fatty acids (FuFAs) are a unique class of lipids characterized by a furan ring within the acyl chain. Among them, Furan Fatty Acid F6 (F6), chemically known as 12,15-epoxy-13,14-dimethyleicosa-12,14-dienoic acid, has garnered significant attention for its potent biological activities. This technical guide provides an in-depth overview of the discovery and historical background of F6, detailed experimental protocols for its extraction, analysis, and synthesis, a summary of quantitative data, and an exploration of its role in cellular signaling pathways, particularly in response to oxidative stress and during wound healing. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this intriguing molecule.
Discovery and Historical Background
The journey to the discovery of furan fatty acids was initiated in 1966 when they were first reported, albeit mistakenly, in the seed oil of Exocarpus cupressiformis. It was later clarified that the detected compounds were artifacts formed during sample preparation. The first definitive identification of furan fatty acids in a biological system occurred in 1974 by Robert L. Glass and his colleagues, who found them in the Northern pike (Esox lucius).
Furan fatty acids are characterized by a substituted furan ring within a fatty acid chain. They are found in a wide variety of organisms, including plants, algae, marine invertebrates, and fish. In animals, these fatty acids are not synthesized de novo but are acquired through the diet. F6 has been identified as one of the most abundant furan fatty acids in many biological sources, with linoleic acid serving as its biogenetic precursor.[1][2] The methyl groups on the furan ring are derived from S-adenosylmethionine.[2] Due to their potent radical-scavenging properties, it has been speculated that the health benefits previously attributed solely to omega-3 fatty acids in fish might be, in part, due to the presence of furan fatty acids like F6.
Quantitative Data
The concentration of this compound varies significantly across different biological matrices. Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled its quantification at low levels.
| Sample Matrix | Analytical Method | Reported Concentration / Limit of Quantitation (LOQ) | Reference |
| Human Plasma | GC/MS (full-scan) | LOQ: 10 µM | [1] |
| Human Plasma | UPLC/ESI/MS/MS | >2,000-fold more sensitive than GC/MS | [1] |
| Fish Oil Capsules | GC/EI-MS (SIM) | 18 - 234 mg/100 g oil (total F-acids) | [3] |
| Edible Oils | GC-TQ/MS (MRM) | LOQ: 0.6 pg | [4] |
| Fish Oil | 1H NMR | LOQ: 0.5 µg (dimethyl FuFAs) | [5] |
Experimental Protocols
Extraction and Purification of this compound from Biological Samples
The following protocol is a generalized procedure for the extraction and enrichment of F6 from biological tissues, adapted from various sources.[3][6][7]
1. Lipid Extraction (Folch Method):
-
Homogenize the tissue sample (e.g., 1 gram) in a 2:1 (v/v) mixture of chloroform and methanol (20 mL).
-
Filter the homogenate to remove solid debris.
-
Add 0.2 volumes of 0.9% NaCl solution to the filtrate to induce phase separation.
-
Centrifuge the mixture to clarify the two phases.
-
Collect the lower chloroform phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
2. Saponification:
-
To the dried lipid extract, add 500 µL of 1 M KOH in 95% ethanol.
-
Seal the container and heat at 60°C for 2 hours.
-
Cool the mixture and acidify to pH 3-4 with 1 M HCl.
-
Extract the free fatty acids three times with n-hexane.
-
Combine the hexane extracts and evaporate to dryness.
3. Enrichment by Silver Ion Chromatography:
-
Prepare a solid-phase extraction (SPE) cartridge with silica gel impregnated with 20% silver nitrate.
-
Dissolve the fatty acid extract in a non-polar solvent (e.g., hexane).
-
Apply the sample to the conditioned SPE cartridge.
-
Elute with solvents of increasing polarity to separate fatty acids based on their degree of unsaturation. Furan fatty acids will elute in a fraction separate from highly unsaturated fatty acids.
-
Collect the fractions and evaporate the solvent. A reported recovery rate for this step is approximately 85%.[3]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried, enriched furan fatty acid fraction, add 2 mL of 14% boron trifluoride in methanol (BF3-MeOH).
-
Seal the vial and heat at 90°C for 1 hour.
-
Cool to room temperature and add 1 mL of saturated NaCl solution and 1 mL of n-hexane.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent HP-INNOWax column (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
Oven Program: Initial temperature of 60°C for 2 min, ramp to 160°C at 20°C/min, then ramp to 240°C at 5°C/min and hold for 7 min.[1]
-
Mass Spectrometer: Electron ionization (EI) at 70 eV with a full scan range of m/z 50–500.[1]
Total Synthesis of this compound
A total synthesis of F6 has been reported, with a key step involving the formation of the furan ring via an iodine- or silver-induced 5-endo-dig cyclization of a functionalized 3-alkyne-1,2-diol.[8][9] The following is a conceptual outline of a synthetic approach.
Signaling Pathways and Biological Roles
This compound has been shown to play a significant role in cellular protection against oxidative stress and in the modulation of inflammatory responses, particularly during wound healing.
Protection Against Oxidative Stress
F6 has demonstrated a strong protective effect against oxidative stress-induced cell death in brain cells.[10][11] It is proposed that F6 incorporates into cell membranes and acts as a potent scavenger of free radicals, thereby preventing lipid peroxidation.
Role in Wound Healing and NETosis
F6 has been identified as a key bioactive lipid in promoting wound healing.[12][13][14] It contributes to this process by recruiting neutrophils and fibroblasts to the site of injury. One of the mechanisms by which F6 influences the immune response is by inducing a unique and rapid form of Neutrophil Extracellular Trap (NET) formation, or NETosis.[15] This process involves the production of reactive oxygen species (ROS) from both NADPH oxidase (NOX) and mitochondria, and the activation of several protein kinases.
Conclusion
This compound is a fascinating natural product with significant biological activities. Its discovery has opened new avenues for research into the roles of minor fatty acids in health and disease. The detailed protocols for its analysis and the growing understanding of its mechanisms of action, particularly its antioxidant and immunomodulatory properties, position F6 as a promising molecule for further investigation in the context of drug development and nutritional science. Future research should focus on further elucidating its biosynthetic pathways in various organisms and exploring its therapeutic potential in a clinical setting.
References
- 1. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furan fatty acids: occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Furan Fatty Acids in Food Samples | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Direct 1H NMR Quantitation of Valuable Furan Fatty Acids in Fish Oils and Fish Oil Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 8. researchgate.net [researchgate.net]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. Furan fatty acids efficiently rescue brain cells from cell death induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. Potential Mechanism of Dermal Wound Treatment With Preparations From the Skin Gel of Arabian Gulf Catfish: A Unique Furan Fatty Acid (F6) and Cholesta-3,5-Diene (S5) Recruit Neutrophils and Fibroblasts to Promote Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.kfas.org.kw [pure.kfas.org.kw]
- 14. Potential Mechanism of Dermal Wound Treatment With Preparations From the Skin Gel of Arabian Gulf Catfish: A Unique Furan Fatty Acid (F6) and Cholesta-3,5-Diene (S5) Recruit Neutrophils and Fibroblasts to Promote Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.kfas.org.kw [pure.kfas.org.kw]
The Ubiquitous Presence of Furan Fatty Acid F6: A Deep Dive into its Natural Occurrence and Biological Significance
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the natural occurrence, analysis, and biological roles of the furan fatty acid F6 in plants and animals.
Furan fatty acids (FuFAs) are a unique class of lipids characterized by a furan ring within their structure. Among these, 12,15-epoxy-13,14-dimethyleicosa-12,14-dienoic acid, commonly known as F6, has garnered significant attention for its biological activities. This technical guide provides an in-depth overview of the natural occurrence of F6 in flora and fauna, detailed methodologies for its analysis, and an exploration of its known signaling pathways.
Natural Occurrence of this compound
Furan fatty acids are produced by plants, algae, and various microorganisms.[1][2] Animals, including mammals, primarily acquire these fatty acids through their diet.[1][2] The accumulation of F6 has been observed in a variety of organisms, indicating its widespread distribution in the food chain.
F6 in the Animal Kingdom
In animals, F6 is incorporated into phospholipids and cholesterol esters.[1] Fish are a particularly rich source of F6, with concentrations varying significantly between species and tissues.[3] In some fish species, F6 is the most abundant furan fatty acid.[3] For instance, in the testes of certain fish, F-acids are predominantly found in the triglyceride fraction, while in the liver, they are concentrated in cholesteryl esters, triglycerides, and phospholipids.[3] Studies have shown that F6 can constitute 56.3-86.1% of the total F-acids in various fish organs.[3] In the hepatopancreas of crayfish, F6 has been identified as the major F-acid, accounting for 41.83% of the total furan fatty acids.[4] The total concentration of F6 in fish can range from 1 to 300 µg/g.[5] In human blood, the total furan fatty acid content is approximately 50 ng/ml.[2]
F6 in the Plant Kingdom
Furan fatty acids are common constituents of plants, found in vegetables, fruits, grasses, and leaves.[4][6] While specific quantitative data for F6 is less abundant compared to animal sources, total furan fatty acid concentrations in plants, primarily consisting of F3 and F6, have been reported to range from 4 to 700 µg/g dry weight.[5] F-acids are also present in various vegetable oils.[7]
Quantitative Data Summary
The following tables summarize the reported concentrations of this compound and total Furan fatty acids in various plant and animal samples.
| Animal Source | Tissue/Fraction | F6 Concentration | Total F-acid Concentration | Reference |
| Various Fish Species | Organs | 56.3-86.1% of total F-acids | [3] | |
| Crayfish | Hepatopancreas | 41.83% of the total F-acids | [4] | |
| Fish | 1 - 300 µg/g | [5] | ||
| Human | Blood | ~50 ng/mL | [2] | |
| Butter | 116 - 476 mg/kg | [3] |
| Plant Source | Sample Type | Total F-acid Concentration (mainly F3 & F6) | Reference |
| Various Plants | Dry Weight | 4 - 700 µg/g | [5] |
| Vegetables and Fruits | Common constituents | [6] | |
| Grasses, Dandelion, Clover | Leaves | Considerable amounts | [6] |
| Birch | Leaves | Considerable amounts | [6] |
| Various Vegetable Oils | Oil | Present | [7] |
Experimental Protocols
Accurate quantification of F6 requires robust and sensitive analytical methodologies. The following section details the key experimental protocols for the extraction and analysis of furan fatty acids from biological matrices.
Lipid Extraction from Biological Samples
A common method for total lipid extraction is a modified Folch or Bligh and Dyer method using a chloroform and methanol mixture.
Materials:
-
Tissue or cell sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or similar)
-
Homogenizer
-
Centrifuge
Procedure:
-
Homogenize the biological sample in a chloroform:methanol (2:1, v/v) solution.
-
Filter the homogenate to remove particulate matter.
-
Add 0.2 volumes of 0.9% NaCl solution to the filtrate to induce phase separation.
-
Centrifuge the mixture to separate the layers.
-
Carefully collect the lower chloroform phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
Saponification and Fatty Acid Methyl Ester (FAME) Derivatization
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the extracted lipids are typically saponified to release free fatty acids, which are then derivatized to their more volatile methyl esters.
Materials:
-
Dried lipid extract
-
Methanolic potassium hydroxide (KOH) or sodium hydroxide (NaOH)
-
Boron trifluoride-methanol (BF3-MeOH) solution or acetyl chloride in methanol
-
n-Hexane
-
Saturated NaCl solution
Procedure:
-
Dissolve the dried lipid extract in a small volume of toluene.
-
Add methanolic KOH or NaOH and heat to saponify the lipids.
-
After cooling, add BF3-MeOH or acetyl chloride in methanol and heat to methylate the fatty acids.
-
Add saturated NaCl solution and n-hexane to extract the FAMEs.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
The FAMEs are then concentrated and ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for FAME analysis (e.g., DB-23, HP-INNOWAX).
Typical GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 160°C at 20°C/min, then ramp to 240°C at 5°C/min and hold for 7 minutes.
-
Carrier Gas: Helium
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: m/z 50-500.
Quantification is typically performed using a suitable internal standard and by operating the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
Signaling and Metabolic Pathways
Furan fatty acids, including F6, are recognized for their potent antioxidant properties and their involvement in specific cellular signaling pathways.
Radical Scavenging Activity
FuFAs are effective scavengers of free radicals, thereby protecting polyunsaturated fatty acids from lipid peroxidation.[2][8][9] This is a crucial defense mechanism against oxidative stress.
Caption: F6 acts as a radical scavenger, mitigating lipid peroxidation.
F6-Induced NETosis in Neutrophils
F6 has been shown to induce a unique and rapid form of Neutrophil Extracellular Trap (NET) formation, known as NETosis.[10][11][12] This process is crucial for the immune response and involves the release of a web of DNA, histones, and granular proteins to trap and kill pathogens. The F6-induced pathway is distinct from that of other fatty acids as it involves the generation of reactive oxygen species (ROS) from both NADPH oxidase (NOX) and mitochondria, and requires the activation of the kinase Akt in addition to ERK and JNK.[10][11][12]
References
- 1. Furan fatty acids: occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Furan fatty acids - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agritrop.cirad.fr [agritrop.cirad.fr]
- 6. The common occurrence of furan fatty acids in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydroxyl radical scavenging activity of naturally occurring furan fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Furanoid F-Acid F6 Uniquely Induces NETosis Compared to C16 and C18 Fatty Acids in Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Furanoid F-Acid F6 Uniquely Induces NETosis Compared to C16 and C18 Fatty Acids in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Enigmatic Path of Furan Fatty Acid F6 Synthesis from Linoleic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furan fatty acids (FuFAs) are a unique class of lipids characterized by a furan moiety within the acyl chain. Among them, F6 has garnered significant interest due to its biological activities. While it is established that the biogenetic precursor of F6 is linoleic acid, the precise biosynthetic pathway in organisms like algae and plants remains an area of active investigation.[1] This technical guide synthesizes the current understanding of the proposed biosynthesis of Furan fatty acid F6 from linoleic acid, contrasts it with the well-elucidated pathway of other FuFAs in bacteria, and provides insights into the experimental approaches required to further unravel this intriguing biochemical puzzle.
Introduction to Furan Fatty Acids
Furan fatty acids are found in a variety of organisms, including plants, algae, and microorganisms.[2][3] They are consumed by animals through their diet and incorporated into phospholipids and cholesterol esters.[1] FuFAs are recognized for their potent antioxidant properties, acting as scavengers of hydroxyl and peroxyl radicals, which implicates them in cellular protection against oxidative damage.[2][3] The this compound is a prominent member of this family, and understanding its biosynthesis is crucial for harnessing its potential therapeutic benefits.
Proposed Biosynthetic Pathway of this compound from Linoleic Acid
The biosynthesis of this compound from linoleic acid is hypothesized to proceed through a lipoxygenase-mediated pathway, particularly in algae.[2][3] This proposed pathway is distinct from the well-characterized FuFA synthesis in bacteria. The key steps are outlined below.
The Lipoxygenase-Initiated Cascade
The initial and pivotal step in the proposed pathway is the oxidation of linoleic acid by a lipoxygenase (LOX) enzyme.[2][3] LOXs are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids.
-
Hydroperoxide Formation: A specific lipoxygenase, likely a 13-LOX, abstracts a hydrogen atom from the C-11 position of linoleic acid. This is followed by the insertion of molecular oxygen to form 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE).[2]
-
Furan Ring Formation: The unstable hydroperoxide intermediate is then thought to undergo a series of reactions, including electron shifts, cyclization, and rearrangement, to form the furan ring. The exact enzymatic machinery catalyzing these steps is yet to be identified.
-
Methylation: The final step in the formation of F6 involves the methylation of the furan ring. The methyl groups are derived from S-adenosylmethionine (SAM), a common methyl group donor in biological systems.[1]
Below is a diagram illustrating the proposed biosynthetic pathway of F6 from linoleic acid.
A Comparative Look: The Well-Defined Bacterial Furan Fatty Acid Biosynthesis
In contrast to the proposed pathway for F6, the biosynthesis of other FuFAs, such as 9M5-FuFA and 9D5-FuFA, has been extensively studied and elucidated in bacteria like Rhodobacter sphaeroides and Rhodopseudomonas palustris. This pathway initiates from vaccenic acid, not linoleic acid, and follows a distinct sequence of enzymatic reactions.
The key enzymes in this pathway have been identified and characterized:
-
UfaM: A SAM-dependent methylase that converts vaccenic acid to a methylated unsaturated fatty acid.
-
UfaD: A fatty acid desaturase.
-
UfaO: An enzyme that incorporates molecular oxygen to form the furan ring.
-
FufM: A methylase that can further modify the furan fatty acid.
The experimental workflow to elucidate this pathway involved a combination of genetics, genomics, and biochemical analyses.
Key Enzymes in the Proposed F6 Biosynthesis
While the specific enzymes for F6 synthesis from linoleic acid are not yet identified, based on the proposed pathway, two key enzyme classes are of high interest:
-
Lipoxygenases (LOXs): These enzymes are crucial for initiating the pathway. The regioselectivity of the LOX (i.e., whether it is a 9-LOX or 13-LOX) will determine the initial hydroperoxide intermediate and subsequently the structure of the furan ring.
-
S-adenosylmethionine (SAM)-dependent Methyltransferases: These enzymes are responsible for the methylation of the furan ring. The identification and characterization of the specific methyltransferase(s) will be essential to fully understand the formation of F6.
Experimental Protocols for Pathway Elucidation
To fully elucidate the biosynthetic pathway of F6 from linoleic acid, a multi-faceted experimental approach is required, drawing inspiration from the successful characterization of the bacterial FuFA pathway.
General Experimental Workflow
Detailed Methodologies (Hypothetical for F6 Pathway)
-
Lipoxygenase Assay:
-
Substrate: Linoleic acid
-
Enzyme Source: Protein extract from a candidate organism (e.g., algae) or a heterologously expressed candidate LOX enzyme.
-
Reaction Conditions: Appropriate buffer (e.g., phosphate buffer, pH 6.5-7.5), temperature (e.g., 25-30 °C), and aeration.
-
Product Detection: The formation of 13-HPODE can be monitored spectrophotometrically at 234 nm or by LC-MS analysis.
-
-
Methyltransferase Assay:
-
Substrates: A putative furan fatty acid intermediate and S-adenosylmethionine (SAM).
-
Enzyme Source: Protein extract or a heterologously expressed candidate methyltransferase.
-
Reaction Conditions: Buffer (e.g., Tris-HCl, pH 7.5-8.5), temperature (e.g., 30-37 °C).
-
Product Detection: The methylated product (F6) can be detected and quantified by GC-MS or LC-MS.
-
Quantitative Data
Currently, there is a lack of specific quantitative data for the biosynthesis of F6 from linoleic acid. However, data from the study of the bacterial 9M5-FuFA pathway can serve as a benchmark for the types of quantitative analyses that are needed.
Table 1: Example Quantitative Data from Bacterial 9M5-FuFA Biosynthesis
| Parameter | Value | Organism/Enzyme | Reference |
| Substrate Specificity of UfaM | Prefers vaccenic acid over palmitoleic acid | Rhodobacter sphaeroides | [4] |
| Oxygen Requirement for UfaO | O₂ is the source of the oxygen atom in the furan ring | Rhodobacter sphaeroides | [5] |
| Relative Abundance of FuFA | Increased in mutants with elevated σE activity | Rhodobacter sphaeroides | [3] |
Conclusion and Future Directions
The biosynthesis of this compound from linoleic acid is a scientifically significant but incompletely understood process. The proposed lipoxygenase-initiated pathway in algae and plants provides a strong framework for future research. To fully elucidate this pathway, a concerted effort employing advanced analytical and molecular biology techniques is required. The identification and characterization of the key enzymes, particularly the specific lipoxygenase and methyltransferases, will be paramount. A detailed understanding of this biosynthetic pathway will not only advance our fundamental knowledge of lipid metabolism but also open avenues for the biotechnological production of F6 for applications in the pharmaceutical and nutraceutical industries.
References
- 1. osti.gov [osti.gov]
- 2. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and scavenging role of furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and scavenging role of furan fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A bacterial biosynthetic pathway for methylated furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Furan fatty acid F6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan fatty acids (FuFAs) are a class of lipid molecules characterized by a furan ring within their aliphatic chain. Among these, Furan fatty acid F6 (F6), chemically known as 12,15-epoxy-13,14-dimethyleicosa-12,14-dienoic acid, has garnered significant scientific interest due to its diverse biological activities.[1] This technical guide provides an in-depth overview of the physical and chemical properties of F6, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in cellular signaling pathways.
Physical and Chemical Properties
Chemical Identification
| Property | Value |
| Systematic Name | 12,15-epoxy-13,14-dimethyleicosa-12,14-dienoic acid |
| Common Name | This compound |
| CAS Number | 57818-36-7 |
| Molecular Formula | C₂₂H₃₈O₃ |
| Molecular Weight | 350.54 g/mol |
| Canonical SMILES | CCCCCC1=C(C)C(C)=C(O1)CCCCCCCCCCC(=O)O |
| InChI Key | MCTXSZNBSIMKTO-UHFFFAOYSA-N |
Physicochemical Data
| Property | Value |
| Melting Point | No data available |
| Boiling Point | No data available |
| Solubility | Soluble in organic solvents such as ethanol, diethyl ether, and chloroform.[3] Solubility in water is expected to be low. |
| Appearance | Ester products are commercially available.[3] |
Experimental Protocols
Synthesis of this compound
The total synthesis of this compound has been achieved through multi-step chemical reactions.[4] A key step involves the formation of the furan ring. One reported method utilizes an iodine- or silver-induced 5-endo-dig cyclization of a functionalized 3-alkyne-1,2-diol intermediate.[4]
Illustrative Synthesis Steps:
-
Starting Material Preparation: The synthesis typically begins with commercially available long-chain fatty acids or esters, which are modified to introduce the necessary functional groups for furan ring formation.
-
Alkyne-diol Formation: A crucial intermediate, a 3-alkyne-1,2-diol, is synthesized. This often involves reactions such as alkynylation and dihydroxylation.
-
Cyclization to Furan Ring: The alkyne-diol is then subjected to cyclization conditions. Treatment with iodine and a mild base or a silver nitrate catalyst can induce a 5-endo-dig cyclization to form the substituted furan ring.[4]
-
Side Chain Modification and Deprotection: Following the formation of the furan core, further modifications to the side chains and deprotection of any protecting groups are carried out to yield the final this compound product.
-
Purification: The crude product is purified using chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC) to obtain pure F6.[5]
Extraction and Analysis of this compound
Extraction from Biological Samples:
-
Homogenization: The biological sample (e.g., tissue, plasma) is homogenized in a suitable solvent system, often a mixture of chloroform and methanol.
-
Lipid Extraction: A biphasic extraction is performed to separate the lipid-containing organic phase from the aqueous phase.
-
Saponification: The extracted lipids are saponified (hydrolyzed) using a strong base (e.g., potassium hydroxide in ethanol) to release the free fatty acids from their esterified forms (e.g., triglycerides, phospholipids).
-
Acidification and Extraction: The mixture is then acidified, and the free fatty acids, including F6, are extracted into an organic solvent like hexane.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
Due to the low volatility of the carboxylic acid, F6 requires derivatization to a more volatile ester form, typically a methyl ester (FAME), before GC-MS analysis.
-
Derivatization (Methylation): The extracted fatty acids are methylated. A common method involves using boron trifluoride in methanol (BF₃-MeOH).[2] The sample is heated with the reagent, and the resulting FAMEs are extracted.
-
GC-MS Analysis: The FAME mixture is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a wax-type column).[2] The compounds are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides mass spectral data for identification and quantification.
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of F6. Key characteristic signals in the ¹H NMR spectrum include those corresponding to the methyl groups on the furan ring and the protons of the furan ring itself.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its antioxidant and pro-inflammatory roles being the most studied.
Antioxidant Properties
F6 is a potent scavenger of free radicals, protecting cells from oxidative stress.[6] It is believed to interrupt lipid peroxidation within cell membranes, a key process in cellular damage. This antioxidant capacity suggests potential therapeutic applications in diseases associated with oxidative stress.
Role in Neutrophil Extracellular Trap (NET) Formation
F6 has been shown to be a potent inducer of Neutrophil Extracellular Trap (NET) formation, or NETosis.[7] NETs are web-like structures composed of DNA, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. The signaling pathway for F6-induced NETosis is unique and involves both NADPH oxidase (NOX)-dependent and mitochondrial reactive oxygen species (ROS) production.[7] This dual mechanism leads to a rapid and robust NETosis response.
The signaling cascade also involves the activation of key protein kinases, including Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and Akt.[7]
Below is a diagram illustrating the signaling pathway of F6-induced NETosis.
References
- 1. Furan fatty acids - Wikipedia [en.wikipedia.org]
- 2. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. FA purification | Cyberlipid [cyberlipid.gerli.com]
- 6. Furan fatty acids efficiently rescue brain cells from cell death induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Furanoid F-Acid F6 Uniquely Induces NETosis Compared to C16 and C18 Fatty Acids in Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Furan Fatty Acid F6: A Potent Radical Scavenger and Antioxidant for Cellular Protection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Furan fatty acids (FuFAs) are a unique class of lipids characterized by a furan ring within the acyl chain.[1] Found in various food sources such as fish and marine organisms, they have garnered significant scientific interest for their potent antioxidant and anti-inflammatory properties.[1][2][3][4] Among these, the furan fatty acid designated as F6 has emerged as a powerful radical scavenger with significant potential for cytoprotection, particularly against oxidative stress-induced cell death.[5][6] This technical guide provides a comprehensive overview of the core scientific principles underlying F6's antioxidant activity, detailing its mechanism of action, relevant experimental data, and the methodologies used to elucidate its protective effects.
Mechanism of Action: Radical Scavenging and Antioxidant Effects
The antioxidant prowess of F6 is primarily attributed to its furan moiety, which acts as an efficient scavenger of reactive oxygen species (ROS).[7][8][9] F6 has been shown to be particularly effective against hydroxyl (HO•) and peroxyl radicals.[8][9][10][11] The proposed mechanism involves the furan ring readily reacting with these radicals, leading to the formation of unstable dioxoene structures.[8][10] This process effectively neutralizes the damaging radicals, thereby preventing lipid peroxidation within cellular membranes and subsequent cell death.[2][5]
Studies have demonstrated that F6's protective effect is contingent on it being in its free fatty acid form with an intact furan ring.[2][5] It primarily targets oxidative processes within the cell membrane, such as lipid peroxidation, while not affecting extracellular oxidative events like protein carbonylation.[2][5] This localized action underscores its potential as a targeted therapeutic agent for conditions associated with membrane-centric oxidative damage.
Quantitative Antioxidant Activity of Furan Fatty Acids
The radical scavenging ability of furan fatty acids has been quantified in various studies. One key metric is the rate constant for the reaction with hydroxyl radicals, which has been determined to be approximately 1.7 x 10¹⁰ M⁻¹ s⁻¹, indicating a diffusion-controlled reaction.[11] This rapid reaction rate highlights the potency of furan fatty acids as hydroxyl radical scavengers, surpassing common scavengers like mannitol and ethanol.[11]
| Parameter | Value | Method | Reference |
| Hydroxyl Radical Scavenging Rate Constant | 1.7 x 10¹⁰ M⁻¹ s⁻¹ | Electron Spin Resonance (ESR) Spin Trapping | [11] |
Experimental Protocols
Hydroxyl Radical Scavenging Activity Assessment using ESR Spin Trapping
This protocol details the methodology used to determine the hydroxyl radical scavenging activity of F6.[11]
Materials:
-
Furan fatty acid (F6)
-
5,5-dimethyl-1-pyrroline-N-oxide (DMPO) as a spin trap
-
Fe²⁺-diethylenetriaminepentaacetic acid (DTPA) complex
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer
Procedure:
-
Prepare a reaction mixture containing the Fe²⁺-DTPA complex, H₂O₂, and DMPO in a phosphate buffer. This mixture generates hydroxyl radicals via the Fenton reaction, which are then trapped by DMPO to form a stable DMPO-OH adduct.
-
Introduce varying concentrations of F6 into the reaction mixture.
-
Incubate the mixture for a specified period.
-
Measure the intensity of the DMPO-OH adduct signal using an Electron Spin Resonance (ESR) spectrometer.
-
A decrease in the intensity of the DMPO-OH adduct signal in the presence of F6 indicates its hydroxyl radical scavenging activity.
-
Kinetic competition studies can be performed to confirm that the decrease in the signal is due to the direct scavenging of hydroxyl radicals by F6 and not due to the inhibition of the radical generation system.
Cell Viability Assay for Assessing Protection Against Oxidative Stress
This protocol outlines the general steps to evaluate the protective effects of F6 against oxidative stress-induced cell death in a cell culture model.[5][6]
Materials:
-
Rat brain C6 astroglioma cells (or other relevant cell line)
-
Cell culture medium and supplements
-
Furan fatty acid F6
-
Hydrogen peroxide (H₂O₂) as an oxidative stress inducer
-
Cell viability reagent (e.g., MTT, PrestoBlue)
Procedure:
-
Seed the C6 astroglioma cells in a multi-well plate and allow them to adhere and grow.
-
Pre-treat the cells with various concentrations of F6 for a specific duration.
-
Induce oxidative stress by exposing the cells to a predetermined concentration of H₂O₂.
-
Include control groups: untreated cells, cells treated with H₂O₂ only, and cells treated with F6 only.
-
After the incubation period, assess cell viability using a suitable colorimetric or fluorometric assay.
-
An increase in cell viability in the F6 pre-treated groups compared to the H₂O₂-only group demonstrates the protective effect of F6 against oxidative stress.
Signaling Pathways and Cellular Effects
While the primary antioxidant mechanism of F6 is direct radical scavenging, its interaction with cellular systems can influence signaling pathways related to cell survival and inflammation.
Inhibition of Lipid Peroxidation
F6's ability to scavenge radicals within the cell membrane directly inhibits the chain reaction of lipid peroxidation. This is a critical protective mechanism as lipid peroxidation can lead to membrane damage, loss of function, and the generation of cytotoxic byproducts that can trigger apoptotic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The emerging significance of furan fatty acids in food, nutrition, and potential therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Furan fatty acids efficiently rescue brain cells from cell death induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Furan fatty acids efficiently rescue brain cells from cell death induced by oxidative stress - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and scavenging role of furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Furan fatty acids - Wikipedia [en.wikipedia.org]
- 9. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Furan fatty acids: occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydroxyl radical scavenging activity of naturally occurring furan fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Marine Origins of Furan Fatty Acid F6: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the furan fatty acid (FAME) F6, (12,15-epoxy-13,14-dimethyleicosa-12,14-dienoic acid), with a focus on its presence in marine organisms. This document is intended for researchers, scientists, and drug development professionals interested in the identification, quantification, and biological activities of this unique lipid molecule. F6 has garnered significant attention for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and wound-healing properties.
Distribution of Furan Fatty Acid F6 in Marine Organisms
Furan fatty acids are found in a variety of marine life, where they are believed to be primarily obtained through the diet, accumulating from sources such as algae and marine bacteria.[1] Fish, in particular, are considered one of the richest sources of these compounds.[1] The concentration of F6 can vary significantly between species and even within different tissues of the same organism. The following tables summarize the available quantitative data on the presence of F6 and total furan fatty acids in select marine organisms.
Table 1: Quantitative Data for this compound in Marine Organisms
| Marine Organism | Tissue/Extract | Concentration of F6 | Reference |
| Green-lipped mussel (Perna canaliculus) | Lipid Extract | 1.2 mg/g of F6 methyl ester | [2] |
| Salmon (Oncorhynchus keta) | Roe Phospholipids | Present | [3] |
| Arabian Gulf catfish (Arius bilineatus) | Epidermal Gel Secretion | Identified as a key component |
Table 2: Quantitative Data for Total Furan Fatty Acids in Marine Organisms
| Marine Organism | Tissue/Extract | Concentration of Total Furan Fatty Acids | Reference |
| European pilchard (Sardina pilchardus) | Fillet | Up to 30 mg/100 g | [4] |
| Various Adriatic Fish Species | Fillet | >0.1 mg/100 g to 30 mg/100 g | [4] |
| Fish Liver | Total Lipids | 30-329 mg/100 g | [5] |
Experimental Protocols
The accurate identification and quantification of F6 in marine samples require robust experimental protocols. The following sections detail the key methodologies for lipid extraction, derivatization, and analysis.
Lipid Extraction from Marine Tissues
This protocol is based on established methods for total lipid extraction from marine organisms.
Materials:
-
Marine tissue sample (e.g., fish fillet, mussel tissue)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Homogenize the marine tissue sample with a mixture of chloroform and methanol (2:1, v/v).
-
Filter the homogenate to remove solid debris.
-
Add 0.2 volumes of 0.9% NaCl solution to the filtrate to induce phase separation.
-
Centrifuge the mixture to clearly separate the chloroform and aqueous phases.
-
Carefully collect the lower chloroform layer, which contains the lipids.
-
Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.
-
Store the lipid extract under an inert atmosphere at -20°C or lower until further analysis.
Preparation of Fatty Acid Methyl Esters (FAMEs)
For analysis by gas chromatography, the fatty acids in the lipid extract must be converted to their more volatile methyl esters.
Materials:
-
Total lipid extract
-
Methanolic sodium methoxide solution (e.g., 0.5 M)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the lipid extract in a known volume of hexane.
-
Add a sufficient volume of methanolic sodium methoxide to the solution.
-
Incubate the mixture at room temperature or with gentle heating (e.g., 50°C) for a specified time (e.g., 10-30 minutes) to allow for complete transesterification.
-
Stop the reaction by adding a saturated NaCl solution.
-
Separate the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The resulting FAME solution is ready for GC-MS analysis.
Quantification by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
A targeted GC-MS/MS method using multiple reaction monitoring (MRM) provides high sensitivity and selectivity for the quantification of F6.
Instrumentation:
-
Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS)
-
Appropriate capillary column (e.g., HP-5MS)
Procedure:
-
Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC inlet.
-
Chromatographic Separation: Use a suitable temperature program to separate the FAMEs. For example, hold at an initial temperature, then ramp to a final temperature to ensure good resolution of F6 from other fatty acids.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For targeted analysis of the F6 methyl ester, set the instrument to MRM mode. This involves selecting a specific precursor ion for the F6 methyl ester and monitoring for characteristic product ions.
-
Quantification: Create a calibration curve using a certified reference standard of F6 methyl ester at various concentrations. The concentration of F6 in the sample can be determined by comparing its peak area to the calibration curve. An internal standard should be used to correct for variations in sample preparation and injection.
Signaling Pathways of this compound
F6 has been shown to exert its biological effects through the modulation of key signaling pathways, particularly in the contexts of cancer and wound healing.
Anti-Cancer Signaling Pathway
In cancer cells, F6 has been demonstrated to induce apoptosis and suppress proliferation by targeting the MAPK and PI3K-Akt-mTOR signaling pathways.
Caption: F6-mediated anti-cancer signaling pathways.
Wound Healing Experimental Workflow
F6 has been shown to play a role in wound healing by promoting the recruitment of key immune and structural cells and enhancing the deposition of extracellular matrix proteins. The following diagram illustrates a typical experimental workflow to investigate these effects.
Caption: Experimental workflow for F6 in wound healing.
This technical guide provides a foundational understanding of the this compound in the context of marine organisms and its potential therapeutic applications. Further research is warranted to fully elucidate its mechanisms of action and to explore its full potential in drug development.
References
- 1. Uncommon Fatty Acids and Cardiometabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. healthprevent.net [healthprevent.net]
- 3. Identification of furan fatty acids in human blood cells and plasma by multi-dimensional gas chromatography-mass spectrometry | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Accumulation of Dietary Furan Fatty Acids in Mammalian Tissues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furan fatty acids (FuFAs) are a class of bioactive lipids acquired through diet, primarily from fish and plant sources. In mammalian systems, these compounds are absorbed, distributed, and metabolized, accumulating in various tissues where they are thought to exert significant physiological effects, most notably as potent antioxidants. This technical guide provides a comprehensive overview of the current understanding of FuFA accumulation in mammalian tissues. It includes a compilation of quantitative data, detailed experimental protocols for their analysis, and visualizations of their metabolic and potential signaling pathways. This document is intended to serve as a core resource for professionals investigating the metabolic fate and therapeutic potential of dietary furan fatty acids.
Introduction to Furan Fatty Acids
Furan fatty acids are characterized by a furan ring within the fatty acyl chain. Mammals do not synthesize FuFAs de novo; therefore, their presence in tissues is entirely dependent on dietary intake.[1] Once consumed, they are incorporated into phospholipids and cholesterol esters and distributed throughout the body.[2][3] The primary biological role attributed to FuFAs is their potent antioxidant activity, acting as effective scavengers of hydroxyl and peroxyl radicals, thereby protecting cell membranes from lipid peroxidation.[1][4] Their metabolism in humans leads to the formation of urofuran acids, which are primarily excreted in the urine.[1][4]
Quantitative Accumulation in Mammalian Tissues
The concentration of furan fatty acids varies across different mammalian tissues and fluids. The following tables summarize the available quantitative data.
Table 1: Concentration of Furan Fatty Acids in Human Plasma
| Furan Fatty Acid | Concentration (ng/mL) | Analytical Method | Reference |
| Total FuFAs | ~50 | Not Specified | [2] |
| 11D3 | Generally < 20 | UPLC-MS/MS | [5] |
| 11D5 | Variable | UPLC-MS/MS | [5] |
Table 2: Concentration of Furan Fatty Acids and their Metabolites in Other Mammalian Tissues and Fluids
| Analyte | Species | Tissue/Fluid | Concentration | Analytical Method | Reference |
| Urofuran acids | Human | Urine | 0.5 - 3 mg/day | Not Specified | [2] |
| FuFA-F2 | Mouse | Plasma | ~1 µM (after supplementation) | Not Specified | [6] |
| F6 | Mouse (DIO model) | Liver | Reduced steatosis at 25mg/kg/day | H&E Staining | [7] |
| FuFA-F2 | Mouse (DIO model) | Muscle | Increased mass at 40mg/day/kg | Not Specified | [8][9] |
| FuFA-F2 | Mouse (HFHS diet) | Liver | Reversed steatosis at 40mg/day/kg | Histology, RNA-seq | [10] |
Experimental Protocols for Furan Fatty Acid Analysis
Accurate quantification of FuFAs in biological matrices is challenging due to their low abundance and structural similarity to other fatty acids. The following protocols outline established methods for their extraction and analysis.
Lipid Extraction from Tissues
This protocol is a widely used method for total lipid extraction from tissues, such as the liver and muscle, and is applicable for the analysis of FuFAs.[3]
Materials:
-
Tissue sample (e.g., liver, muscle)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
Procedure:
-
Weigh approximately 1 g of tissue and homogenize it in 20 volumes (e.g., 20 mL) of a chloroform:methanol (2:1, v/v) mixture.[3]
-
Filter the homogenate to remove solid particles.[3]
-
Add 0.2 volumes (e.g., 4 mL) of 0.9% NaCl solution to the filtrate to induce phase separation.[3]
-
Centrifuge the mixture to facilitate the separation of the two phases.[3]
-
Carefully collect the lower chloroform phase, which contains the lipids.[3]
-
Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.[3]
-
The lipid extract can then be subjected to saponification and derivatization for FuFA analysis.[3]
Saponification and Extraction of Free Fatty Acids
Procedure:
-
To the dried lipid extract, add an appropriate volume of 5% KOH in ethanol.[6]
-
Seal the vial tightly and incubate at 60°C for 2 hours for saponification.[1][6]
-
Cool the mixture to room temperature and adjust the pH to 3-4 with 1 M HCl.[1]
-
Extract the free fatty acids by adding 300 µL of n-hexane and vortexing. Repeat the extraction two more times.[1]
-
Combine the n-hexane layers and evaporate to dryness under a stream of nitrogen.[1]
Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
For GC-MS analysis, the carboxyl group of fatty acids needs to be derivatized to a more volatile ester form.[3]
Materials:
-
Dried lipid extract
-
Boron trifluoride-methanol (BF3-MeOH) solution (14% w/v)
-
n-Hexane
-
Saturated NaCl solution
Procedure:
-
Reconstitute the dried lipid extract in a small volume of toluene.[11]
-
Add 2 mL of 14% BF3-MeOH solution.[3]
-
Seal the vial and heat at 90°C for 1 hour.[3]
-
Cool the vial to room temperature.[3]
-
Add 1 mL of saturated NaCl solution and 1 mL of n-hexane.[3]
-
Vortex and centrifuge to separate the phases.[3]
-
Collect the upper hexane layer containing the fatty acid methyl esters. Repeat the hexane extraction twice.[3]
-
Combine the hexane extracts and evaporate to a small volume under nitrogen. The sample is now ready for GC-MS analysis.[3]
LC-MS/MS Analysis of Furan Fatty Acids
This method employs a charge-reversal derivatization strategy to enhance the ionization efficiency and sensitivity of FuFA detection.[12]
Sample Preparation and Derivatization:
-
Plasma samples are subjected to lipid extraction as described in section 3.1.
-
The extracted lipids are derivatized using an agent such as 2-bromo-1-methylpyridinium iodide and 3-carbinol-1-methylpyridinium iodide to improve sensitivity in positive ion mode.[11][12]
UPLC-MS/MS Conditions:
-
Chromatographic Separation: Utilize a UPLC system with a suitable C18 column.
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[12]
Metabolic and Signaling Pathways
Metabolic Pathway of Furan Fatty Acids
Dietary FuFAs are metabolized in mammals into urofuran acids, which are then excreted. This metabolic process involves oxidation of the alkyl side chains.
Antioxidant Signaling and Radical Scavenging
The primary mechanism of action for FuFAs is believed to be their ability to act as potent radical scavengers. They effectively trap hydroxyl and peroxyl radicals, breaking the chain reaction of lipid peroxidation.
While direct evidence is still emerging, the potent antioxidant properties of FuFAs suggest a potential interaction with cellular antioxidant response pathways, such as the Nrf2 pathway. Future research is needed to elucidate the precise molecular mechanisms and signaling cascades modulated by these fascinating dietary lipids.
Conclusion
The accumulation of dietary furan fatty acids in mammalian tissues is a critical area of study with implications for nutrition, disease prevention, and drug development. Their role as powerful antioxidants is well-established, though the full extent of their physiological functions and the signaling pathways they modulate are still under active investigation. The standardized protocols and quantitative data presented in this guide provide a foundation for researchers to further explore the therapeutic potential of these unique fatty acids. As analytical techniques continue to improve in sensitivity and specificity, a more detailed understanding of the tissue-specific distribution and function of FuFAs is anticipated, paving the way for novel dietary and therapeutic interventions.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Furan fatty acids - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fish Oil-Derived Furan Fatty Acid: A New Player in the Regulation of Metabolic Syndrome and Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preventive nutritional supplementation with furan fatty acid in a DIO mouse model increases muscle mass and reduces metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products [frontiersin.org]
- 10. Furan fatty acids supplementation in obese mice reverses hepatic steatosis and protects against cartilage degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Urofuran Acids as Metabolites of Furan Fatty Acid F6: A Technical Guide
This technical guide provides a comprehensive overview of the metabolism of the furan fatty acid (F-acid) F6, focusing on the formation, quantification, and physiological relevance of its urofuran acid metabolites. Intended for researchers, scientists, and drug development professionals, this document details the metabolic pathways, presents quantitative data, outlines experimental protocols, and visualizes key processes.
Introduction to Furan Fatty Acids (F-acids)
Furan fatty acids are a unique class of lipids characterized by a substituted furan ring within the acyl chain.[1] They are primarily obtained from dietary sources such as fish, algae, and plants, as mammals are not known to synthesize them de novo.[2][3] Once consumed, F-acids are incorporated into complex lipids like phospholipids and cholesterol esters.[2][4] Their primary biological role is believed to be as potent antioxidants and radical scavengers, protecting cell membranes from lipid peroxidation.[1][4] The metabolism of F-acids in humans and other mammals leads to the formation of dicarboxylic urofuran acids, which are then excreted in the urine.[2][5]
Metabolic Pathway of F6 to Urofuran Acids
The catabolism of F-acids into their corresponding urofuran acid metabolites is a multi-step process primarily involving oxidation of both side chains. The long carboxylic acid side chain undergoes β-oxidation, while the shorter alkyl side chain is subjected to ω-oxidation followed by further oxidation.[5][6]
For F6, the most abundant F-acid, this pathway leads to the formation of several urofuran acids, most notably 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a key biomarker for F-acid intake.[3][7] The metabolic conversion is a rapid but incomplete process.[5]
Quantitative Data on F-acid Metabolites
The concentration of F-acids and their metabolites can be quantified in various biological matrices. The data highlights baseline levels and the impact of dietary intake, such as fish oil supplementation.
Table 1: Baseline Levels of F-acids and Metabolites
| Analyte | Matrix | Concentration / Excretion Rate | Reference(s) |
|---|---|---|---|
| Total Furan Fatty Acids | Human Plasma | ~50 ng/mL | [3][4] |
| Urofuran Acids | Human Urine | 0.5 - 3.0 mg/day |[3][4] |
Table 2: Effects of Fish Oil Supplementation on Plasma CMPF
| Study Intervention | Duration | Effect on Plasma CMPF | Reference(s) |
|---|---|---|---|
| Lovaza™ (2 g/day ) | 40 days | Significant increase | [3] |
| Lovaza™ (escalated to 10 g/day ) | 28 days | ~5-fold increase |[3] |
Potential Signaling Pathways of CMPF
Recent research has identified CMPF not just as a metabolic byproduct but as a bioactive molecule that may contribute to the health effects of consuming F-acid-rich foods.[7][8] CMPF has been shown to influence key metabolic signaling pathways, particularly in the liver. It can allosterically inhibit acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, and induce the production of Fibroblast Growth Factor 21 (FGF21), a hormone with potent effects on glucose and lipid metabolism.[8][9] This suggests CMPF may play a role in preventing hepatic steatosis (fatty liver) and improving insulin sensitivity.[9]
Experimental Protocols
Accurate analysis of F-acids and their urofuran acid metabolites requires robust extraction and analytical methods. The low concentrations of these compounds necessitate sensitive techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]
General Workflow for F-acid Analysis
The general procedure involves extraction of total lipids from a biological sample, saponification to release free fatty acids, derivatization to improve volatility and ionization, and finally, instrumental analysis.
Protocol 1: Extraction and Saponification from Human Plasma
This protocol is adapted from methodologies for the analysis of F-acids in human plasma.[10]
-
Sample Preparation : To a glass vial, add 20 µL of human plasma and an appropriate internal standard (e.g., deuterated 11D3-d₅).
-
Saponification : Add 500 µL of 1 M KOH in 95% ethanol. Seal the vial tightly with a Teflon/silicone septum.
-
Incubation : Incubate the mixture at 60°C for 2 hours to saponify the lipids and release the fatty acids.
-
Acidification : Cool the mixture to room temperature and carefully adjust the pH to between 3 and 4 using 1 M HCl. This protonates the fatty acids, making them extractable into an organic solvent.
-
Extraction : Add 300 µL of n-hexane and vortex thoroughly to extract the free fatty acids. Centrifuge to separate the phases.
-
Collection : Carefully collect the upper n-hexane layer. Repeat the extraction two more times with fresh n-hexane.
-
Drying : Combine the n-hexane extracts and evaporate the solvent to dryness under a gentle stream of nitrogen. The dried extract is now ready for derivatization.
Protocol 2: Derivatization for GC-MS Analysis (Methylation)
For GC-MS analysis, the carboxylic acid groups must be converted to more volatile methyl esters (FAMEs).[1]
-
Reagent Preparation : Use a 14% (w/v) solution of Boron trifluoride-methanol (BF₃-MeOH).
-
Reaction : Reconstitute the dried lipid extract from Protocol 5.2 in a small volume of toluene. Add 2 mL of the 14% BF₃-MeOH solution.
-
Incubation : Seal the vial and heat at 90°C for 1 hour.
-
Extraction : Cool the vial to room temperature. Add 1 mL of saturated NaCl solution and 1 mL of n-hexane. Vortex to mix.
-
Collection : Centrifuge to separate phases and collect the upper hexane layer containing the FAMEs. Repeat the hexane extraction twice.
-
Final Preparation : Combine the hexane extracts and evaporate to a small volume under nitrogen. The sample is now ready for injection into the GC-MS.[1]
Note : Acidic catalysts like BF₃-MeOH can potentially lead to the degradation of the furan ring, and alternative methods like using ethereal diazomethane may be considered.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Furan fatty acids: occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Furan fatty acids - Wikiwand [wikiwand.com]
- 5. Catabolism of fish furan fatty acids to urofuran acids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CMPF, a Metabolite Formed Upon Prescription Omega-3-Acid Ethyl Ester Supplementation, Prevents and Reverses Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) prevents high fat diet-induced insulin resistance via maintenance of hepatic lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preliminary In Vitro Studies on Furan Fatty Acid F6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan fatty acids (FuFAs) are a class of lipid molecules characterized by a furan ring within the fatty acid chain. Emerging research has highlighted their potential biological activities, including roles in inflammation, wound healing, and cellular protection. This technical guide focuses on the preliminary in vitro studies of a specific furan fatty acid, F6, providing a comprehensive overview of the existing data, experimental methodologies, and known signaling pathways.
Data Presentation
The following table summarizes the key quantitative data from in vitro studies on Furan fatty acid F6.
| Biological Process | Assay | Cell Type | Key Findings | Reference |
| Wound Healing | Scratch Wound Healing Assay | Human Dermal Fibroblasts | F6 (at various concentrations) promoted fibroblast migration into the wound gap over 24 hours. | [1][2] |
| Immunofluorescence Staining | Human Dermal Fibroblasts | A lipid fraction containing F6 promoted the deposition of collagen and fibronectin. | [1][2][3] | |
| Inflammation | SytoxGreen NETosis Assay | Human Neutrophils | F6 induced rapid, dose-dependent Neutrophil Extracellular Trap (NET) formation, with up to 65% more NET release compared to other fatty acids at 120 and 240 minutes. | [4][5] |
| Oxidative Stress | Cell Viability Assay | Rat Brain C6 Astroglioma Cells | F6 demonstrated a strong protective effect against hydrogen peroxide-induced cell death. |
Experimental Protocols
Scratch Wound Healing Assay
This protocol is adapted from methodologies used to assess the effect of F6 on fibroblast migration[1][2].
Objective: To evaluate the effect of this compound on the migration of human dermal fibroblasts in vitro.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
This compound stock solution
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed HDFs in 24-well plates at a density that allows them to reach 90-100% confluency within 24 hours.
-
Cell Starvation (Optional): Once confluent, replace the growth medium with a serum-free or low-serum medium for 18-24 hours to synchronize the cells in the G0 phase of the cell cycle.
-
Creating the Scratch: Gently remove the medium and create a linear scratch in the center of the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound or a vehicle control to the respective wells.
-
Image Acquisition: Immediately after adding the treatment (time 0), and at subsequent time points (e.g., 24 hours), capture images of the scratch wound using an inverted microscope.
-
Data Analysis: The area of the wound is measured at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated using the following formula: Wound Closure (%) = [(Initial Wound Area - Wound Area at Time X) / Initial Wound Area] x 100
SytoxGreen NETosis Assay
This protocol is based on studies investigating F6-induced NETosis in human neutrophils[4][5].
Objective: To quantify the induction of Neutrophil Extracellular Trap (NET) formation by this compound.
Materials:
-
Human Neutrophils (isolated from fresh human blood)
-
RPMI 1640 medium
-
SytoxGreen nucleic acid stain
-
This compound stock solution
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from healthy human donor blood using a density gradient centrifugation method.
-
Cell Seeding: Resuspend the isolated neutrophils in RPMI 1640 medium and seed them into a 96-well black, clear-bottom plate.
-
Staining: Add SytoxGreen to each well at a final concentration that does not lyse the cells but effectively stains extracellular DNA.
-
Treatment: Add different concentrations of this compound, a vehicle control, or a positive control (PMA) to the wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C with 5% CO2. Measure the fluorescence intensity (excitation ~485 nm, emission ~520 nm) at regular intervals (e.g., every 30 minutes) for a desired duration (e.g., 4 hours).
-
Data Analysis: The increase in fluorescence intensity over time corresponds to the amount of extracellular DNA released during NETosis. The percentage of DNA release can be calculated relative to a positive control that induces maximum NETosis.
Signaling Pathways and Experimental Workflows
F6-Induced NETosis Signaling Pathway
This compound has been shown to induce a unique and rapid form of NETosis in human neutrophils. This process involves the generation of reactive oxygen species (ROS) from both NADPH oxidase (NOX) and the mitochondria. The signaling cascade also requires the activation of the protein kinase B (Akt), as well as the mitogen-activated protein kinases (MAPKs) ERK and JNK[4][5].
Caption: Signaling pathway of F6-induced NETosis in human neutrophils.
Experimental Workflow for In Vitro Wound Healing Assessment
The following diagram illustrates the general workflow for assessing the effect of this compound on fibroblast migration and extracellular matrix deposition.
Caption: Experimental workflow for F6 in vitro wound healing studies.
Conclusion and Future Directions
The preliminary in vitro data suggest that this compound is a bioactive molecule with potential roles in promoting wound healing and modulating inflammatory responses. Specifically, F6 has been shown to enhance fibroblast migration and induce a rapid and potent form of NETosis.
Further research is warranted to fully elucidate the mechanisms of action of F6. Key areas for future investigation include:
-
Signaling in Fibroblasts: Identifying the specific signaling pathways activated by F6 in fibroblasts that lead to increased migration and extracellular matrix deposition.
-
Antioxidant Properties: Quantifying the direct antioxidant capacity of F6 using standardized in vitro assays (e.g., DPPH, ABTS) to determine its IC50 values.
-
In Vivo Studies: Translating these in vitro findings to in vivo models of wound healing and inflammation to assess the therapeutic potential of F6.
This technical guide provides a foundational understanding of the current in vitro knowledge of this compound. As research in this area continues, a more comprehensive picture of its biological functions and therapeutic applications will undoubtedly emerge.
References
- 1. Potential Mechanism of Dermal Wound Treatment With Preparations From the Skin Gel of Arabian Gulf Catfish: A Unique Furan Fatty Acid (F6) and Cholesta-3,5-Diene (S5) Recruit Neutrophils and Fibroblasts to Promote Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Potential Mechanism of Dermal Wound Treatment With Preparations From the Skin Gel of Arabian Gulf Catfish: A Unique Furan Fatty Acid (F6) and Cholesta-3,5-Diene (S5) Recruit Neutrophils and Fibroblasts to Promote Wound Healing [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Furanoid F-Acid F6 Uniquely Induces NETosis Compared to C16 and C18 Fatty Acids in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Furan Fatty Acid F6: A Comprehensive Technical Overview
Furan fatty acids (FuFAs) are a unique class of lipids characterized by a furan ring within the fatty acid chain. Among these, Furan fatty acid F6 (F6) has garnered significant attention for its diverse biological activities, including the induction of Neutrophil Extracellular Trap (NET) formation (NETosis), promotion of wound healing, and potent antioxidant effects. This technical guide provides an in-depth overview of the chemical properties, biological functions, and associated signaling pathways of F6, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound is chemically identified by several names and registry numbers. Its core structure consists of a furan ring with methyl and pentyl substitutions, and an undecanoic acid chain.
| Identifier | Value |
| CAS Number | 57818-36-7[1][2] |
| Molecular Formula | C22H38O3 |
| Molecular Weight | 350.54 g/mol |
| IUPAC Name | 11-(3,4-dimethyl-5-pentylfuran-2-yl)undecanoic acid |
| Synonyms | 3,4-dimethyl-5-pentyl-2-furanundecanoic acid[1][3][4], 12,15-epoxy-13,14-dimethyleicosa-12,14-dienoic acid[5] |
Biological Activity and Mechanisms of Action
F6 exhibits a range of biological effects, with its roles in NETosis and wound healing being particularly well-documented.
Induction of NETosis
F6 is a potent inducer of NETosis, a unique form of cell death where neutrophils release a web-like structure of DNA, histones, and granular proteins to trap and kill pathogens. Notably, F6 induces a rapid form of NETosis that involves the production of reactive oxygen species (ROS) from both NADPH oxidase (NOX) and mitochondria.[6][7][8] This dual ROS source distinguishes F6-induced NETosis from that triggered by many other fatty acids, which typically rely solely on NOX-dependent ROS production.[6][7][8] The signaling cascade also involves the activation of protein kinases such as ERK (extracellular signal-regulated kinase), JNK (c-Jun N-terminal kinase), and Akt.[6][7]
The following table summarizes the quantitative effect of F6 on DNA release from human neutrophils, a key indicator of NETosis.
| Treatment | Concentration | Time (minutes) | % DNA Release (relative to control) |
| This compound | 5 µ g/0.1 mL | 120 | ~65% greater than other fatty acids[6] |
| This compound | 5 µ g/0.1 mL | 240 | ~65% greater than other fatty acids[6] |
Role in Wound Healing
F6 has demonstrated significant potential in promoting wound healing. It contributes to this process by recruiting neutrophils and fibroblasts to the site of injury.[9] Studies have shown that F6, along with other lipid components, can accelerate the healing of dermal wounds by promoting the migration of fibroblasts and facilitating the production of extracellular matrix components like collagen and fibronectin.[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway for F6-induced NETosis and a general experimental workflow for its study.
Caption: Signaling pathway of F6-induced NETosis in human neutrophils.
Caption: General experimental workflow for studying F6-induced NETosis.
Experimental Protocols
F6-Induced NETosis in Human Neutrophils
This protocol is based on methodologies described in the literature for studying the effect of this compound on NETosis.[6]
1. Isolation of Human Neutrophils:
-
Collect whole blood from healthy human donors in EDTA-containing tubes.
-
Isolate neutrophils using a density gradient centrifugation method (e.g., using Polymorphprep™).
-
Lyse residual red blood cells with a lysis buffer.
-
Resuspend the purified neutrophil pellet in an appropriate cell culture medium (e.g., RPMI 1640).
2. Cell Treatment:
-
Seed the isolated neutrophils into 96-well plates at a density of approximately 50,000 cells per well.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).
-
Treat the neutrophils with the desired concentration of F6 (e.g., 5 µ g/0.1 mL).
-
Include appropriate controls: a vehicle control (solvent only), a negative control (untreated cells), and positive controls for NETosis induction (e.g., PMA or A23187).
3. NETosis Quantification (SytoxGreen Assay):
-
Add a cell-impermeable DNA binding dye (e.g., SytoxGreen at 5 µM) to the wells along with the treatments.
-
Measure the fluorescence intensity at regular intervals over a period of up to 4 hours using a plate reader. The increase in fluorescence corresponds to the release of DNA from the cells, indicating NETosis.
4. Visualization of NETs (Confocal Microscopy):
-
After 4 hours of incubation with F6, fix the cells with paraformaldehyde.
-
Permeabilize the cells and block non-specific binding sites.
-
Perform immunostaining for key NET components, such as myeloperoxidase (MPO).
-
Counterstain the DNA with a fluorescent dye (e.g., DAPI).
-
Visualize the cells using a confocal microscope to observe the co-localization of MPO and extracellular DNA, which is characteristic of NETs.
Conclusion
This compound is a bioactive lipid with significant therapeutic potential, particularly in the realms of immunology and tissue regeneration. Its unique ability to induce a rapid and potent form of NETosis through dual ROS production pathways, and its role in promoting wound healing, make it a compelling subject for further research and development. The detailed understanding of its chemical properties, biological activities, and underlying mechanisms provided in this guide serves as a valuable resource for scientists working to harness the therapeutic benefits of this intriguing molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. en.tiv-sci.com [en.tiv-sci.com]
- 3. This compound | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]
- 4. This compound | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]
- 5. Furanoid FA | Cyberlipid [cyberlipid.gerli.com]
- 6. Furanoid F-Acid F6 Uniquely Induces NETosis Compared to C16 and C18 Fatty Acids in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Furanoid F-Acid F6 Uniquely Induces NETosis Compared to C16 and C18 Fatty Acids in Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.kfas.org.kw [pure.kfas.org.kw]
- 9. Potential Mechanism of Dermal Wound Treatment With Preparations From the Skin Gel of Arabian Gulf Catfish: A Unique Furan Fatty Acid (F6) and Cholesta-3,5-Diene (S5) Recruit Neutrophils and Fibroblasts to Promote Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the GC-MS Analysis of Furan Fatty Acid F6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan fatty acids (FuFAs) are a class of bioactive lipids characterized by a furan ring within the fatty acid chain. Found in various natural sources, including fish, plants, and algae, these compounds are of increasing interest due to their potent antioxidant and anti-inflammatory properties. One such FuFA, F6 (12,15-epoxy-13,14-dimethyleicosa-12,14-dienoic acid), has been identified in biological samples and is noted for its unique biological activities. Accurate and sensitive quantification of F6 is crucial for understanding its physiological roles, metabolic pathways, and potential as a therapeutic agent or biomarker. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids, offering high resolution and sensitivity. This document provides detailed application notes and protocols for the analysis of Furan fatty acid F6 by GC-MS.
Principle of Analysis
The GC-MS analysis of this compound involves the extraction of lipids from the sample matrix, followed by a derivatization step to convert the non-volatile fatty acid into a volatile ester, typically a fatty acid methyl ester (FAME). The derivatized sample is then injected into a gas chromatograph, where the FAMEs are separated based on their boiling points and polarity on a capillary column. The separated compounds subsequently enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification and quantification of the target analyte.
Experimental Protocols
Sample Preparation: Lipid Extraction
The initial step in the analysis of F6 from biological matrices is the extraction of total lipids. The choice of method may vary depending on the sample type.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate, oil)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Centrifuge
-
Nitrogen evaporator
Protocol (Folch Method):
-
To 1 volume of the sample (e.g., 100 µL of plasma) in a glass centrifuge tube, add 20 volumes of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Vortex again for 1 minute and then centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
The dried lipid extract is now ready for derivatization.
Derivatization: Formation of Fatty Acid Methyl Esters (FAMEs)
To make the furan fatty acids volatile for GC analysis, the carboxylic acid group must be derivatized, most commonly through methylation to form FAMEs. Special care must be taken as acidic conditions can potentially degrade the furan ring.[1]
Materials:
-
Dried lipid extract
-
Toluene
-
0.5 M Sodium methoxide in methanol
-
Glacial acetic acid
-
n-Hexane
-
Deionized water
-
Heater block or water bath
Protocol (Base-Catalyzed Methylation):
-
Dissolve the dried lipid extract in 200 µL of toluene.
-
Add 400 µL of 0.5 M sodium methoxide in methanol.
-
Seal the tube and heat at 50°C for 10 minutes.
-
Cool the tube on ice and add 20 µL of glacial acetic acid to neutralize the reaction.
-
Add 1 mL of deionized water and 1 mL of n-hexane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1000 x g for 5 minutes to aid phase separation.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
Repeat the hexane extraction (steps 5-8) two more times and combine the hexane extracts.
-
Evaporate the combined hexane extract to a final volume of approximately 50-100 µL under a gentle stream of nitrogen.
-
The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of furan fatty acid methyl esters. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| GC Column | Agilent HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column. |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp to 160°C at 20°C/min, then ramp to 240°C at 5°C/min and hold for 7 min.[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 50-500 |
| Data Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for targeted quantification. |
Quantitative Data
| Furan Fatty Acid (as FAME) | Matrix | Limit of Quantitation (LOQ) | Reference Method |
| 11-(3,4-dimethyl-5-propylfuran-2-yl)undecanoic acid (11D3) | Edible Oils | 0.6 pg on column (MRM mode) | GC-TQ/MS |
| 11-(3,4-dimethyl-5-pentylfuran-2-yl)undecanoic acid (11D5) | Edible Oils | 0.6 pg on column (MRM mode) | GC-TQ/MS |
Note: The presented LOQ values are from a targeted GC-Triple Quadrupole MS (GC-TQ/MS) method, which offers higher sensitivity than a standard single quadrupole GC-MS system.
Visualizations
Signaling Pathway: Antioxidant Action of Furan Fatty Acids
Furan fatty acids are known to act as potent radical scavengers. The furan ring can react with and neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
References
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for F6 detection
Application Note: Quantitative Analysis of F6 in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity.[1][2] It is the gold standard for the quantitative analysis of small molecules, such as drugs and their metabolites, in complex biological matrices.[3][4] This application note details a robust and reliable LC-MS/MS method for the detection and quantification of F6, a novel therapeutic small molecule, in human plasma. The protocol is designed for preclinical and clinical pharmacokinetic studies, adhering to the principles outlined in regulatory guidelines.[5][6]
The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[7][8][9][10] MRM provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard.[7][9]
Experimental Protocols
Materials and Reagents
-
Analytes: F6 analytical standard, F6-d4 (internal standard, IS)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Chemicals: Ammonium formate
-
Biological Matrix: Blank human plasma (K2-EDTA)
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of F6 and F6-d4 in methanol.
-
Working Solutions: Prepare serial dilutions of the F6 stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.
-
Internal Standard (IS) Working Solution: Prepare a 100 ng/mL solution of F6-d4 in acetonitrile.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate F6 working solutions to create calibration standards and QC samples. The final concentration of the organic solvent in the spiked plasma should be less than 5%.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for removing proteins from biological fluid samples prior to LC-MS/MS analysis.[11][12]
-
Aliquot 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL F6-d4 in acetonitrile containing 0.1% formic acid).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[13]
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS System and Conditions
The following parameters provide a starting point for method development and can be optimized for specific instrumentation.[14]
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.5 minutes, hold for 1 min, return to initial conditions |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Total Run Time | 5 minutes |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500°C |
| Spray Voltage | 3500 V |
| MRM Transitions | F6: m/z 350.2 → 185.1; F6-d4 (IS): m/z 354.2 → 189.1 |
| Collision Energy | Optimized for each transition (e.g., F6: 25 eV; F6-d4: 25 eV) |
Data Presentation and Results
Quantitative data should be summarized in clear, structured tables. The method was validated according to regulatory guidelines for bioanalytical method validation.[5][6][15][16]
Table 1: Calibration Curve Linearity and Range
The calibration curve was constructed by plotting the peak area ratio of F6 to F6-d4 against the nominal concentration of F6. A linear regression with a 1/x² weighting factor was applied.
| Analyte | Range (ng/mL) | r² | Regression Equation |
| F6 | 1 - 1000 | > 0.995 | y = 0.015x + 0.002 |
Table 2: Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated using QC samples at four concentration levels (LLOQ, LQC, MQC, HQC).
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%RE) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%RE) (n=18) |
| LLOQ | 1.0 | 8.5 | -4.2 | 9.8 | -2.5 |
| LQC | 3.0 | 6.2 | 2.1 | 7.5 | 3.0 |
| MQC | 100 | 4.5 | 1.5 | 5.1 | 1.8 |
| HQC | 800 | 3.8 | -0.5 | 4.2 | -1.1 |
Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy (%RE) within ±15% (±20% for LLOQ).
Visualizations
Experimental Workflow Diagram
Caption: LC-MS/MS Experimental Workflow for F6 Quantification.
Hypothetical Signaling Pathway of F6
Caption: Hypothetical Signaling Pathway for Drug F6.
References
- 1. news-medical.net [news-medical.net]
- 2. bioagilytix.com [bioagilytix.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]
- 8. Multiple Reaction Monitoring-based, Multiplexed, Absolute Quantitation of 45 Proteins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Results for "Multiple Reaction Monitoring (MRM)" | Springer Nature Experiments [experiments.springernature.com]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 14. jfda-online.com [jfda-online.com]
- 15. moh.gov.bw [moh.gov.bw]
- 16. hhs.gov [hhs.gov]
Application Note & Protocol: Quantification of Furan Fatty Acid F6 in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan fatty acids (FuFAs) are a class of lipids characterized by a furan ring within the acyl chain.[1] They are found in trace amounts in various biological matrices, including human plasma.[1] Emerging research highlights their significant antioxidant and anti-inflammatory properties, suggesting their potential as biomarkers for conditions related to oxidative stress.[1] One particular furan fatty acid, F6 (12,15-epoxy-13,14-dimethyleicosa-12,14-dienoic acid), has been shown to induce a unique form of neutrophil extracellular trap (NET) formation, known as NETosis, a process implicated in various inflammatory and autoimmune diseases.[2][3] This document provides a detailed protocol for the quantification of Furan fatty acid F6 in human plasma, primarily based on established methods for other furan fatty acids using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical Methodologies: A Comparative Overview
The accurate quantification of FuFAs in complex biological matrices like human plasma requires highly sensitive and selective analytical techniques. The two most powerful and commonly employed methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4]
| Feature | GC-MS | LC-MS/MS |
| Sensitivity | Moderate | High to Very High (especially with derivatization)[4] |
| Selectivity | High | Very High[4] |
| Sample Preparation | Derivatization (methylation) is required[4] | Derivatization is often employed to enhance sensitivity[5] |
| Throughput | Lower | Higher[4] |
| Volatility Requirement | Analytes must be volatile or rendered volatile | Suitable for non-volatile analytes[4] |
| Instrumentation Cost | Generally lower | Generally higher[4] |
| Key Advantage | A robust and well-established technique, excellent for profiling. | Offers high sensitivity and specificity, ideal for complex matrices.[4] |
Experimental Protocol: Quantification of F6 by GC-MS
This protocol details the steps for the quantification of F6 in human plasma using GC-MS, a widely used method for fatty acid analysis.[6] The procedure involves lipid extraction, saponification to release the fatty acids, derivatization to their volatile methyl esters (FAMEs), and subsequent analysis by GC-MS.
1. Materials and Reagents
-
Human plasma (collected in EDTA or heparin tubes)
-
Internal Standard (e.g., a suitable odd-chain furan fatty acid not present in the sample)
-
1 M Potassium hydroxide (KOH) in 95% ethanol[1]
-
1 M Hydrochloric acid (HCl)[1]
-
n-Hexane (HPLC grade)[1]
-
14% Boron trifluoride in methanol (BF3-MeOH)[1]
-
Saturated sodium chloride (NaCl) solution[1]
-
Nitrogen gas (high purity)[1]
-
Glass vials with Teflon/silicone septa[1]
2. Sample Preparation
-
Lipid Extraction and Saponification:
-
To a glass vial, add 20 µL of human plasma and a known amount of the internal standard.[1]
-
Add 500 µL of 1 M KOH in 95% ethanol.[1]
-
Seal the vial tightly and incubate at 60°C for 2 hours to saponify the lipids and release the fatty acids.[1]
-
Cool the mixture to room temperature and adjust the pH to 3-4 with 1 M HCl.[1]
-
Extract the free fatty acids by adding 300 µL of n-hexane and vortexing. Repeat the extraction two more times.[1]
-
Combine the n-hexane layers and evaporate to dryness under a stream of nitrogen.[1]
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 2 mL of 14% BF3-MeOH solution.[1]
-
Seal the vial and heat at 90°C for 1 hour.[1]
-
Cool the vial to room temperature.[1]
-
Add 1 mL of saturated NaCl solution and 1 mL of n-hexane.[1]
-
Vortex and centrifuge to separate the phases.[1]
-
Carefully collect the upper hexane layer containing the FAMEs. Repeat the hexane extraction twice.[1]
-
Combine the hexane extracts and evaporate to a small volume under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.[1]
-
3. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column for FAME analysis (e.g., a polar-phase column).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Oven Temperature Program: An optimized temperature gradient to ensure the separation of F6 methyl ester from other fatty acids.
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for identification.
4. Data Analysis and Quantification
-
Identify the F6 methyl ester peak based on its retention time and mass spectrum, confirmed using an analytical standard.
-
Quantify the amount of F6 by comparing the peak area of its methyl ester to that of the internal standard.
-
Generate a calibration curve using known concentrations of the F6 standard to ensure accurate quantification.
Quantitative Data Summary
While the protocol provided is applicable for the quantification of this compound, there is limited published quantitative data specifically for F6 in human plasma. The table below presents available data for other major furan fatty acids found in human plasma. Researchers can adapt the presented protocol to generate such data for F6.
| Furan Fatty Acid | Concentration Range in Healthy Human Plasma (ng/mL) | Reference |
| 11D3 | Generally below 20 ng/mL | [6] |
| 11D5 | Not specified | [6] |
| F6 | Data not available in the cited literature |
F6-Induced NETosis Signaling Pathway
This compound has been demonstrated to induce a unique form of NETosis in human neutrophils.[2][3] This process involves the activation of specific signaling kinases, including ERK, JNK, and Akt, leading to the production of reactive oxygen species (ROS) from both NADPH oxidase (NOX) and mitochondria, and ultimately resulting in the release of neutrophil extracellular traps.[2][3]
Caption: Signaling pathway of F6-induced NETosis in human neutrophils.
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound in human plasma using GC-MS. While specific quantitative data for F6 is not yet widely available, the provided methodology, adapted from established protocols for other furan fatty acids, offers a robust starting point for researchers. The elucidation of the F6-induced NETosis pathway underscores the biological importance of this molecule and the need for its accurate quantification in physiological and pathological studies. The high sensitivity and selectivity of mass spectrometry-based methods are crucial for advancing our understanding of the role of this compound in human health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Furanoid F-Acid F6 Uniquely Induces NETosis Compared to C16 and C18 Fatty Acids in Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.kfas.org.kw [pure.kfas.org.kw]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of Furan Fatty Acid F6 from Fish Oil Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan fatty acids (FuFAs) are a class of bioactive lipids characterized by a furan ring within the acyl chain. Found in trace amounts in various natural sources, fish and fish oils are particularly rich in these compounds.[1] The most abundant FuFA in fish oil is often F6, also designated as 11,14-epoxy-12,13-dimethyleicosa-11,13-dienoic acid. Emerging research highlights the potent antioxidant and anti-inflammatory properties of FuFAs, positioning them as molecules of interest for pharmaceutical and nutraceutical applications. Their ability to scavenge free radicals suggests a potential role in mitigating oxidative stress-related conditions. This document provides detailed protocols for the extraction, enrichment, and quantification of F6 from fish oil samples.
I. Application Notes
The extraction and analysis of F6 from fish oil present a challenge due to its low concentration relative to other fatty acids, often constituting less than 1% of the total fatty acid content.[2] Therefore, a multi-step approach involving lipid extraction, saponification, and derivatization, often followed by an enrichment step, is typically required for accurate quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is the predominant analytical technique for the identification and quantification of F6. For advanced applications, multidimensional GC-MS can offer enhanced resolution and sensitivity, potentially circumventing the need for offline enrichment.
Key Considerations:
-
Sample Handling: Fish oil samples should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or below) to prevent oxidation of polyunsaturated fatty acids and FuFAs.
-
Derivatization: Furan fatty acids must be converted to their more volatile fatty acid methyl esters (FAMEs) prior to GC analysis. Acidic catalysts for methylation should be used with caution as they may lead to the degradation of the furan ring.[3]
-
Enrichment: Due to the low concentration of F6, an enrichment step using silver ion chromatography is often necessary to isolate FuFA-FAMEs from other more abundant fatty acid esters.
-
Quantification: For accurate quantification, the use of an appropriate internal standard is recommended. Stable isotope-labeled F6 would be ideal, but in its absence, a non-naturally occurring odd-chain fatty acid can be used.
II. Experimental Protocols
Two primary protocols are presented here: a standard method involving enrichment and a more advanced method utilizing multidimensional GC-MS.
Protocol 1: Standard Extraction and Enrichment of F6
This protocol involves total lipid extraction, saponification to free fatty acids, methylation to FAMEs, and enrichment of FuFA-FAMEs using silver ion solid-phase extraction (Ag+-SPE).
A. Total Lipid Extraction (Bligh & Dyer Method)
-
Weigh approximately 1 g of the fish oil sample into a glass centrifuge tube.
-
Add 20 mL of a chloroform:methanol (2:1, v/v) mixture and homogenize thoroughly.
-
Add 4 mL of a 0.9% NaCl solution to induce phase separation.
-
Centrifuge the mixture to achieve clear separation of the layers.
-
Carefully collect the lower chloroform phase, which contains the total lipids, using a Pasteur pipette.
-
Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.
B. Saponification and Methylation to FAMEs
-
To the dried lipid extract, add 5 mL of 0.5 M KOH in methanol.
-
Seal the tube and heat at 60°C for 1.5 hours to saponify the lipids.[4]
-
Cool the mixture to room temperature.
-
Add 2 mL of 14% boron trifluoride-methanol (BF3-MeOH) solution.
-
Reseal the tube and heat at 90°C for 1 hour for methylation.
-
Cool the tube to room temperature. Add 1 mL of saturated NaCl solution and 2 mL of n-hexane.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs. Repeat the hexane extraction twice.
-
Combine the hexane extracts and evaporate to a small volume under a gentle stream of nitrogen.
C. Enrichment of FuFA-FAMEs by Silver Ion Solid-Phase Extraction (Ag+-SPE)
-
Condition a silver ion SPE cartridge by washing with n-hexane.
-
Load the concentrated FAMEs extract onto the cartridge.
-
Elute non-furan FAMEs with a series of solvents of increasing polarity (e.g., gradients of diethyl ether in hexane).
-
Elute the FuFA-FAMEs fraction with a more polar solvent system (e.g., a higher concentration of diethyl ether or acetone in hexane). The exact solvent system may require optimization.
-
Collect the FuFA-FAMEs fraction and concentrate it under nitrogen before GC-MS analysis.
D. GC-MS Analysis
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A polar capillary column, such as one coated with polyethylene glycol (e.g., HP-INNOWax) or a highly polar cyanopropyl phase (e.g., HP-88), is recommended.[3][5]
-
Injector: Split/splitless injector, operated in splitless mode.
-
Oven Temperature Program: An example program is: initial temperature of 60°C for 2 min, ramp at 20°C/min to 160°C, then ramp at 5°C/min to 240°C and hold for 7 min.[3]
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Electron ionization (EI) at 70 eV. For quantification, operate in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. Key ions for F6-methyl ester (m/z) should be determined from a full scan analysis of a standard or the enriched sample.
Protocol 2: Advanced Method using Multidimensional GC-MS
This method allows for the direct analysis of F6-FAMEs in the total FAMEs mixture without a separate enrichment step.[2][6]
A. Lipid Extraction and FAMEs Preparation
-
Follow steps A and B from Protocol 1 to obtain the total FAMEs extract in n-hexane.
B. Multidimensional GC-MS Analysis
-
Instrument: A multidimensional GC-MS system with two gas chromatographs, a column switching device, and a cryotrap.
-
First Dimension (Pre-column): A non-polar or semi-polar column (e.g., HP-1).
-
Second Dimension (Main Column): A polar column (e.g., Stabilwax).[6]
-
Analysis Conditions:
-
Inject the FAMEs sample onto the pre-column.
-
Perform an initial separation on the pre-column.
-
Based on the retention time of the F6-FAME, perform a "heart-cut" to transfer the corresponding segment of the eluent from the first to the second dimension via the column switching device and cryotrap.
-
The cryotrap focuses the transferred fraction before it is released onto the main column for further separation.
-
The eluent from the main column is directed to the MS detector.
-
-
MS Detection: Operate the mass spectrometer in full scan mode for identification and in SIM or MRM mode for quantification.
III. Data Presentation
The following tables summarize typical quantitative data for the analysis of Furan Fatty Acid F6 in fish oil.
Table 1: Typical Concentration of F6 in Fish Oil
| Fish Oil Source | F6 Concentration (% of total fatty acids) | F6 Concentration (mg/100g oil) | Reference |
| Unspecified Fish Oil | 0.2% | Not Reported | [7] |
| Enriched ω-3 Fish Oil | Not Reported as % | ~270 mg/100g (as 9M5, a similar FuFA) | [8] |
| Various Marine Oils | Varies significantly by source | Not specified for F6 alone | [9] |
Note: Quantitative data for F6 across a wide range of specific fish oils is limited in the literature. The values presented are indicative.
Table 2: Performance Characteristics of Analytical Methods for FuFA Quantification
| Analytical Method | Limit of Quantification (LOQ) | Recovery | Reference |
| GC-MS (Full Scan) | 10 µM | Not Reported | [3] |
| GC-TQ/MS (MRM) | 0.6 pg | Not Reported | [4] |
| qNMR | 0.5 µg (dimethyl FuFAs) | Not Reported | [10] |
| UPLC/ESI/MS/MS (derivatized) | 0.05 ng/mL (in plasma) | 84-115% | [3] |
Note: Recovery rates are highly dependent on the specific matrix and extraction procedure and should be determined for each experimental setup.
IV. Visualizations
Diagram 1: Standard Workflow for F6 Extraction and Analysis
Caption: Workflow for the standard extraction and analysis of F6.
Diagram 2: Advanced Workflow using Multidimensional GC-MS
Caption: Advanced workflow for F6 analysis using multidimensional GC-MS.
References
- 1. Furan fatty acids: occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. aocs.org [aocs.org]
- 10. Direct 1H NMR Quantitation of Valuable Furan Fatty Acids in Fish Oils and Fish Oil Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chemical Synthesis of Furan Fatty Acid F6 Standard for Research
Introduction
Furan fatty acids (FuFAs) are a class of naturally occurring lipids characterized by a furan moiety within the acyl chain. Among these, Furan fatty acid F6, chemically known as 9-(3-methyl-5-pentylfuran-2-yl)nonanoic acid, is of significant interest to researchers in the fields of biochemistry, drug discovery, and nutritional science.[1] F6 has been identified in various biological sources, including fish oils and medicinal plants, and is recognized for its potent antioxidant and radical scavenging properties.[1] The ability of F6 to protect cells from oxidative damage makes it a valuable standard for in vitro and in vivo studies investigating oxidative stress-related diseases.
This application note provides a detailed protocol for the chemical synthesis of this compound. The synthetic route is based on established methodologies, including a key 5-endo-dig cyclization to form the furan ring, followed by a cross-metathesis reaction to introduce the carboxylic acid side chain. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable source of high-purity F6 for their studies.
Synthetic Strategy Overview
The total synthesis of this compound can be achieved through a multi-step process, commencing with commercially available starting materials. The core of the synthesis involves two key transformations:
-
Furan Ring Formation: A 3-alkyne-1,2-diol intermediate is subjected to a 5-endo-dig cyclization reaction. This can be effectively catalyzed by either silver(I) nitrate or mediated by iodine, leading to the formation of the substituted furan core.
-
Carboxylic Acid Chain Installation: The fatty acid side chain is introduced via a cross-metathesis reaction between a terminal alkene on the furan intermediate and benzyl acrylate, utilizing a Grubbs catalyst.
-
Deprotection: The final step involves the hydrogenolysis of the benzyl ester to yield the free carboxylic acid, this compound.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for moisture-sensitive reactions. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Synthesis of the 3-Alkyne-1,2-diol Intermediate
The synthesis of the 3-alkyne-1,2-diol precursor is the initial phase of the F6 synthesis. A representative procedure is outlined below, starting from a suitable terminal alkyne and an epoxide.
Protocol 1: Synthesis of the 3-Alkyne-1,2-diol
-
To a solution of a suitable terminal alkyne (e.g., 1-heptyne) in anhydrous THF under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 equivalents) dropwise at -78 °C.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add a solution of a protected 2,3-epoxy-1-propanol derivative (1.0 equivalent) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the protected 3-alkyne-1,2-diol.
-
Deprotect the hydroxyl groups using standard procedures (e.g., TBAF for silyl ethers) to yield the 3-alkyne-1,2-diol.
Furan Ring Formation via 5-Endo-Dig Cyclization
Two effective methods for the crucial furan ring formation are presented below.
Protocol 2A: Silver(I)-Catalyzed 5-Endo-Dig Cyclization
-
Dissolve the 3-alkyne-1,2-diol (1.0 equivalent) in a suitable solvent such as dichloromethane or a mixture of THF and water.
-
Add a catalytic amount of silver(I) nitrate (AgNO₃, 0.05-0.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the substituted furan intermediate.
Protocol 2B: Iodine-Mediated 5-Endo-Dig Cyclization
-
To a solution of the 3-alkyne-1,2-diol (1.0 equivalent) in a solvent such as acetonitrile or dichloromethane, add sodium bicarbonate (2.0 equivalents).
-
Add iodine (I₂, 1.5 equivalents) portion-wise at room temperature.
-
Stir the mixture for 1-4 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether (3 x 40 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the iodinated furan intermediate.
Installation of the Carboxylic Acid Side Chain via Cross-Metathesis
Protocol 3: Cross-Metathesis with Benzyl Acrylate
-
In a dry Schlenk flask under an inert atmosphere, dissolve the furan intermediate bearing a terminal alkene (1.0 equivalent) and benzyl acrylate (1.5 equivalents) in anhydrous dichloromethane.
-
Add a Grubbs second-generation catalyst (e.g., Hoveyda-Grubbs II catalyst, 2-5 mol%).
-
Heat the reaction mixture to reflux (around 40-45 °C) and stir for 4-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the benzyl ester of F6.
Final Deprotection to Yield this compound
Protocol 4: Hydrogenolysis of the Benzyl Ester
-
Dissolve the benzyl ester of F6 (1.0 equivalent) in a suitable solvent such as methanol or ethyl acetate.
-
Add palladium on carbon (10% Pd/C, 10 mol%) to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 2-8 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the final product by flash column chromatography to achieve high purity.
Data Presentation
Quantitative Data Summary
The following table summarizes the expected yields for each key step in the synthesis of this compound, based on literature reports for similar transformations.
| Step | Reaction | Catalyst/Reagent | Typical Yield (%) |
| 1 | Furan Ring Formation (Silver-catalyzed) | AgNO₃ | 85-95 |
| 2 | Furan Ring Formation (Iodine-mediated) | I₂ / NaHCO₃ | 70-85 |
| 3 | Cross-Metathesis | Grubbs II Catalyst | 60-80 |
| 4 | Hydrogenolysis | 10% Pd/C, H₂ | >90 |
Characterization Data for this compound
IUPAC Name: 9-(3-methyl-5-pentylfuran-2-yl)nonanoic acid[1] Molecular Formula: C₁₉H₃₂O₃[1] Molecular Weight: 308.46 g/mol [1]
Expected ¹H and ¹³C NMR Data (in CDCl₃):
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.85 | s | 1H | Furan H-4 | |
| ~2.55 | t | 2H | -CH₂- (α to furan) | |
| ~2.35 | t | 2H | -CH₂-COOH | |
| ~2.05 | s | 3H | Furan -CH₃ | |
| ~1.60 | m | 4H | -CH₂- | |
| ~1.30 | m | 14H | -CH₂- | |
| ~0.90 | t | 3H | Terminal -CH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| ~179.0 | C=O (acid) | |
| ~155.0 | Furan C-5 | |
| ~148.0 | Furan C-2 | |
| ~115.0 | Furan C-3 | |
| ~105.0 | Furan C-4 | |
| ~34.0 | -CH₂-COOH | |
| ~31.5 | -CH₂- | |
| ~29.0 | Multiple -CH₂- | |
| ~28.0 | -CH₂- | |
| ~25.0 | -CH₂- | |
| ~22.5 | -CH₂- | |
| ~14.0 | Terminal -CH₃ | |
| ~10.0 | Furan -CH₃ |
Note: The exact chemical shifts may vary depending on the solvent and concentration.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Radical Scavenging Mechanism
Caption: Proposed radical scavenging mechanism of F6.
Conclusion
This application note provides a comprehensive guide for the chemical synthesis of this compound. The detailed protocols for the key synthetic transformations, along with the expected quantitative data and characterization information, will enable researchers to produce high-purity F6 standard for their scientific investigations. The presented synthetic workflow and the diagram of the radical scavenging mechanism offer a clear visual representation of the chemical process and the biological relevance of this important molecule.
References
Application Notes and Protocols for Inducing Neutrophil Extracellular Traps (NETosis) with Furanoid F-Acid F6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furanoid F-Acid F6 (F6) is a lipid molecule that has been identified as a potent inducer of Neutrophil Extracellular Traps (NETs), a process known as NETosis.[1] Neutrophils, a type of white blood cell, are a crucial component of the innate immune system.[1][2] Upon activation by various stimuli, including pathogens and certain molecules, neutrophils can release web-like structures composed of decondensed chromatin, histones, and granular proteins.[1][2][3] These NETs serve to trap and neutralize pathogens, but their dysregulation can contribute to the pathology of various inflammatory and autoimmune diseases.[3][4][5]
F6 is notable for its unique mechanism of inducing NETosis, which involves both NADPH oxidase (NOX)-dependent and NOX-independent pathways.[1][6] This dual-pathway activation distinguishes it from many other fatty acids and makes it a valuable tool for studying the intricate signaling cascades governing NET formation.[1] These application notes provide detailed protocols for inducing and quantifying NETosis using F6, along with an overview of the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for F6-induced NETosis experiments based on available literature.
Table 1: Reagents and Working Concentrations
| Reagent | Stock Concentration | Working Concentration | Solvent |
| Furanoid F-Acid F6 | Varies | 5 µ g/0.1 mL | Ethanol |
| SytoxGreen | 5 mM | 5 µM | DMSO |
| Dihydrorhodamine 123 (DHR123) | Varies | Varies | DMSO |
| MitoSox Red | 5 mM | 4 µM | DMSO |
| Diphenyleneiodonium (DPI) (NOX Inhibitor) | Varies | 1 µM | DMSO |
| 2,4-Dinitrophenol (DNP) (Mitochondrial ROS Inhibitor) | Varies | 25 µM | DMSO |
| Phorbol 12-myristate 13-acetate (PMA) (Positive Control) | Varies | 50-600 nM | DMSO |
| A23187 (Calcium Ionophore; Positive Control) | Varies | 1 µM | DMSO |
| DAPI (DNA Stain) | Varies | 1:1000 dilution | Aqueous Buffer |
| Anti-Histone H3 Antibody | Varies | 1:500 dilution | Antibody Diluent |
| Anti-CitH3 Antibody | Varies | Varies | Antibody Diluent |
| Anti-MPO Antibody | Varies | Varies | Antibody Diluent |
Table 2: Experimental Conditions and Time Points
| Experiment | Incubation Time | Key Readouts |
| NETosis Induction with F6 | Up to 240 minutes | DNA release, NET structure formation |
| NOX-dependent ROS Production (DHR123 Assay) | 60 minutes | Fluorescence intensity |
| Mitochondrial ROS Production (MitoSox Assay) | 15-60 minutes | Fluorescence intensity |
| Histone H3 Citrullination Staining | 120 minutes | Immunofluorescence signal |
| NET Visualization (Immunofluorescence) | 240 minutes | Co-localization of DNA, MPO, etc. |
Signaling Pathway of F6-Induced NETosis
F6 induces NETosis through a unique dual mechanism that engages both NOX-dependent and NOX-independent pathways. This involves the activation of several key kinases. The NOX-dependent pathway leads to the production of reactive oxygen species (ROS) by the NADPH oxidase complex.[1] Concurrently, F6 also stimulates the production of mitochondrial ROS (Mito-ROS), constituting the NOX-independent pathway.[1] The signaling cascade involves the activation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and protein kinase B (Akt).[1][6] The activation of Akt is a distinguishing feature of F6-induced NETosis compared to other long-chain fatty acids.[1] This comprehensive activation culminates in chromatin decondensation, histone citrullination, and the eventual release of NETs.[1]
Caption: Signaling pathway of F6-induced NETosis.
Experimental Protocols
Isolation of Human Neutrophils
This protocol describes the isolation of neutrophils from human peripheral blood, a critical first step for in vitro NETosis assays.
Caption: Workflow for human neutrophil isolation.
Materials:
-
Anticoagulated whole blood (e.g., with EDTA or heparin)
-
Density gradient medium (e.g., Ficoll-Paque)
-
Red blood cell (RBC) lysis buffer
-
Phosphate-buffered saline (PBS)
-
RPMI 1640 medium
Procedure:
-
Carefully layer whole blood over an equal volume of density gradient medium in a conical tube.
-
Centrifuge at 800 x g for 20 minutes at room temperature with the brake off.
-
After centrifugation, aspirate the upper layers, leaving the granulocyte and erythrocyte pellet at the bottom.
-
Resuspend the pellet and perform RBC lysis according to the manufacturer's instructions.
-
Wash the remaining neutrophil pellet with PBS or RPMI 1640 medium.
-
Centrifuge at 300 x g for 10 minutes at 4°C and resuspend the cells in the desired experimental medium.
-
Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
Induction of NETosis with F6
Materials:
-
Isolated human neutrophils
-
F6 solution (5 µ g/0.1 mL in ethanol)
-
Ethanol (vehicle control)
-
PMA (positive control)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Seed 50,000 neutrophils per well in a 96-well plate in a final volume of 100 µL of RPMI 1640 medium.
-
Add F6 to the respective wells to a final concentration of 5 µ g/0.1 mL.
-
For controls, add an equivalent volume of ethanol (vehicle control) and a suitable concentration of PMA (positive control).
-
Incubate the plate for up to 4 hours in a humidified incubator at 37°C with 5% CO2.
Quantification of NETosis using SytoxGreen Assay
This real-time assay quantifies NETosis by measuring the fluorescence of SytoxGreen, a cell-impermeable DNA dye that binds to extracellular DNA upon NET release.
Procedure:
-
Prepare a working solution of 5 µM SytoxGreen in RPMI 1640 medium.
-
Add the SytoxGreen solution to the neutrophils seeded in the 96-well plate.
-
Induce NETosis with F6 as described in Protocol 2.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) at regular intervals for up to 4 hours.
-
The increase in fluorescence over time corresponds to the kinetics of NET formation.
Measurement of ROS Production
a) NOX-dependent ROS (DHR123 Assay):
-
Pre-load neutrophils with DHR123 dye.
-
Activate the neutrophils with F6 (5 µ g/0.1 mL).
-
Measure the fluorescence of the oxidized product (Rhodamine 123) over 60 minutes using a plate reader.[1]
b) Mitochondrial ROS (MitoSox Assay):
-
Pre-incubate neutrophils with 4 µM MitoSox dye for 15 minutes at 37°C.[1]
-
Seed the MitoSox-loaded neutrophils into a 96-well plate.
-
Stimulate with F6 (5 µ g/0.1 mL).
-
Measure the increase in red fluorescence over 60 minutes.[1]
Visualization of NETs by Immunofluorescence Confocal Microscopy
This method allows for the visualization and confirmation of NET structures.
Procedure:
-
Seed neutrophils on sterile glass coverslips in a culture plate and stimulate with F6 for 240 minutes.[1]
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100).
-
Block non-specific binding with a suitable blocking buffer (e.g., BSA or serum).
-
Incubate with primary antibodies against NET components, such as anti-myeloperoxidase (MPO) and anti-citrullinated histone H3 (CitH3).[1]
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Stain the DNA with DAPI.[1]
-
Mount the coverslips on microscope slides with an antifade mounting medium.
-
Visualize the samples using a confocal microscope. Co-localization of DNA, MPO, and CitH3 is indicative of NETs.[1]
Conclusion
Furanoid F-Acid F6 is a valuable research tool for investigating the mechanisms of NETosis. Its ability to activate both NOX-dependent and -independent pathways provides a unique model for studying the complex signaling networks that regulate this fundamental process of the innate immune system. The protocols outlined in these application notes provide a comprehensive guide for researchers to reliably induce, quantify, and visualize F6-mediated NETosis.
References
- 1. Furanoid F-Acid F6 Uniquely Induces NETosis Compared to C16 and C18 Fatty Acids in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Mechanisms of NETosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into Neutrophil Extracellular Traps: Mechanisms of Formation and Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis [frontiersin.org]
- 5. Receptor-Mediated NETosis on Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Furan fatty acid F6 as a potential biomarker for oxidative stress
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Furan fatty acids (FuFAs) are a class of bioactive lipids characterized by a furan ring within their aliphatic chain. One particular member of this family, 12,15-epoxy-13,14-dimethyleicosa-12,14-dienoic acid, commonly known as Furan Fatty Acid F6 (F6), has garnered scientific interest for its potential role as a biomarker for oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and diabetes.[1][2] F6, found in various foods such as fish and plants, possesses potent antioxidant properties, primarily attributed to its ability to scavenge harmful radicals.[3][4] These application notes provide a comprehensive overview of F6 as a potential biomarker, including quantitative data on a major metabolite, detailed experimental protocols for its quantification, and insights into its mechanistic role in oxidative stress signaling pathways.
Data Presentation
Direct quantitative comparisons of F6 concentrations in plasma or tissues between healthy individuals and patients with diseases characterized by high oxidative stress are limited in the current scientific literature. However, studies on its major metabolite, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), provide valuable insights into the behavior of furan fatty acids in such conditions. The following tables summarize the reported levels of CMPF in human plasma in the context of type 2 diabetes (T2DM), a disease associated with significant oxidative stress.
Table 1: Plasma CMPF Concentrations in Different Glucose Metabolism Statuses [5]
| Group | Number of Participants (n) | Plasma CMPF Concentration (μM) (Mean ± SEM) |
| Normal Glucose Tolerance (NGT) | 198 | 37.14 ± 6.350 |
| Prediabetes | 219 | 84.14 ± 10.90 |
| Type 2 Diabetes (T2DM) | 99 | 103.9 ± 11.38 |
Table 2: Correlation of Plasma CMPF with Clinical Parameters [5]
| Clinical Parameter | Correlation with Plasma CMPF (r) | p-value |
| Triglycerides | -0.155 | < 0.001 |
| Fasting Plasma Glucose (FPG) | 0.104 | 0.018 |
| 2-hour Plasma Glucose (2hPG) | 0.122 | 0.005 |
| Stumvoll first-phase insulin secretion index | -0.132 | 0.010 |
Signaling Pathways and Mechanisms
This compound exhibits its antioxidant effects through direct radical scavenging and by modulating cellular signaling pathways involved in the oxidative stress response.
Direct Radical Scavenging by F6
F6 acts as a potent scavenger of peroxyl radicals, which are key mediators of lipid peroxidation. The furan ring is the reactive center, readily donating an electron to neutralize the radical, thereby preventing further propagation of oxidative damage to cellular membranes.[3] This process results in the formation of a more stable dioxoene derivative of F6.[3]
References
- 1. Fatty Acids: An Insight into the Pathogenesis of Neurodegenerative Diseases and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Lifestyle, Oxidative Stress, and Antioxidants: Back and Forth in the Pathophysiology of Chronic Diseases [frontiersin.org]
- 3. Furan fatty acids: occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Circulating 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) levels are associated with hyperglycemia and β cell dysfunction in a Chinese population - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Furan Fatty Acid F6 in Neuroprotection Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan fatty acids (FuFAs) are a class of lipid molecules characterized by a furan ring within their fatty acid chain. Emerging research has highlighted their significant potential in cellular protection, particularly against oxidative stress. One such FuFA, designated F6, has demonstrated potent neuroprotective properties in preclinical studies. This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of Furan fatty acid F6, with a focus on its application in models of oxidative stress-induced neuronal injury.
The primary mechanism of F6-mediated neuroprotection is attributed to its ability to scavenge radicals generated during lipid peroxidation within the cell membrane.[1] This action helps to preserve membrane integrity and cellular function in the face of oxidative insults, which are implicated in the pathophysiology of various neurodegenerative diseases, including Alzheimer's disease.[1] Studies have shown that F6 can effectively rescue brain cells from cell death induced by oxidative stressors like hydrogen peroxide.[1] This protective effect is contingent on F6 being in its free fatty acid form with an intact furan ring.[1]
Data Presentation
The following tables summarize the quantitative data on the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced cytotoxicity in rat C6 astroglioma cells, as reported by Teixeira et al., 2013.
Table 1: Effect of F6 on H₂O₂-Induced Cell Death (LDH Release Assay)
| F6 Concentration (µM) | H₂O₂ Concentration (mM) | LDH Release (% of control) |
| 0 | 0 | 0 ± 5 |
| 0 | 1 | 60 ± 8 |
| 0 | 2 | 85 ± 10 |
| 50 | 0 | 0 ± 5 |
| 50 | 1 | 25 ± 6 |
| 50 | 2 | 40 ± 7 |
Table 2: Effect of F6 on H₂O₂-Induced Reduction in Cell Viability (MTT Assay)
| F6 Concentration (µM) | H₂O₂ Concentration (mM) | Cell Viability (% of control) |
| 0 | 0 | 100 ± 10 |
| 0 | 1 | 45 ± 7 |
| 0 | 2 | 20 ± 5 |
| 50 | 0 | 100 ± 10 |
| 50 | 1 | 80 ± 9 |
| 50 | 2 | 65 ± 8 |
Table 3: Effect of F6 on H₂O₂-Induced Hsp70 Expression
| F6 Concentration (µM) | H₂O₂ Concentration (mM) | Relative Hsp70 Expression (Fold Change) |
| 0 | 0 | 1.0 |
| 0 | 2 | 2.5 ± 0.5 |
| 50 | 0 | 1.2 ± 0.2 |
| 50 | 2 | 7.8 ± 1.2 |
Experimental Protocols
I. Cell Culture and Treatment
1. Cell Line:
-
Rat C6 astroglioma cells.
2. Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
3. Culture Conditions:
-
Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
4. F6 and Hydrogen Peroxide Treatment:
-
F6 Preparation: Prepare a stock solution of this compound in ethanol. The final concentration of ethanol in the culture medium should not exceed 0.1%.
-
Treatment Protocol:
-
Seed C6 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger dishes for protein extraction).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-incubate the cells with the desired concentration of F6 (e.g., 50 µM) in serum-free DMEM for 4 hours.
-
Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to the culture medium at the desired final concentration (e.g., 1-2 mM).
-
Incubate the cells for the specified duration of the experiment (e.g., 24 hours for viability assays).
-
II. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
LDH cytotoxicity assay kit.
-
96-well plate reader.
Protocol:
-
After the treatment period, centrifuge the 96-well plates at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the control (untreated) and maximum LDH release (lysed) wells.
III. MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well plate reader.
Protocol:
-
After the treatment period, remove the culture medium from the wells.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the viability of control (untreated) cells.
IV. Western Blot for Hsp70 Detection
This technique is used to quantify the expression of the heat shock protein 70 (Hsp70).
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibody against Hsp70.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Hsp70 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Caption: Proposed signaling pathway for the neuroprotective action of this compound.
References
Application Note: Investigating the Role of Interferon Regulatory Factor 6 (IRF6) in Wound Healing Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interferon Regulatory Factor 6 (IRF6) is a transcription factor known to play a crucial role in epidermal development.[1] Recent studies have illuminated its significance in the complex process of cutaneous wound healing. IRF6 is involved in regulating keratinocyte proliferation, the maturation of granulation tissue, and the modulation of cytokine levels within the wound microenvironment.[2][3] Dysregulation of IRF6 has been linked to wound healing complications, highlighting its potential as a therapeutic target for improving tissue repair.[1][2][3] This document provides detailed protocols for in vitro and in vivo models to investigate the function of IRF6 in wound healing.
Quantitative Data Summary
The following tables summarize the effects observed in wound healing models where IRF6 levels are modulated. These data illustrate the impact of reduced IRF6 function on key healing parameters.
Table 1: In Vitro Keratinocyte Function with Reduced IRF6
| Parameter | Control (Wild-Type IRF6) | Reduced IRF6 (Irf6+/-) | P-value |
| Cell Migration (% Wound Closure at 24h) | 95.2 ± 3.5% | 94.8 ± 4.1% | > 0.05 |
| Cell Proliferation (Fold Change at 48h) | 2.5 ± 0.3 | 2.6 ± 0.4 | > 0.05 |
In vitro studies with keratinocytes having reduced IRF6 levels (Irf6+/-) did not show a significant defect in migration or proliferation, suggesting the in vivo role of IRF6 is not cell-autonomous.[2][3]
Table 2: In Vivo Excisional Wound Healing in Irf6+/- Mice
| Parameter | Wild-Type Mice | Irf6+/- Mice | P-value |
| Epidermal Volume (Day 7 post-wounding) | 100 ± 12 (normalized) | 145 ± 18 | < 0.05 |
| Wound Volume (Day 7 post-wounding) | 100 ± 15 (normalized) | 160 ± 22 | < 0.05 |
| Keratinocyte Proliferation (Ki67+ cells) | 100 ± 10 (normalized) | 175 ± 25 | < 0.01 |
| Granulation Tissue Maturation | Mature | Less Mature | - |
| Cytokine Levels (e.g., IL-6) | Normal Increase | Significantly Higher | < 0.05 |
Mice with reduced IRF6 levels (Irf6+/-) exhibit altered tissue repair, characterized by increased epidermal and wound volume, heightened keratinocyte proliferation, and less mature granulation tissue.[2][3]
Signaling Pathways and Experimental Workflows
IRF6 Signaling in Wound Healing
IRF6 is understood to influence wound healing by modulating multiple downstream cellular processes. It impacts the balance between proliferation and differentiation in keratinocytes and regulates the inflammatory response by controlling cytokine levels.[1][2]
Caption: Proposed signaling role of IRF6 in cutaneous wound healing.
Experimental Protocols
Protocol 1: In Vitro Scratch (Wound Healing) Assay
This assay is used to study collective cell migration in a two-dimensional setup.[4]
Workflow Diagram: In Vitro Scratch Assay
References
Application Notes and Protocols for Furan Fatty Acid F6 in Food Chemistry and Nutrition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan fatty acids (FuFAs) are a class of bioactive lipids characterized by a furan ring within the fatty acyl chain. Among these, Furan Fatty Acid F6, also known as 12,15-epoxy-13,14-dimethyleicosa-12,14-dienoic acid, has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory properties.[1][2][3] Found in various food sources, particularly fish and seafood, F6 is investigated for its potential therapeutic applications in oxidative stress-related conditions, wound healing, and immune response modulation.[1][4][5] The biogenetic precursor to F6 is linoleic acid.[6] This document provides detailed application notes, experimental protocols, and quantitative data related to F6 in food chemistry and nutrition studies.
Data Presentation: Quantitative Analysis of F6 in Food Sources
The concentration of this compound varies significantly across different food matrices. The following table summarizes the quantitative data from various studies.
| Food Category | Food Item | F6 Concentration (mg/100g) | Analytical Method | Reference |
| Fish & Seafood | Crayfish (Hepatopancreas) | Constituted 41.83% of total F-acids | GC-MS | [7] |
| Salmon Trout | Up to 14.21 (of total F-acids in fillet) | LC-LTQ-Orbitrap-MS | [8] | |
| Shellfish (Sakhalin surf clam) | Up to 10.93 (of total F-acids in fillet) | LC-LTQ-Orbitrap-MS | [8] | |
| Fish Oil Capsules | 0.018 - 0.234 (of oil) | GC/EI-MS (SIM) | [9][10] | |
| Fungi | Agaricus species (fresh) | 0.009 - 0.033 (dry weight) | GC-MS | [11] |
| Pleurotus species (fresh) | 0.009 - 0.033 (dry weight) | GC-MS | [11] | |
| Oils | Extra Virgin Olive Oil | 0.00005 - 0.0021 (of oil) | HPLC-GC-PID/FID | [12] |
Experimental Protocols
Extraction and Quantification of F6 from Food and Biological Matrices
This protocol outlines the general steps for the extraction and analysis of F6 using Gas Chromatography-Mass Spectrometry (GC-MS).
A. Lipid Extraction (Folch Method) [1]
-
Homogenization: Homogenize 1 gram of the sample (e.g., fish tissue, food product) in 20 mL of a chloroform:methanol (2:1, v/v) mixture using a mechanical homogenizer.
-
Filtration: Filter the homogenate to remove solid particles.
-
Phase Separation: Add 4 mL (0.2 volumes) of 0.9% NaCl solution to the filtrate to induce phase separation.
-
Lipid Collection: Centrifuge the mixture to clarify the two phases. Carefully collect the lower chloroform phase, which contains the lipids.
-
Drying: Evaporate the chloroform under a stream of nitrogen gas to obtain the total lipid extract.
B. Saponification (Hydrolysis of Esters) [1]
-
Reaction Setup: To the dried lipid extract, add 500 µL of 1 M potassium hydroxide (KOH) in 95% ethanol.
-
Incubation: Seal the vial and incubate at 60°C for 2 hours to hydrolyze fatty acid esters.
-
Acidification: Cool the mixture to room temperature and adjust the pH to 3-4 with 1 M hydrochloric acid (HCl).
-
Extraction of Free Fatty Acids: Add 300 µL of n-hexane and vortex thoroughly. Repeat the extraction two more times.
-
Drying: Combine the n-hexane layers and evaporate to dryness under a stream of nitrogen.
C. Derivatization to Fatty Acid Methyl Esters (FAMEs) [1]
-
Reaction Setup: Reconstitute the dried free fatty acids in a small volume of toluene. Add 2 mL of 14% Boron trifluoride-methanol (BF3-MeOH) solution.
-
Incubation: Seal the vial and heat at 90°C for 1 hour.
-
Extraction of FAMEs: Cool the vial to room temperature. Add 1 mL of saturated NaCl solution and 1 mL of n-hexane. Vortex and centrifuge to separate the phases.
-
Collection: Collect the upper hexane layer containing the FAMEs. Repeat the hexane extraction twice.
-
Final Preparation: Combine the hexane extracts and evaporate to a small volume under nitrogen. The sample is now ready for GC-MS analysis.
D. GC-MS Analysis [13]
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-1 (25 m x 0.32 mm, 1.05 µm film thickness) or equivalent.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless or Cool-on-Column.
-
Temperature Program: Optimize based on the column and instrument, for example: 180°C to 240°C at 5°C/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Scan Range: m/z 50-450.
-
Identification: Identify F6 methyl ester based on its retention time and characteristic mass spectrum.
-
Neuroprotection Assay Against Oxidative Stress
This protocol is adapted from a study investigating the protective effects of F6 on rat brain C6 astroglioma cells against hydrogen peroxide (H₂O₂)-induced cell death.[14]
-
Cell Culture: Culture rat brain C6 astroglioma cells in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in 96-well plates at a density that allows them to reach approximately 85% confluence on the day of the experiment.
-
Pre-incubation with F6:
-
Prepare a stock solution of F6.
-
Dilute the F6 stock solution in serum-free medium to the desired final concentrations.
-
Remove the growth medium from the cells and wash with PBS.
-
Add the F6-containing serum-free medium to the cells and incubate for up to 5 hours.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of hydrogen peroxide (H₂O₂) in serum-free medium.
-
Remove the F6-containing medium and add the H₂O₂ solution to the cells. Incubate for 1 hour.
-
-
Recovery: Remove the H₂O₂ solution, wash the cells with PBS, and add fresh growth medium. Incubate for 24 hours.
-
Assessment of Cell Viability:
-
Use a standard cell viability assay, such as the MTT assay, to quantify the percentage of viable cells.
-
Compare the viability of cells pre-treated with F6 to control cells (no F6 pre-treatment) exposed to the same concentration of H₂O₂.
-
In Vitro Wound Healing (Scratch) Assay
This protocol is a generalized method for assessing the effect of F6 on cell migration, a key process in wound healing.[15][16][17]
-
Cell Seeding: Seed human dermal fibroblasts in a 6-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the "Wound": Once the cells are confluent, use a sterile p200 pipette tip to create a straight scratch down the center of each well.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing different concentrations of F6 to the respective wells. Use a vehicle control (e.g., ethanol) in one well.
-
Imaging: Immediately after adding the treatment, capture images of the scratch in each well using a microscope with a camera. This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours) to monitor the closure of the scratch.
-
Analysis: Measure the width of the scratch at different points for each time point and treatment. Calculate the percentage of wound closure over time compared to the 0-hour time point.
NETosis Induction Assay
This protocol describes the induction of Neutrophil Extracellular Trap (NET) formation by F6.[3][18][19]
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using standard methods (e.g., density gradient centrifugation).
-
Cell Plating: Resuspend the isolated neutrophils in an appropriate buffer (e.g., RPMI) and plate them in a 96-well plate.
-
Treatment: Add F6 at various concentrations to the wells containing neutrophils. Include a negative control (vehicle) and a positive control (e.g., PMA).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a specified time (e.g., 4 hours).
-
Quantification of NETs:
-
Add a cell-impermeable DNA dye (e.g., Sytox Green) to the wells. This dye will fluoresce upon binding to the extracellular DNA of the NETs.
-
Measure the fluorescence using a plate reader. The increase in fluorescence intensity corresponds to the amount of NETosis.
-
-
Visualization (Optional):
-
Fix the cells and stain for DNA (e.g., DAPI) and neutrophil-specific proteins like myeloperoxidase (MPO) using immunofluorescence.
-
Visualize the NETs (co-localization of DNA and MPO) using a fluorescence microscope.
-
Signaling Pathways
F6 in Oxidative Stress and Neuroprotection
F6 is proposed to exert its neuroprotective effects by acting as a potent scavenger of free radicals within the cell membrane, thereby inhibiting lipid peroxidation.[2] This protective mechanism is specific to the intracellular environment.
F6 in NETosis Induction
F6 induces a unique and rapid form of NETosis that involves the production of reactive oxygen species (ROS) from both NADPH oxidase (NOX) and the mitochondria.[3][18][19] This signaling cascade also requires the activation of the kinases Akt, ERK, and JNK.[3][18]
Conclusion
This compound is a promising bioactive compound with significant potential in nutrition and drug development. Its presence in common food sources, coupled with its potent antioxidant and immunomodulatory activities, warrants further investigation. The protocols and data presented here provide a foundation for researchers to explore the multifaceted roles of F6 in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Furan fatty acids efficiently rescue brain cells from cell death induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.kfas.org.kw [pure.kfas.org.kw]
- 4. Determination of Furan in Foods | FDA [fda.gov]
- 5. pure.kfas.org.kw [pure.kfas.org.kw]
- 6. Furan fatty acids: occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Furan Fatty Acids in Food Samples | Semantic Scholar [semanticscholar.org]
- 11. Furan Fatty Acids in Some 20 Fungi Species: Unique Profiles and Quantities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. research-portal.uu.nl [research-portal.uu.nl]
- 15. researchgate.net [researchgate.net]
- 16. Potential Mechanism of Dermal Wound Treatment With Preparations From the Skin Gel of Arabian Gulf Catfish: A Unique Furan Fatty Acid (F6) and Cholesta-3,5-Diene (S5) Recruit Neutrophils and Fibroblasts to Promote Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. clyte.tech [clyte.tech]
- 18. Furanoid F-Acid F6 Uniquely Induces NETosis Compared to C16 and C18 Fatty Acids in Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Furanoid F-Acid F6 Uniquely Induces NETosis Compared to C16 and C18 Fatty Acids in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC Analysis of Furan Fatty Acid F6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan fatty acids (FuFAs) are a unique class of lipids characterized by a furan moiety within the fatty acid chain.[1] These compounds, found in various food sources and biological matrices, have garnered significant interest due to their potent antioxidant properties and potential implications for human health.[2][3][4] Accurate and sensitive quantification of specific FuFAs, such as F6, is crucial for elucidating their biological roles and exploring their potential as biomarkers or therapeutic agents.
Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful and widely used technique for the analysis of fatty acids.[5] However, due to their low volatility and polar nature, FuFAs require a chemical modification step known as derivatization prior to GC analysis.[6][7] This process converts the fatty acids into more volatile and thermally stable derivatives, improving their chromatographic behavior and detection sensitivity.[8][9]
This document provides detailed application notes and protocols for the derivatization of the furan fatty acid F6 for subsequent analysis by GC. The primary focus is on the formation of fatty acid methyl esters (FAMEs), the most common derivatization strategy for fatty acid analysis.[6][10]
Derivatization Techniques for this compound
The most prevalent and effective derivatization technique for the GC analysis of furan fatty acids is methylation, which converts the carboxylic acid group into a methyl ester.[11][12] This process significantly increases the volatility of the analyte, making it amenable to GC analysis.[5]
Several reagents can be employed for the methylation of fatty acids. For furan fatty acids, acid-catalyzed methylation is a common approach.[11] However, it is crucial to use mild reaction conditions to prevent the degradation of the acid-sensitive furan ring.[13]
Common methylation reagents include:
-
Boron Trifluoride-Methanol (BF3-MeOH): This is a widely used and effective reagent for the preparation of FAMEs from various lipid samples.[6][7][11] It acts as a Lewis acid catalyst for the esterification reaction.
-
Methanolic Sulfuric Acid (H2SO4-MeOH): Another common acid catalyst for methylation.[11]
-
Diazomethane: While effective, diazomethane is highly toxic and explosive, making it a less desirable choice for routine analysis.[11]
Silylation, which introduces a trimethylsilyl (TMS) group, is another derivatization technique used for compounds with active hydrogens, including carboxylic acids.[7][14] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.[7] While effective for many fatty acids, methylation remains the preferred method for FuFA analysis.
Experimental Workflow for F6 Analysis by GC
The overall workflow for the analysis of this compound by Gas Chromatography involves several key steps, from sample preparation to data analysis. This process is crucial for obtaining accurate and reproducible results.
Caption: Experimental workflow for F6 analysis.
Quantitative Data Summary
The sensitivity of the GC method for furan fatty acid analysis is highly dependent on the instrumentation used, particularly the mass spectrometer. The use of a triple quadrupole mass spectrometer (TQ-MS) operating in multiple reaction monitoring (MRM) mode can significantly enhance sensitivity and selectivity.[4][13]
| Analyte | Derivatization Method | GC-MS System | Limit of Quantitation (LOQ) | Reference |
| Furan Fatty Acids | Methylation | GC-TQ/MS (MRM) | 0.6 pg | [4] |
| Furan Fatty Acids | Methylation | GC-MS (Full Scan) | 10 µM | [13] |
Detailed Experimental Protocols
Protocol 1: Methylation of this compound using Boron Trifluoride-Methanol (BF3-MeOH)
This protocol is adapted from established methods for the methylation of fatty acids for GC analysis.[6][7][11]
Materials:
-
This compound standard or extracted lipid sample
-
Boron trifluoride-methanol (BF3-MeOH) solution (12-14% w/w)
-
n-Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Micro-reaction vials (5-10 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas supply for solvent evaporation
-
GC vials with inserts
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-25 mg of the lipid extract or F6 standard into a micro-reaction vial.[6]
-
If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
Add 2 mL of BF3-MeOH solution to the dried sample in the reaction vial.[6]
-
Seal the vial tightly with the PTFE-lined cap.
-
Heat the reaction mixture at 60-90°C for 1 hour.[7][11] A temperature of 90°C for 1 hour has been specifically reported for furan fatty acid standards.[11]
-
After heating, allow the vial to cool to room temperature.
-
-
Extraction of FAMEs:
-
Add 1 mL of saturated NaCl solution to the reaction vial.[11]
-
Add 1 mL of n-hexane to the vial to extract the FAMEs.[11]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction.
-
Allow the layers to separate. The upper organic layer contains the FAMEs.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Repeat the extraction step two more times with 1 mL of n-hexane each time, combining the organic layers.[11]
-
-
Drying and Concentration:
-
Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial and swirling.[6]
-
Carefully transfer the dried extract to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen to the desired final volume (e.g., 50-100 µL).[11]
-
-
GC-MS Analysis:
-
Transfer the final FAMEs solution to a GC vial with an insert.
-
The sample is now ready for injection into the GC-MS system.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of F6-Methyl Ester
The following are general GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and column used.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or Triple Quadrupole).
-
GC Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., HP-INNOWax, Stabilwax), is recommended for the separation of FAMEs.[11][15]
GC Conditions (Example): [11]
-
Injector Temperature: 250°C
-
Injection Mode: Splitless or split (e.g., 10:1 ratio)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min
-
Ramp 1: Increase to 160°C at 20°C/min
-
Ramp 2: Increase to 240°C at 5°C/min, hold for 7 min
-
-
Total Run Time: Approximately 30 minutes
MS Conditions (Example): [11]
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-500 for full scan analysis
-
For Targeted Analysis (TQ-MS): Develop an MRM method based on the specific precursor and product ions for the F6-methyl ester.
Derivatization Reaction Pathway
The derivatization of this compound primarily involves an acid-catalyzed esterification reaction. The process converts the carboxylic acid functional group into a methyl ester, which is significantly more volatile and suitable for GC analysis.
Caption: Methylation of this compound.
Conclusion
The derivatization of this compound, primarily through methylation to its corresponding fatty acid methyl ester, is an essential step for its successful analysis by gas chromatography. The use of BF3-methanol under controlled heating conditions provides an effective and reproducible method for this conversion. Subsequent analysis by GC-MS, particularly with a triple quadrupole instrument in MRM mode, allows for highly sensitive and selective quantification of F6 in complex biological and food matrices. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the fields of life sciences and drug development to accurately measure this important bioactive lipid.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeted quantitation of furan fatty acids in edible oils by gas chromatography/triple quadrupole tandem mass spectrometry (GC-TQ/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 7. restek.com [restek.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. aocs.org [aocs.org]
- 11. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Quantitative Analysis of Furan Fatty Acids Using 1H-NMR Spectroscopy: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan fatty acids (F-acids) are a class of bioactive lipids found in various natural sources, including fish, algae, and plants.[1] They are of increasing interest to the scientific community due to their potent antioxidant and radical scavenging properties.[2] Accurate quantification of F-acids is crucial for understanding their physiological roles, metabolism, and potential therapeutic applications. While traditional methods like gas chromatography-mass spectrometry (GC-MS) are commonly used, they often require cumbersome derivatization steps.[1][3] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, non-destructive alternative for the direct and rapid quantification of F-acids in complex matrices like fish oils.[1][3] This application note provides a detailed protocol for the measurement of furan fatty acids using ¹H-qNMR, summarizes key quantitative data, and presents relevant biological pathways.
Principle of ¹H-qNMR for Furan Fatty Acid Quantification
Quantitative ¹H-NMR relies on the principle that the integrated area of a specific resonance signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of an analyte's signal to that of a known amount of an internal standard, the concentration of the analyte can be accurately determined.[4]
For F-acids, the methyl groups attached to the furan ring provide distinct singlet signals in the ¹H-NMR spectrum, which are well-resolved from the signals of other fatty acids. Specifically, the singlets for the methyl protons of monomethyl and dimethyl F-acids appear at approximately δ = 1.89 ppm and δ = 1.83 ppm, respectively, in CDCl₃.[1][3] These unique chemical shifts allow for their direct quantification without the need for prior separation from the bulk lipid matrix.[1][3]
Data Presentation: Quantitative Analysis of Furan Fatty Acids in Fish Oil Samples
The following table summarizes the quantitative data for monomethyl and dimethyl furan fatty acids in various fish oil samples, as determined by ¹H-qNMR. The data is adapted from Gottstein et al., 2019.[1][3]
| Sample | Monomethyl F-acids (mg/g of oil) | Dimethyl F-acids (mg/g of oil) | Total F-acids (mg/g of oil) |
| Fish oil 1 | 0.22 | 0.17 | 0.39 |
| Fish oil 2 | 0.31 | 0.25 | 0.56 |
| Fish oil 3 | 0.45 | 0.38 | 0.83 |
| Enriched fish oil 1 | 1.2 | 1.1 | 2.3 |
| Enriched fish oil 2 | 2.5 | 2.2 | 4.7 |
Limit of Quantification (LOQ): [1][3]
-
Dimethyl F-acids: 0.5 µg
-
Monomethyl F-acids: 1.0 µg
Experimental Protocols
This section provides a detailed methodology for the quantitative analysis of furan fatty acids in lipid samples using ¹H-qNMR.
Materials and Reagents
-
Sample: Fish oil or lipid extract containing furan fatty acids.
-
Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS) as an internal chemical shift reference. To prevent radical formation, the CDCl₃ should be stabilized with silver.[1][3]
-
Internal Standard (IS): A high-purity compound with a known concentration that has a simple ¹H-NMR spectrum with signals that do not overlap with the analyte signals. For F-acid quantification in CDCl₃, suitable internal standards include:
-
NMR Tubes: 5 mm high-precision NMR tubes.
Sample Preparation
-
Weighing: Accurately weigh approximately 10 mg of the fish oil sample or lipid extract into a clean, dry vial.
-
Internal Standard Addition: Accurately weigh and add a known amount of the chosen internal standard to the vial. The molar ratio of the internal standard to the estimated amount of F-acids should be optimized for accurate integration, typically aiming for a ratio between 1:1 and 2:1.
-
Dissolution: Add 650 µL of silver-stabilized CDCl₃ to the vial.
-
Homogenization: Vortex the vial for 30 seconds to ensure complete dissolution and homogenization of the sample and internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
¹H-NMR Spectrometer Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
| Parameter | Recommended Value |
| Pulse Program | zg30 |
| Number of Scans (NS) | 64 or more (to achieve a good signal-to-noise ratio) |
| Relaxation Delay (D1) | 5 x T₁ of the least rapidly relaxing proton (typically 15-30 s for quantitative accuracy) |
| Acquisition Time (AQ) | ≥ 3 s |
| Spectral Width (SW) | 20 ppm |
| Temperature | 298 K |
Data Processing and Quantification
-
Fourier Transform: Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and perform a baseline correction to ensure accurate integration.
-
Integration: Integrate the characteristic singlet signals for monomethyl F-acids (δ ≈ 1.89 ppm) and dimethyl F-acids (δ ≈ 1.83 ppm). Integrate a well-resolved signal from the internal standard.
-
Calculation: Calculate the concentration of the F-acids using the following equation:
Canalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / msample) * PIS
Where:
-
Canalyte = Concentration of the F-acid (e.g., in mg/g)
-
Ianalyte = Integral of the F-acid signal
-
IIS = Integral of the internal standard signal
-
Nanalyte = Number of protons for the F-acid signal (3 for the methyl group)
-
NIS = Number of protons for the internal standard signal
-
MWanalyte = Molecular weight of the F-acid
-
MWIS = Molecular weight of the internal standard
-
msample = Mass of the sample
-
mIS = Mass of the internal standard
-
PIS = Purity of the internal standard
-
Visualizations: Signaling Pathways and Experimental Workflow
Furan Fatty Acid Metabolism in Humans
Furan fatty acids from dietary sources are metabolized in the human body into urofuran acids, which are then excreted in the urine. The primary metabolic pathway involves the oxidation of the alkyl side chain.
References
Furan Fatty Acid F6: Application Notes and Protocols for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan fatty acids (FuFAs) are a class of lipids characterized by a furan ring within the acyl chain. Among these, Furan fatty acid F6 (F6) has emerged as a molecule of significant interest due to its potent biological activities. This document provides detailed application notes and experimental protocols for the utilization of F6 in cell culture studies, focusing on its antioxidant, anti-inflammatory, and cell signaling modulation properties.
Biological Activities of this compound
This compound exhibits a range of effects on mammalian cells, making it a valuable tool for studying various cellular processes. Its primary activities observed in cell culture include:
-
Potent Antioxidant Effects: F6 is an effective scavenger of free radicals, protecting cells from oxidative stress-induced damage and cell death.[1] It is believed to intercalate into the cell membrane, where it can neutralize lipid peroxidation products.[1]
-
Induction of Neutrophil Extracellular Trap (NET) Formation (NETosis): F6 has been shown to induce a unique and rapid form of NETosis in human neutrophils.[2][3] This process is dependent on the generation of reactive oxygen species (ROS) from both NADPH oxidase (NOX) and mitochondria.[2][3]
-
Modulation of Inflammatory Signaling: F6 can influence inflammatory pathways. Its ability to induce NETosis suggests a role in the innate immune response. Furthermore, furan fatty acids, in general, have demonstrated anti-inflammatory properties.
-
Promotion of Cell Migration: Studies have indicated that F6 can promote the migration of fibroblasts, a critical process in wound healing.[4]
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data from cell culture studies involving this compound.
Table 1: Recommended Concentration Ranges for F6 in Cell Culture
| Application | Cell Type | Concentration Range | Incubation Time | Reference |
| Antioxidant/Cytoprotection | Rat C6 Astroglioma | 10 - 50 µM | 24 hours (pre-treatment) | [1] |
| NETosis Induction | Human Neutrophils | 5 - 20 µg/mL | 30 - 240 minutes | [2][3][5] |
| Fibroblast Migration | Human Dermal Fibroblasts | 1 - 10 µg/mL | 24 hours | [4] |
Table 2: Observed Effects of F6 in Cell-Based Assays
| Assay | Cell Type | F6 Concentration | Result | Reference |
| Cell Viability (vs. H₂O₂) | Rat C6 Astroglioma | 25 µM | Significant protection against H₂O₂-induced cell death | [1] |
| NETosis (SytoxGreen Assay) | Human Neutrophils | 5 µg/mL | ~65% more NET release compared to other fatty acids at 120 and 240 min | [2] |
| ROS Production (DHR123/MitoSOX) | Human Neutrophils | 5 µg/mL | Induction of both NOX- and mitochondria-derived ROS | [2] |
| Fibroblast Migration (Scratch Assay) | Human Dermal Fibroblasts | 5 µg/mL | Increased migration into the wound gap | [4] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: Assessment of Cytoprotective Effects of F6 against Oxidative Stress
This protocol is adapted from studies on rat C6 astroglioma cells and can be optimized for other adherent cell lines.[1]
1. Cell Seeding:
- Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
- Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
2. F6 Pre-treatment:
- Prepare a stock solution of F6 in a suitable solvent (e.g., ethanol or DMSO).
- Dilute the F6 stock solution in a complete culture medium to final concentrations ranging from 10 to 50 µM.
- Remove the old medium from the cells and add 100 µL of the F6-containing medium to the respective wells.
- Include a vehicle control (medium with the same concentration of solvent used for F6).
- Incubate for 24 hours.
3. Induction of Oxidative Stress:
- Prepare a fresh solution of hydrogen peroxide (H₂O₂) in a serum-free medium at a concentration known to induce cell death in the specific cell line (e.g., 200 µM for C6 cells).
- Remove the F6-containing medium and wash the cells once with sterile PBS.
- Add 100 µL of the H₂O₂ solution to the wells (except for the untreated control wells).
- Incubate for the desired time (e.g., 4-6 hours).
4. Cell Viability Assessment (MTT Assay):
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
- Add 10 µL of the MTT solution to each well.
- Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
- Carefully remove the medium.
- Add 100 µL of MTT solvent (e.g., DMSO or a solution of 0.04 M HCl in isopropanol) to each well to dissolve the formazan crystals.
- Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.
Protocol 2: Induction and Quantification of NETosis in Human Neutrophils
This protocol is based on a study that investigated F6-induced NETosis.[2][3]
1. Isolation of Human Neutrophils:
- Isolate neutrophils from fresh human blood using a standard method such as density gradient centrifugation (e.g., using Polymorphprep™).
- Resuspend the isolated neutrophils in RPMI 1640 medium.
2. NETosis Induction:
- In a 96-well black plate, seed 5 x 10⁴ neutrophils per well in 100 µL of RPMI 1640 medium.
- Add 5 µM Sytox™ Green nucleic acid stain to each well. Sytox™ Green is a cell-impermeable dye that fluoresces upon binding to DNA released from compromised cells.
- Prepare solutions of F6 in RPMI 1640 at various concentrations (e.g., 1, 5, 10, 20 µg/mL).
- Add the F6 solutions to the wells. Include a vehicle control (e.g., ethanol).
- As a positive control for total DNA release (100% NETosis), lyse a set of cells with 0.5% (v/v) Triton X-100 at the end of the experiment.
3. Quantification of NETosis:
- Immediately after adding the reagents, measure the fluorescence at an excitation wavelength of 504 nm and an emission wavelength of 523 nm using a fluorescence microplate reader.
- Continue to measure the fluorescence at 30-minute intervals for up to 240 minutes.
- Calculate the percentage of NETosis at each time point by subtracting the initial fluorescence value and normalizing to the fluorescence of the Triton X-100 lysed cells.
Protocol 3: Measurement of Intracellular ROS Production
This protocol utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.
1. Cell Seeding and Treatment:
- Seed cells in a 96-well black plate at an appropriate density and allow them to adhere overnight.
- Treat the cells with F6 at the desired concentrations for the specified time. Include appropriate controls (untreated and vehicle). A positive control for ROS induction (e.g., H₂O₂) should also be included.
2. Loading with DCFH-DA:
- Prepare a 10 mM stock solution of DCFH-DA in DMSO.
- Immediately before use, dilute the stock solution in a serum-free medium to a final working concentration of 10-25 µM.
- Remove the treatment medium and wash the cells once with warm PBS.
- Add 100 µL of the DCFH-DA working solution to each well.
- Incubate the plate for 30-45 minutes at 37°C in the dark.
3. Measurement of Fluorescence:
- After incubation, remove the DCFH-DA solution and wash the cells once with warm PBS.
- Add 100 µL of PBS or a phenol red-free medium to each well.
- Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of F6-induced NETosis in human neutrophils.
Caption: Experimental workflow for assessing the cytoprotective effect of F6.
Caption: Workflow for measuring intracellular ROS production using DCFH-DA.
References
- 1. Furan fatty acids efficiently rescue brain cells from cell death induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Furanoid F-Acid F6 Uniquely Induces NETosis Compared to C16 and C18 Fatty Acids in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Potential Mechanism of Dermal Wound Treatment With Preparations From the Skin Gel of Arabian Gulf Catfish: A Unique Furan Fatty Acid (F6) and Cholesta-3,5-Diene (S5) Recruit Neutrophils and Fibroblasts to Promote Wound Healing [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve chromatographic separation of furan fatty acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of furan fatty acids (FuFAs).
Frequently Asked Questions (FAQs)
Q1: Why is the chromatographic separation of furan fatty acids challenging?
A1: The separation of furan fatty acids is challenging primarily due to their structural similarity to more abundant conventional fatty acids, which can lead to co-elution.[1][2][3] Their analysis often requires enrichment steps to isolate them from the bulk of other fatty acids.[3] Additionally, their furan ring can be sensitive to acidic conditions and high temperatures, which can lead to degradation during sample preparation and analysis.[1][4]
Q2: What are the primary chromatographic techniques used for furan fatty acid analysis?
A2: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[5] GC-MS is a robust and well-established method, particularly for profiling FuFAs, while LC-MS/MS offers high sensitivity and specificity, making it suitable for complex biological matrices.[1][5]
Q3: Is derivatization necessary for the analysis of furan fatty acids?
A3: Yes, for GC analysis, derivatization is essential. The carboxyl group of furan fatty acids needs to be derivatized, typically through methylation to form fatty acid methyl esters (FAMEs), to increase their volatility and thermal stability.[1][6] For LC-MS/MS, derivatization, such as charge-reversal derivatization, is often employed to enhance ionization efficiency and achieve high sensitivity.[1][7]
Q4: What are the common derivatization methods for furan fatty acids for GC analysis?
A4: Common methods include using sodium methoxide in methanol or methanolic sulfuric acid.[1] However, care must be taken with acidic catalysts like sulfuric acid and boron trifluoride (BF3) in methanol, as they can cause degradation of the furan ring, especially at elevated temperatures.[1][4] Diazomethane is another effective methylating agent.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, leading to poor separation or inaccurate quantification of furan fatty acids.
Issue 1: Poor Resolution and Co-eluting Peaks in GC-MS
Symptom: Your furan fatty acid peaks are not well-resolved and are co-eluting with other more abundant fatty acids in the chromatogram.
Possible Causes & Solutions:
-
Inadequate GC Column Selection: Using a non-polar or low-polarity column may not provide sufficient selectivity.
-
Suboptimal GC Oven Temperature Program: A poorly optimized temperature program can lead to insufficient separation of closely eluting compounds.
-
Solution: Optimize the temperature ramp rate. A slower ramp rate can improve the resolution of closely eluting peaks.
-
-
Structural Similarity to Other Fatty Acids: The inherent structural similarity of FuFAs to other fatty acids makes co-elution a common problem.[1][2]
-
Solution 1: Hydrogenation of FuFA Methyl Esters: Hydrogenating the furan fatty acid methyl esters to form more polar tetrahydrofurancarboxylic acid methyl esters can facilitate better chromatographic separation from unsaturated fatty acids.[1][2]
-
Solution 2: Multidimensional Gas Chromatography (MDGC): This technique uses two columns with different stationary phases for enhanced separation. A "heart-cut" containing the FuFAs from the first column is transferred to a second column for further separation, effectively resolving them from interfering compounds.[2][8]
-
Issue 2: Peak Tailing in GC-MS
Symptom: The chromatographic peaks for your furan fatty acid derivatives are asymmetrical with significant tailing.
Possible Causes & Solutions:
-
Active Sites in the GC System: Free silanol groups in the injector liner, column, or detector can interact with the analytes, causing tailing.
-
Solution: Use deactivated liners and columns. If the column is old, it may have developed active sites; consider replacing it.[6]
-
-
Sample Condensation: The sample may be condensing in the injector or at the head of the column.
-
Solution: Ensure the injector and oven temperatures are appropriate. The initial oven temperature should generally be below the boiling point of the solvent for splitless injections.
-
-
Inappropriate Derivatization: Incomplete derivatization can leave free carboxyl groups, which are prone to tailing.
-
Solution: Ensure your derivatization reaction goes to completion. Optimize reaction time and temperature.
-
Issue 3: Low Sensitivity or No Peaks Detected
Symptom: You are observing very small peaks or no peaks at all for your furan fatty acid standards or samples.
Possible Causes & Solutions:
-
Degradation during Sample Preparation: Furan fatty acids can degrade in the presence of strong acids or at high temperatures.
-
Solution: Use milder derivatization methods. Avoid high temperatures (>90°C) when using acidic catalysts like methanolic sulfuric acid.[1]
-
-
Sample Loss During Enrichment: Enrichment steps like silver ion chromatography can lead to sample loss if not optimized.[2]
-
Instrumental Issues: A leak in the injector, incorrect gas flow rates, or a contaminated ion source in the mass spectrometer can all lead to poor sensitivity.
-
Solution: Perform routine maintenance on your GC-MS system. Check for leaks, verify gas flows, and clean the ion source as needed.
-
Quantitative Data Summary
| Parameter | Method | Value | Reference |
| Limit of Quantitation (LOQ) | GC-MS (full-scan mode) | 10 µM | [1] |
| Limit of Detection (LOD) | GC-MS (diazomethane & methanolic sulfuric acid) | 3.33 µM | [1] |
| Recovery Rate | Silver Ion Chromatography | ~85% | [2][9] |
Experimental Protocols
Protocol 1: Derivatization of Furan Fatty Acids to FAMEs (using Sodium Methoxide)
This protocol is adapted from a method described for the methylation of fatty acids.[1]
-
Sample Preparation: Dry the extracted lipid sample containing furan fatty acids under a stream of nitrogen.
-
Reaction: Dissolve the dried sample in 0.2 mL of toluene and add 0.4 mL of 0.5 M sodium methoxide in methanol.
-
Incubation: Maintain the solution at 50°C for 10 minutes.
-
Neutralization: Add 20 µL of glacial acetic acid to stop the reaction.
-
Extraction: Add 1 mL of deionized water and extract the FAMEs three times with 1 mL of n-hexane.
-
Drying and Reconstitution: Combine the organic layers, dry under nitrogen, and reconstitute in a suitable volume of n-hexane for GC-MS analysis.
Protocol 2: GC-MS Analysis of Furan Fatty Acid Methyl Esters
This is a general protocol and should be optimized for your specific instrument and application.
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 5975C MS or equivalent.
-
Column: A polar capillary column such as a DB-5MS (30m x 0.25mm x 0.25µm) or a Stabilwax column.[8]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Injector Temperature: 250-280°C.[10]
-
Oven Temperature Program:
-
Initial temperature: 180°C.
-
Ramp: 5°C/min to 240°C.
-
Hold for a specified time based on analyte retention.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI).
-
Scan Range: 50-450 amu.[8]
-
Protocol 3: UPLC-ESI/MS/MS Analysis of Furan Fatty Acids
This protocol is based on a method for the analysis of free furan fatty acids in negative ion mode.[1]
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 mm × 100 mm, 1.8 µm).[1]
-
Mobile Phase:
-
A: Water with 10 mM ammonium acetate.
-
B: Methanol with 10 mM ammonium acetate.
-
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
Start at 60% B.
-
Linear gradient from 60% to 80% B over 5.5 minutes.
-
Increase to 100% B at 7.5 minutes and hold for 6 minutes.
-
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific transitions for the target furan fatty acids should be optimized.
Visualizations
Caption: Workflow for FuFA analysis.
Caption: Logic for troubleshooting poor resolution.
References
- 1. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Furan fatty acid F6 degradation during sample prep
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Furan fatty acids (FuFAs), such as F6 (12,15-epoxy-13,14-dimethyleicosa-12,14-dienoic acid), during sample preparation.
Troubleshooting Guide: Preventing FuFA Degradation
Low recovery or the complete absence of Furan fatty acids in your analytical results can often be attributed to their degradation during sample preparation. FuFAs are susceptible to oxidation and acidic conditions. This guide addresses common issues and their solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Detection of FuFAs | Degradation by Acidic Catalysts: The furan ring is sensitive to strong acids used in derivatization methods like acid-catalyzed methylation.[1][2] | Opt for milder, base-catalyzed methylation methods. If an acidic catalyst is necessary, use methanolic HCl under controlled, mild conditions (e.g., lower temperature, shorter reaction time) and validate the recovery.[1][2] |
| Oxidation: FuFAs are potent radical scavengers and are prone to oxidation when exposed to air and light.[1][3] | Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents (e.g., 0.1% BHT).[2] Handle samples under an inert atmosphere (e.g., nitrogen or argon), especially during solvent evaporation steps, and use amber glass vials to protect them from light.[1] | |
| Thermal Degradation: High temperatures during derivatization or GC injection can degrade FuFAs.[2] | Avoid excessive heat during sample preparation. Optimize GC injector and oven temperatures to minimize thermal stress on the analytes.[2] | |
| Inconsistent Quantification | Inappropriate Derivatization: Incomplete or harsh derivatization can lead to variable results. | Use a validated, mild derivatization protocol. Base-catalyzed methods are generally preferred for their gentle treatment of the furan ring.[1] |
| Sample Loss During Enrichment: Techniques like silver ion chromatography, used to isolate FuFAs, can result in sample loss if not properly optimized.[4] | Carefully optimize chromatography conditions and use an internal standard to monitor and correct for recovery losses.[4] | |
| Poor Chromatographic Resolution | Co-elution with Other Fatty Acids: The structural similarity of FuFAs to other more abundant fatty acids can lead to overlapping peaks in GC-MS analysis.[4][5] | Improve separation by hydrogenating FuFA methyl esters to form more polar tetrahydrofurancarboxylic acid methyl esters.[4][5] Consider using multidimensional gas chromatography (MDGC) for enhanced separation.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Furan fatty acid degradation during sample preparation?
A1: The two main causes of FuFA degradation are oxidation and exposure to acidic conditions. The furan ring within the fatty acid structure is susceptible to attack by free radicals and can be cleaved by strong acids, leading to significant losses during analysis.[1][2][3]
Q2: Which derivatization method is recommended for preparing FuFAs for GC-MS analysis?
A2: Base-catalyzed methylation is generally the preferred method for derivatizing FuFAs to their corresponding fatty acid methyl esters (FAMEs).[1] This approach is milder and avoids the use of harsh acidic catalysts like boron trifluoride (BF3)-methanol, which are known to degrade the furan ring.[2] If an acid-catalyzed method is unavoidable, methanolic HCl is a less harsh alternative to BF3-methanol.[2]
Q3: How can I minimize the oxidation of Furan fatty acids during extraction and handling?
A3: To minimize oxidation, it is crucial to work under an inert atmosphere, such as nitrogen or argon, whenever possible, especially during steps like solvent evaporation.[1] Adding an antioxidant, such as butylated hydroxytoluene (BHT), to your extraction solvents can also effectively prevent oxidative degradation.[1][2] Additionally, protecting samples from light by using amber-colored glassware is recommended.[1]
Q4: Can I use plastic tubes and containers for my FuFA sample preparation?
A4: It is highly recommended to avoid using plasticware, such as polypropylene tubes, for FuFA analysis. Plastics can leach contaminants into your sample, which may interfere with the analysis or cause ion suppression of low-abundance analytes like FuFAs.[1] Whenever possible, use glass vials and labware.
Q5: What are some common oxidation products of Furan fatty acids?
A5: The oxidation of Furan fatty acids can lead to the formation of unstable dioxoenoic fatty acids.[3] These degradation products can vary depending on the specific oxidizing agent and the reaction conditions.
Experimental Protocols
Protocol 1: Extraction of Furan Fatty Acids from Plasma
This protocol is adapted for the extraction of FuFAs from plasma for subsequent GC-MS or LC-MS/MS analysis.[6][7]
Materials:
-
Human plasma
-
Internal standards (e.g., deuterated FuFA analogs)
-
1 M Potassium hydroxide (KOH) in 95% ethanol
-
1 M Hydrochloric acid (HCl)
-
n-Hexane
-
Nitrogen gas
-
Glass vials with Teflon-lined caps
Procedure:
-
To a glass vial, add 20 µL of plasma and an appropriate amount of internal standard.
-
Add 500 µL of 1 M KOH in 95% ethanol for saponification.
-
Seal the vial tightly and incubate at 60°C for 2 hours.
-
Cool the mixture to room temperature and adjust the pH to 3-4 with 1 M HCl.
-
Extract the free fatty acids by adding 300 µL of n-hexane and vortexing.
-
Repeat the extraction two more times.
-
Combine the n-hexane layers and evaporate to dryness under a gentle stream of nitrogen.
-
The dried extract is now ready for derivatization.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
This protocol uses a mild acid-catalyzed method. For maximum recovery, a base-catalyzed method is recommended.
Materials:
-
Dried lipid extract
-
Boron trifluoride-methanol (BF3-MeOH) solution (14% w/v) - Use with caution due to potential for degradation
-
n-Hexane
-
Saturated NaCl solution
Procedure:
-
Reconstitute the dried lipid extract in a small volume of toluene.
-
Add 2 mL of 14% BF3-MeOH solution.
-
Seal the vial and heat at 90°C for 1 hour.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of n-hexane.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Repeat the hexane extraction twice.
-
Combine the hexane extracts and evaporate to a small volume under nitrogen before GC-MS analysis.
Quantitative Data Summary
The following table summarizes recovery data for FuFA analysis.
| Analytical Step | Recovery Rate | Reference |
| Silver Ion Chromatography Enrichment | ~85% | [4][8] |
Visualizations
Caption: Experimental workflow for the extraction and analysis of Furan fatty acids.
Caption: Degradation pathways of Furan fatty acids during sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Furan fatty acids - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Addressing co-elution challenges in Furan fatty acid F6 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address co-elution challenges encountered during the analysis of the furan fatty acid F6 (12,15-epoxy-13,14-dimethyleicosa-12,14-dienoic acid).
Frequently Asked Questions (FAQs)
Q1: What are the common indicators of co-elution in my F6 analysis?
A1: Co-elution, the overlapping of chromatographic peaks from two or more compounds, can compromise the accuracy of F6 identification and quantification.[1][2] Key indicators include:
-
Asymmetrical Peak Shapes: Look for peaks that are not symmetrical, exhibiting "shoulders" or tailing.[2][3]
-
Inconsistent Mass Spectra: If you are using a mass spectrometry (MS) detector, the mass spectrum should be consistent across the entire peak. Variations from the leading edge to the trailing edge suggest the presence of multiple components.[2]
-
DAD/UV Spectral Inconsistency: For liquid chromatography (LC) systems with a Diode Array Detector (DAD), variations in the UV spectrum across the peak indicate impurity.[2]
Q2: Which analytical technique is more susceptible to co-elution issues for F6, GC-MS or LC-MS/MS?
A2: Both techniques can experience co-elution, but the challenges can differ. Due to the structural similarity of F6 to other more abundant fatty acids, co-elution can be a significant challenge in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[2][4] Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) generally offers higher selectivity, which can help in resolving co-eluting species, especially when coupled with derivatization strategies.[5]
Q3: Can my sample preparation method contribute to co-elution of F6?
A3: Yes, sample preparation is a critical step where issues leading to co-elution can arise.
-
Incomplete Derivatization: For GC-MS analysis, fatty acids are typically converted to fatty acid methyl esters (FAMEs).[6] An incomplete reaction can result in the original free fatty acid producing broad or tailing peaks that may overlap with the F6-FAME peak.[1][7]
-
System Contamination: Contaminants from solvents, glassware, or carryover from previous injections can introduce extraneous peaks that may co-elute with F6.[1] Running a solvent blank is a good way to check for system contamination.[1]
Troubleshooting Guides
Problem 1: My F6 peak in the GC-MS chromatogram is broad and shows tailing, suggesting co-elution.
This guide provides a step-by-step approach to troubleshoot and resolve co-elution issues when analyzing F6 as a fatty acid methyl ester (FAME) using GC-MS.
Step 1: Confirm Co-elution
-
Action: Examine the mass spectra at different points across the F6 peak.
-
Expected Result: For a pure peak, the mass spectra should be identical.
-
Troubleshooting: If the mass spectra differ, it confirms the presence of a co-eluting compound.
Step 2: Verify Derivatization Efficiency
-
Action: Review your derivatization protocol for FAME synthesis. Ensure you are using high-quality, low-moisture reagents.[1] Common methods include using boron trifluoride (BF3) in methanol or (trimethylsilyl)diazomethane.[6][8]
-
Expected Result: The derivatization should be complete, with no residual free fatty acids.
-
Troubleshooting: If you suspect an incomplete reaction, consider optimizing the reaction time and temperature.[7]
Step 3: Optimize GC Method Parameters
-
Action: Adjust your GC oven temperature program. A slower temperature ramp rate (e.g., 2°C/min instead of 10°C/min) can improve the separation of complex mixtures.[1] Lowering the initial oven temperature can also enhance the resolution of earlier eluting peaks.
-
Expected Result: Improved separation between F6 and the co-eluting compound.
-
Troubleshooting: If adjusting the temperature program is insufficient, consider changing the GC column.
Step 4: Select an Appropriate GC Column
-
Action: Utilize a polar stationary phase column, which is specifically designed for the separation of FAMEs based on the degree of unsaturation and double bond position.[2] Examples include HP-88 or SP-2560 columns.[1]
-
Expected Result: Enhanced selectivity and resolution of F6 from other fatty acids.
-
Troubleshooting: If co-elution persists, more advanced techniques may be necessary.
Step 5: Employ Advanced Separation Techniques
-
Action: Consider using multidimensional gas chromatography (MDGC). This technique uses two columns with different stationary phases to achieve superior separation.[2][9] A "heart-cut" containing the F6 peak from the first column is transferred to a second column for further separation.[2]
-
Expected Result: Baseline resolution of the F6 peak.
Problem 2: I am using LC-MS/MS for F6 analysis but still observe potential co-elution with isobaric compounds.
This guide outlines steps to enhance the specificity and resolution of F6 analysis using LC-MS/MS.
Step 1: Optimize Chromatographic Separation
-
Action: Modify the mobile phase gradient. A shallower gradient can improve the separation of closely eluting compounds. You can also experiment with different organic modifiers (e.g., acetonitrile vs. methanol) to alter selectivity.
-
Expected Result: Improved separation of F6 from interfering compounds.
Step 2: Enhance Detection Specificity with Derivatization
-
Action: Employ a charge-reversal derivatization strategy. This can improve the ionization efficiency of F6 in the positive ion mode of ESI-MS/MS, leading to higher sensitivity and selectivity.[10]
-
Expected Result: A more intense and specific signal for the derivatized F6, reducing the impact of co-eluting interferences.
Step 3: Fine-Tune MS/MS Parameters
-
Action: Optimize the Multiple Reaction Monitoring (MRM) transitions for F6. Select unique precursor-to-product ion transitions that are specific to F6 to minimize interference from isobaric compounds.
-
Expected Result: Increased signal-to-noise ratio and confident quantification of F6, even in the presence of co-eluting species.
Quantitative Data Summary
The choice of analytical methodology can significantly impact the sensitivity of Furan fatty acid analysis. The following table summarizes the limits of quantitation (LOQ) that have been reported for furan fatty acids using GC-MS and UPLC-ESI-MS/MS.
| Analytical Method | Limit of Quantitation (LOQ) | Reference |
| GC-MS (Full Scan Mode) | 10 µM | [4] |
| UPLC-ESI-MS/MS (MRM Mode) | Higher sensitivity than GC-MS | [4] |
Experimental Protocols
Protocol 1: FAMEs Preparation for GC-MS Analysis
This protocol describes the conversion of fatty acids, including F6, to their corresponding methyl esters for GC-MS analysis.
Materials:
-
Lipid extract containing F6
-
Boron trifluoride (BF3) in methanol (14% w/v)[8]
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To your dried lipid extract, add 2 mL of 14% BF3 in methanol.[8]
-
Incubate the mixture at 60°C for 60 minutes.[8]
-
After cooling, add 1 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex the mixture thoroughly and allow the layers to separate.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial containing anhydrous Na2SO4 to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Protocol 2: GC-MS Analysis of F6-FAME
This protocol provides a starting point for the GC-MS analysis of F6 as a methyl ester.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent Triple Quadrupole GC/MS).[3]
-
GC Column: Agilent HP-INNOWax column (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar column.[3]
GC Conditions:
-
Initial Oven Temperature: 60°C, hold for 2 minutes.[3]
-
Temperature Ramp 1: Increase to 160°C at 20°C/min.[3]
-
Temperature Ramp 2: Increase to 240°C at 5°C/min and hold for 7 minutes.[3]
-
Total Run Time: 30 minutes.[3]
MS Conditions:
Visualizations
Caption: A logical workflow for troubleshooting co-elution issues in F6 GC-MS analysis.
Caption: A streamlined process for optimizing F6 analysis by LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Derivatization techniques for free fatty acids by GC [restek.com]
- 9. Identification of furan fatty acids in human blood cells and plasma by multi-dimensional gas chromatography-mass spectrometry | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Solvent Extraction of F6 from Complex Biological Matrices
Welcome to the technical support center for the optimization of F6 extraction from complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a solvent extraction method for F6?
A1: The most crucial initial step is to understand the physicochemical properties of F6, specifically its polarity (LogP/LogD) and pKa. This information will guide the selection of an appropriate extraction technique (e.g., Liquid-Liquid Extraction or Solid-Phase Extraction) and the initial choice of solvents and pH conditions to ensure F6 is in a neutral, extractable form.[1][2]
Q2: I am observing low recovery of F6. What are the likely causes?
A2: Low recovery is a common issue that can stem from several factors. These include suboptimal pH of the aqueous sample, an inappropriate extraction solvent, insufficient mixing, or degradation of the analyte.[3][4][5] For ionizable compounds, ensuring the pH of the sample is adjusted to at least two units below the pKa for an acidic compound or two units above for a basic compound is critical to maximize its neutrality and partitioning into the organic solvent.[2]
Q3: How can I minimize the impact of matrix effects on my LC-MS/MS analysis of F6?
A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in bioanalysis.[6][7] To minimize them, you can employ a more selective sample preparation method like Solid-Phase Extraction (SPE), which is generally better at removing interfering endogenous components than Liquid-Liquid Extraction (LLE) or protein precipitation.[4] Additionally, optimizing chromatographic separation to resolve F6 from co-eluting matrix components is crucial. If sensitivity permits, diluting the final extract can also reduce the concentration of interfering substances.[4]
Q4: Should I be concerned about the temperature during the extraction process?
A4: Yes, temperature can influence extraction efficiency. Generally, increasing the temperature can enhance the solubility of the analyte and the extraction kinetics.[8][9][10] However, for thermally labile compounds, elevated temperatures can lead to degradation, resulting in lower recovery.[5][9] It is important to assess the thermal stability of F6 and optimize the temperature accordingly. For many applications, performing extractions at a controlled room temperature is a safe starting point.
Q5: What are the best practices for solvent selection for F6 extraction?
A5: The ideal solvent should have high solubility for F6 while being immiscible with the sample matrix (typically aqueous).[11][12] The polarity of the solvent should be matched to the polarity of the analyte.[2] For a moderately polar compound like F6, solvents such as ethyl acetate or methyl tert-butyl ether (MTBE) are often good starting points. It is also beneficial to test a range of solvents with varying polarities to find the one that provides the best recovery and cleanliness of the extract.[4][13]
Troubleshooting Guide: Low Recovery of F6
This guide addresses common issues leading to poor recovery of F6 during solvent extraction and provides systematic steps for troubleshooting.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery in Liquid-Liquid Extraction (LLE) | Suboptimal pH: F6 may be in its ionized form, which is less soluble in organic solvents. | Adjust the pH of the aqueous sample to ensure F6 is in its neutral form. For acidic compounds, the pH should be ~2 units below the pKa, and for basic compounds, ~2 units above the pKa.[2] |
| Inappropriate Solvent: The polarity of the extraction solvent may not be optimal for F6. | Test a range of solvents with different polarities (e.g., hexane, dichloromethane, ethyl acetate, n-butanol).[4][13] Try solvent mixtures to fine-tune the polarity.[2] | |
| Insufficient Agitation: Inadequate mixing can lead to incomplete partitioning of F6 into the organic phase. | Increase the vortexing time and/or speed to ensure thorough mixing of the two phases.[4] | |
| Emulsion Formation: The formation of an emulsion between the aqueous and organic layers can trap the analyte, preventing its complete transfer.[14] | Add salt (salting out) to the aqueous phase to break the emulsion.[14] Centrifugation can also help separate the layers.[14] Consider using supported liquid extraction (SLE) as an alternative to minimize emulsion formation.[14] | |
| Low Recovery in Solid-Phase Extraction (SPE) | Incorrect Sorbent: The chosen sorbent may not have the appropriate chemistry to retain F6. | Select a sorbent based on the physicochemical properties of F6 (e.g., reversed-phase C18 for non-polar to moderately polar compounds, ion-exchange for charged compounds).[15] |
| Improper Sample Loading pH: The pH of the sample loaded onto the SPE cartridge can affect the retention of F6. | Adjust the sample pH to ensure F6 is retained on the sorbent. For reversed-phase SPE, a pH that keeps the analyte neutral is often optimal.[16] | |
| Wash Solvent Too Strong: The wash solvent may be eluting F6 along with the interferences. | Use a weaker wash solvent or decrease the percentage of organic solvent in the wash solution to prevent premature elution of the analyte.[3][16] | |
| Inefficient Elution: The elution solvent may not be strong enough to desorb F6 from the sorbent. | Increase the strength of the elution solvent (e.g., by increasing the percentage of organic modifier or adding a small amount of acid or base to modify the pH).[3][4] | |
| General Issues | Analyte Degradation: F6 may be unstable under the extraction conditions (e.g., pH, temperature, light). | Process samples promptly, store them at low temperatures (e.g., -80°C), and protect them from light if F6 is light-sensitive.[4] Assess stability at different pH values and temperatures. |
| Adsorption to Labware: F6 may adsorb to the surface of plastic or glass tubes. | Use low-adsorption microcentrifuge tubes or silanized glassware. Pre-rinsing containers with a solution of the analyte can also help saturate binding sites. |
Quantitative Data on Solvent Extraction Efficiency
The following table summarizes typical recovery rates for small molecule drugs from plasma using different extraction methods. These values can serve as a benchmark when developing a protocol for F6.
| Extraction Method | Analyte Type | Extraction Solvent/Sorbent | Typical Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Tricyclic Antidepressants | n-Hexane/Acetonitrile | 79-98% | [17] |
| Domperidone & Pantoprazole | Ethyl Acetate | >85% | ||
| Various Drugs | Ethyl Acetate | 79.5-99.9% | ||
| Solid-Phase Extraction (SPE) | Levofloxacin | OASIS HLB | >90% | [4] |
| Various Compounds | C18 | >83% | [18] | |
| Cannabinoids | Polymeric Sorbent | ~80% | [19] |
Experimental Protocols
Detailed Protocol: Liquid-Liquid Extraction (LLE) of F6 from Human Plasma
This protocol is a general guideline and may require optimization for F6.
1. Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
To 500 µL of plasma in a 2 mL polypropylene microcentrifuge tube, add 50 µL of an internal standard solution.
-
Add 500 µL of a buffer solution to adjust the pH (e.g., for a weakly basic F6, use a basic buffer like 0.1 M sodium carbonate, pH 9.5).
-
Vortex briefly to mix.
2. Extraction:
-
Add 1.5 mL of an appropriate organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex vigorously for 5 minutes to ensure thorough mixing and partitioning of the analyte.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
3. Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the protein pellet at the interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.
4. Reconstitution:
-
Reconstitute the dried residue in 100 µL of a suitable solvent, typically the mobile phase used for the analytical method (e.g., 50:50 acetonitrile:water).
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis (e.g., by LC-MS/MS).
Visualizations
Caption: Experimental workflow for the liquid-liquid extraction of F6.
Caption: Hypothetical signaling pathway (MAPK/ERK) targeted by Compound F6.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. welchlab.com [welchlab.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. google.com [google.com]
- 8. What is the Effect of Temperature and pH on Extraction? [unacademy.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. The Impact of Various Temperatures on Polyphenol and Flavonoid Extraction from Fumaria officinalis Herba [mdpi.com]
- 11. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 13. akjournals.com [akjournals.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Development of new extraction method based on liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for extraction of three tricyclic antidepressants in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Furan Fatty Acid F6 Analytical Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability, handling, and analysis of Furan fatty acid F6 (F6) analytical standards. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound analytical standards?
A1: To ensure long-term stability, F6 analytical standards should be stored under specific conditions. In its pure form, F6 is stable for up to 3 years at -20°C and for 2 years at 4°C[1]. It is crucial to protect the standard from light and air; therefore, storing it under an inert gas like nitrogen or argon is recommended[2]. Containers should be tightly sealed and stored upright to prevent leakage[2]. For solutions of F6, it is advisable to use amber glass vials to minimize light exposure[3].
Q2: How long can I use an F6 standard after opening the container?
A2: Once a container of this compound is opened, it is recommended to use or dispose of it within one year of receiving it[2]. Be sure to mark the date of receipt and the date of opening on the container to track its age[2]. After opening, it is critical to reseal the container tightly and store it under the recommended conditions to maintain its integrity[2].
Q3: What are the primary causes of F6 standard degradation?
A3: The primary causes of F6 degradation are oxidation and exposure to harsh acidic conditions. Furan fatty acids are effective radical scavengers and are consequently prone to oxidation when exposed to light and air[3]. Studies on similar furanoid fatty acids in soybean oil have shown complete degradation within two days of daylight exposure[4]. Additionally, the furan ring can be degraded by harsh acidic catalysts, such as Boron trifluoride (BF3)-methanol, which are sometimes used during the derivatization process for gas chromatography (GC) analysis[5].
Q4: Can I use plastic tubes or containers when preparing my F6 samples for analysis?
A4: It is strongly advised to avoid using plasticware, such as polypropylene microcentrifuge tubes, during sample preparation. Plastics can leach contaminants into your sample, which may interfere with the analysis, cause ion-suppression of low-abundance analytes, or be misidentified as lipids[3]. Whenever possible, use glass vials, particularly amber glass vials with Teflon-lined caps, to prepare and store your F6 solutions[3].
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound analytical standards.
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable F6 peak in chromatogram | Degradation of the standard due to improper storage. | Ensure the standard is stored at the correct temperature (-20°C for long-term), protected from light, and under an inert atmosphere. Verify the expiration date and the date the container was opened. |
| Oxidative degradation during sample preparation. | Protect samples from light by using amber glassware[3]. Handle samples under an inert atmosphere (e.g., nitrogen or argon), especially during solvent evaporation steps[3][5]. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent[3][5]. | |
| Degradation during derivatization for GC analysis. | Avoid using harsh acidic catalysts like BF3-methanol[5]. Opt for milder, base-catalyzed methylation methods (e.g., using sodium methoxide) followed by neutralization[3][5]. If an acid catalyst is necessary, use it under the mildest possible conditions (e.g., lower temperature, shorter reaction time)[3]. | |
| Poor peak shape and reproducibility in GC analysis | Degraded or leaking GC inlet septum. | A worn septum can be a source of contamination and can lead to poor chromatographic performance. Replace the septum regularly, for instance, after every 100-200 injections or as part of weekly maintenance[3]. |
| Co-elution of F6 with other fatty acids | Insufficient chromatographic resolution. | For GC-MS analysis, consider hydrogenating the F6 methyl esters to form more polar tetrahydrofurancarboxylic acid methyl esters, which can improve separation from unsaturated fatty acids[6]. Alternatively, multidimensional gas chromatography (MDGC) can provide enhanced separation by using two columns with different stationary phases[6]. |
| Inconsistent quantification | Sample loss during enrichment steps. | If using enrichment techniques like silver ion chromatography, carefully optimize the conditions. Use an internal standard to monitor and correct for recovery losses. A recovery rate of around 85% has been reported for this method[6][7]. |
| Contamination from plasticware. | Avoid using plastic tubes and containers. If their use is unavoidable, perform a thorough blank analysis to identify and account for any leached contaminants[3]. |
Long-Term Stability Data
The following table summarizes the known stability of this compound analytical standards under different storage conditions.
| Storage Condition | Duration | Stability | Source |
| -20°C (Pure Form) | 3 years | Stable | [1] |
| 4°C (Pure Form) | 2 years | Stable | [1] |
| Room Temperature | Not Recommended | Prone to degradation | [1] |
| Exposure to Daylight | Within 2 days | Complete degradation observed in similar furanoid fatty acids | [4] |
Experimental Protocols
Protocol for Assessing F6 Standard Stability
This protocol outlines a general workflow for conducting a long-term stability study of an F6 analytical standard.
-
Standard Preparation:
-
Prepare a stock solution of the F6 analytical standard in a suitable solvent (e.g., ethanol, hexane) in amber glass vials.
-
Aliquots of the stock solution should be stored under various conditions to be tested (e.g., -20°C, 4°C, room temperature, exposed to light, protected from light).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 1, 3, 6, 12, 24, 36 months), retrieve an aliquot from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
-
Sample Derivatization (for GC-MS):
-
Evaporate the solvent under a stream of nitrogen.
-
Add a mild methylation agent (e.g., methanolic HCl at a controlled temperature or a base-catalyzed reagent) to convert the F6 to its fatty acid methyl ester (FAME)[5].
-
Heat the sample at a controlled temperature (e.g., 60°C) for a specified time to complete the reaction.
-
Cool the sample and extract the FAME with a non-polar solvent like hexane.
-
-
Analytical Measurement:
-
Analyze the prepared sample using a validated chromatographic method (e.g., GC-MS or LC-MS/MS).
-
Quantify the peak area of the F6 (or its derivative).
-
-
Data Analysis:
-
Compare the peak area of the stored samples to the peak area of the sample at time point zero.
-
Calculate the percentage of the F6 standard remaining at each time point for each storage condition.
-
Visualizations
Caption: Workflow for assessing the long-term stability of F6 analytical standards.
References
Minimizing analyte loss during silver ion chromatography enrichment
Welcome to the technical support center for silver ion chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize analyte loss and optimize enrichment during their experiments.
Troubleshooting Guide
This guide addresses specific issues that can lead to analyte loss during silver ion chromatography.
Question: I am observing low or no recovery of my unsaturated analytes. What are the potential causes and solutions?
Answer:
Low or no analyte recovery is a common issue in silver ion chromatography, often stemming from problems with the column, mobile phase, or the analyte's stability. Here are the primary causes and their corresponding solutions:
-
Irreversible Analyte Adsorption: Highly unsaturated analytes can bind too strongly to the silver ions on the stationary phase, leading to incomplete elution.
-
Solution: Optimize the elution solvent strength. A gradient elution with an increasing concentration of a solvent that complexes with silver ions, such as acetonitrile or toluene, can effectively displace the bound analytes.[1] For particularly stubborn analytes, adding a small percentage of a more polar solvent like methanol or isopropanol to the mobile phase can help disrupt interactions with residual silanol groups on silica-based columns.
-
-
Analyte Degradation: Some analytes, especially polyunsaturated fatty acids (PUFAs), are susceptible to oxidation or degradation on the column, which can be exacerbated by exposure to light and reactive solvents.
-
Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained matrix components or the silver ion stationary phase can degrade, leading to active sites that cause irreversible adsorption.
-
Solution: Implement a regular column cleaning and regeneration protocol. If performance does not improve, the column may need to be repacked or replaced.
-
-
Inappropriate Mobile Phase pH: For acidic or basic analytes, the mobile phase pH can significantly impact their ionization state and interaction with the stationary phase.[4]
-
Solution: Adjust the mobile phase pH to ensure the analyte is in a single, less retentive ionic state. This is particularly crucial for ion-exchange-based silver ion columns.
-
Question: My chromatogram shows significant peak tailing for my analytes of interest. Is this related to analyte loss, and how can I fix it?
Answer:
Yes, peak tailing can be an indicator of analyte loss due to secondary, undesirable interactions with the stationary phase.[5][6] While the primary interaction in silver ion chromatography is between the double bonds and silver ions, other mechanisms can interfere.
-
Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact strongly with polar functional groups on the analyte, causing delayed elution and tailing.[6]
-
Solution: Use a high-purity, end-capped column to minimize the number of free silanol groups. Alternatively, add a mobile phase modifier, like a small amount of a polar solvent (e.g., methanol) or a competing base for basic analytes, to block these active sites.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape, including tailing.[5][7]
-
Solution: Reduce the sample concentration or injection volume. If a larger sample size is necessary, consider using a column with a higher capacity.
-
-
Column Bed Deformation: A void at the column inlet or channeling in the packing material can cause the sample to travel through different paths, resulting in peak broadening and tailing.[5][7]
-
Solution: Ensure proper column packing and handling. If a void is suspected, the column may need to be repacked or replaced. Using a guard column can help protect the analytical column from particulate matter and strongly retained compounds that can disturb the column bed.
-
Below is a diagram illustrating the chemical interactions that can lead to peak tailing.
References
- 1. aocs.org [aocs.org]
- 2. aocs.org [aocs.org]
- 3. welchlab.com [welchlab.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. silicycle.com [silicycle.com]
Troubleshooting low sensitivity in MS detection of Furan fatty acid F6
Welcome to the technical support center for furan fatty acid (FuFA) analysis. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the mass spectrometry (MS) detection of FuFAs, with a special focus on Furan fatty acid F6.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Signal/Sensitivity for this compound
Question: I am observing very low or no signal for my this compound (12,15-epoxy-13,14-dimethyleicosa-12,14-dienoic acid) standard or samples during LC-MS analysis. What are the potential causes and solutions?
Answer: Low sensitivity is a common challenge in the analysis of FuFAs due to their low abundance and potential for degradation. Here are the primary factors and troubleshooting steps:
-
Inappropriate Ionization Mode:
-
Negative ESI Mode: For underivatized FuFAs, negative electrospray ionization (ESI) is often more effective, as it readily forms the deprotonated molecule [M-H]⁻.[1]
-
Positive ESI Mode with Derivatization: If you need to work in positive ion mode, derivatization is crucial. A charge-reversal derivatization can dramatically increase sensitivity.[2][3][4]
-
-
Sample Degradation during Preparation:
-
The furan ring is susceptible to degradation under acidic conditions.[2][3][5] Avoid using acidic catalysts like boron trifluoride-methanol (BF₃-MeOH) for methylation if you are performing GC-MS analysis, as this can lead to reduced or absent peaks.[3][5]
-
Solution: Opt for base-catalyzed methylation methods for GC-MS.[3][5] For all sample preparation, work under a nitrogen atmosphere to prevent oxidation, to which furan rings are prone.[5]
-
-
Low Analyte Concentration:
-
The concentration of F6 in your biological samples may be below the limit of detection (LOD) of your instrument in full-scan mode.[2][5]
-
Solution: Utilize a more sensitive mass spectrometer, such as a triple quadrupole, operating in Multiple Reaction Monitoring (MRM) mode.[2][5] UPLC-ESI-MS/MS generally offers higher sensitivity than GC-MS for FuFA analysis.[2][3]
-
-
Suboptimal MS Source Parameters:
-
Ensure that your source parameters (e.g., nebulizing gas flow, drying gas flow, desolvation line temperature, and heat block temperature) are optimized for your specific FuFA and mobile phase composition.[3]
-
A logical workflow for troubleshooting low sensitivity is presented below:
Issue 2: Poor Chromatographic Resolution and Co-eluting Peaks
Question: My this compound peak is not well-resolved and is co-eluting with other fatty acids in the sample. How can I improve the separation?
Answer: Co-elution is a common issue due to the structural similarity of FuFAs to more abundant fatty acids.[6] Here are several strategies to enhance chromatographic resolution:
-
Column Selection:
-
For GC-MS analysis of FuFA methyl esters (FAMEs), a cyanopropyl silicone column is often recommended for better separation.[5]
-
-
Chemical Modification:
-
Hydrogenation of the FuFA methyl esters to form more polar tetrahydrofurancarboxylic acid methyl esters can improve separation from unsaturated fatty acids.[6]
-
-
Advanced Chromatographic Techniques:
-
Multidimensional Gas Chromatography (MDGC): This technique uses two columns with different stationary phases to significantly enhance separation. A "heart-cut" containing the FuFAs from the first column is transferred to a second column for further, more effective resolution.[6]
-
Experimental Protocols
Protocol 1: Charge-Reversal Derivatization for UPLC-ESI-MS/MS
This protocol is designed to significantly enhance the sensitivity of FuFA detection in positive ion mode.[3]
-
Lipid Extraction and Saponification:
-
To 20 µL of plasma, add an internal standard (e.g., 10 ng of 11D3-d₅ and 11D5-d₅).
-
Add 500 µL of 1 M KOH in 95% ethanol.
-
Seal the vial and incubate at 60°C for 2 hours.
-
Cool to room temperature and adjust the pH to 3-4 with 1 M HCl.
-
Extract the free fatty acids three times with 300 µL of n-hexane.
-
Combine the hexane layers and dry under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add the derivatization agents 2-bromo-1-methylpyridinium iodide and 3-carbinol-1-methylpyridinium iodide.
-
The resulting 3-acyl-oxymethyl-1-methylpyridinium iodide derivatives can improve sensitivity by over 2,000-fold compared to underivatized analysis in negative mode.[3]
-
Protocol 2: Base-Catalyzed Methylation for GC-MS Analysis
This method avoids the use of harsh acidic catalysts that can degrade the furan ring.[3]
-
Transesterification:
-
To the dried lipid extract, add 0.2 mL of toluene and 0.4 mL of 0.5 M sodium methoxide in methanol.
-
Maintain the solution at 50°C for 10 minutes.
-
Add 20 µL of glacial acetic acid, followed by 1 mL of deionized water.
-
-
Extraction:
-
Extract the fatty acid methyl esters (FAMEs) three times with 1 mL of n-hexane.
-
Combine the hexane layers and dry under a stream of nitrogen.
-
The sample is now ready for GC-MS analysis.
-
Quantitative Data Summary
The following tables provide a summary of typical instrument parameters and performance metrics for FuFA analysis.
Table 1: Comparison of Detection Methods for Furan Fatty Acids
| Analytical Method | Derivatization | Typical Limit of Quantitation (LOQ) | Key Advantage |
| GC-MS (Full Scan) | Required (Methylation) | 10 µM[3] | Good for structural confirmation |
| GC-MS/MS (MRM) | Required (Methylation) | 0.6 pg on-column[2] | High sensitivity and selectivity |
| UPLC-ESI-MS/MS (Negative Mode) | Not required | Higher than positive mode with derivatization | Simpler sample preparation |
| UPLC-ESI-MS/MS (Positive Mode) | Required (Charge-reversal) | 0.05 ng/mL[3] | >2000-fold sensitivity improvement[3] |
Table 2: Optimized UPLC-MS/MS Parameters for Derivatized Furan Fatty Acids (Positive Mode) [3]
| Parameter | Setting |
| LC System | |
| Column | Waters ACQUITY UPLC CSH C18 (2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| MS System | |
| Nebulizing Gas (N₂) Flow | 3 L/min |
| Drying Gas (N₂) Flow | 15 L/min |
| Desolvation Line Temp. | 250°C |
| Heat Block Temp. | 400°C |
| Interface Temp. | 350°C |
Visualized Workflows and Pathways
The following diagrams illustrate key processes in the analysis of this compound.
References
- 1. Detection and identification of furan fatty acids from fish lipids by high-performance liquid chromatography coupled to electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Furan Fatty Acid F6 by Electrospray Ionization Mass Spectrometry
Welcome to the technical support center for the analysis of furan fatty acids (FuFAs), with a special focus on F6. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their electrospray ionization (ESI) mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a very weak signal for F6 in negative ion ESI mode. How can I improve the sensitivity?
A1: Low sensitivity in negative ion mode is a common challenge for fatty acids.[1] Here are several strategies to enhance the signal intensity of F6:
-
Switch to Positive Ion Mode with Derivatization: The most effective method to dramatically boost sensitivity is to use charge-reversal derivatization and analyze F6 in positive ion mode.[1][2][3][4] Derivatizing the carboxylic acid group with a permanently positively charged tag, such as a pyridinium group (e.g., using N-(4-aminomethylphenyl)pyridinium, AMPP), can increase sensitivity by over 2,000-fold, and in some cases, up to 60,000-fold, compared to analyzing the underivatized fatty acid in negative mode.[1][2]
-
Optimize Mobile Phase Additives: If you must use negative ion mode, the choice of mobile phase additive is critical.
-
Use Acetic Acid: Adding a low concentration of acetic acid (e.g., 0.02% v/v) to the mobile phase has been shown to increase the signal intensity for many lipid subclasses by 2- to 19-fold compared to using ammonium acetate.[5]
-
Consider Ammonium Fluoride: Ammonium fluoride as a mobile phase additive has also been reported to enhance the sensitivity of fatty acid analysis in negative ion mode ESI-MS/MS.[6][7]
-
-
Optimize ESI Source Conditions: Ensure your source parameters are optimized. This includes nebulizer gas flow, drying gas temperature and flow, and capillary voltage. Higher desolvation temperatures can improve signal by promoting more efficient droplet evaporation, but excessive heat can cause degradation.[8]
Q2: My mass spectra are very complex, showing multiple adducts for F6 (e.g., [M+Na-2H]⁻, [M+K-2H]⁻). How can I minimize these and promote the [M-H]⁻ ion?
A2: Unwanted adduct formation is common in ESI and can dilute the signal of your target ion.[9][10] To promote the deprotonated F6 molecule ([M-H]⁻) and reduce other adducts, consider the following:
-
Use High-Purity Solvents and Additives: Sodium and potassium are common contaminants. Ensure you are using high-purity, LC-MS grade solvents and fresh, high-quality mobile phase additives.
-
Incorporate Ammonium Salts: Using a volatile ammonium salt like ammonium acetate or ammonium formate in the mobile phase can help promote the formation of the [M-H]⁻ ion by providing a consistent source of protons and competing with alkali metal ions.
-
Clean the LC System and Glassware: Contamination from glassware or the LC system can be a source of alkali metals. Ensure all components are thoroughly cleaned. Avoid using detergents on any glassware intended for MS analysis.
Q3: I am seeing unexpected peaks in my chromatogram that have masses corresponding to other lipids or fragments. What could be the cause?
A3: This is likely due to in-source fragmentation (ISF), a process where the analyte fragments in the ESI source before reaching the mass analyzer.[11][12][13][14] This is a significant issue in lipidomics as it can lead to misidentification of compounds.[11][12][13][14][15] For example, a more abundant lipid could fragment to produce an ion with the same mass as F6, leading to inaccurate quantification.
To minimize ISF:
-
Optimize Source Voltages: The voltages applied to the tube lens and skimmer are critical. High voltages increase the internal energy of the ions, leading to fragmentation.[11] Systematically lower these voltages to find a balance between signal intensity and fragmentation. For example, on a Thermo Exactive instrument, skimmer voltages can be tested in the range of 5-50 V and the tube lens from 90-190 V.[11]
-
Reduce Source Temperature: High source temperatures can also contribute to the thermal degradation and fragmentation of analytes.[16] Optimize the desolvation gas temperature to the lowest point that still provides efficient solvent evaporation.
-
Use Liquid Chromatography: Chromatographic separation helps to distinguish true analytes from ISF products. An in-source fragment will have the same retention time as its precursor lipid, not the retention time of the true analyte it mimics.[11][12][13][14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Signal / Poor Sensitivity for F6 | Inefficient ionization in negative mode. | 1. (Primary Recommendation) Use charge-reversal derivatization and switch to positive ion mode ESI.[1][2][4] 2. Optimize mobile phase: Add 0.02% acetic acid or consider ammonium fluoride.[5][6] 3. Optimize source parameters (gas flows, temperatures).[8] |
| High Background Noise | Contaminated solvents, mobile phase additives, or LC system. | 1. Use fresh, LC-MS grade solvents and high-purity additives.[17] 2. Flush the LC system thoroughly. 3. Check for contaminants from tubing or plasticware.[17] |
| Inconsistent Signal / Poor Reproducibility | Unstable electrospray. | 1. Check for clogs in the ESI needle. 2. Optimize sprayer position relative to the MS inlet. 3. Ensure consistent mobile phase flow and composition. |
| Multiple Adducts ([M+Na]⁺, [M+K]⁺, etc.) | High concentration of alkali metals in the sample or mobile phase. | 1. Use high-purity solvents and additives. 2. Add ammonium formate or ammonium acetate to the mobile phase to favor [M+H]⁺ or [M+NH₄]⁺ (in positive mode) or [M-H]⁻ (in negative mode).[9] 3. If analyzing biological extracts, ensure desalting steps are adequate. |
| Unexpected Peaks / In-Source Fragmentation | ESI source conditions are too harsh (high voltages/temperature). | 1. Reduce tube lens and skimmer voltages.[11] 2. Lower the desolvation gas temperature.[16] 3. Confirm identity by checking if the suspect peak co-elutes with the precursor lipid.[11][12][13][14] |
| Poor Peak Shape | Inappropriate sample solvent or chromatographic issues. | 1. Ensure the sample is dissolved in a solvent weaker than or identical to the initial mobile phase.[18] 2. Check for column degradation or contamination; flush or replace if necessary.[18] 3. Adjust mobile phase pH to ensure the analyte is in a consistent ionic state. |
Quantitative Data Summary
The following table summarizes the reported improvements in sensitivity for fatty acid analysis using different enhancement techniques.
| Enhancement Technique | Ionization Mode | Analyte | Improvement Factor | Reference |
| Charge-Reversal Derivatization | Positive ESI | Furan Fatty Acids | >2,000-fold | [2] |
| Charge-Reversal Derivatization (AMPP) | Positive ESI | General Fatty Acids | ~60,000-fold | [1] |
| Acetic Acid (0.02%) vs. Ammonium Acetate | Negative ESI | 11 Lipid Subclasses | 2 to 19-fold | [5] |
| Ammonium Fluoride Additive | Negative ESI | Small Molecules | 2 to 22-fold | [7] |
Experimental Protocols
Protocol 1: Analysis of Underivatized F6 in Negative Ion Mode
This protocol is suitable for qualitative screening or when derivatization is not feasible.
-
Sample Preparation: Extract total lipids from the biological sample using a standard method (e.g., Folch or Bligh-Dyer). Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent such as methanol or acetonitrile/isopropanol (1:1, v/v).
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM Ammonium Acetate or 0.02% Acetic Acid.
-
Mobile Phase B: Methanol with 10 mM Ammonium Acetate or 0.02% Acetic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Develop a suitable gradient starting with a higher percentage of Mobile Phase A, increasing to a high percentage of Mobile Phase B to elute the fatty acids.
-
-
MS Detection (Negative ESI):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Mode: Full Scan for screening or Multiple Reaction Monitoring (MRM) for targeted quantification. For F6, monitor the transition from the [M-H]⁻ precursor ion to characteristic product ions.
-
Source Parameters: Optimize nebulizer pressure, drying gas flow and temperature, and capillary voltage to maximize the signal for the [M-H]⁻ ion of an F6 standard.
-
Protocol 2: High-Sensitivity Analysis of F6 via Charge-Reversal Derivatization
This protocol dramatically enhances sensitivity by analyzing F6 in the more efficient positive ion mode.[1][2][3]
-
Lipid Extraction and Saponification:
-
Extract total lipids from the sample.
-
Perform a mild saponification (e.g., using 0.5 M NaOH in methanol at 80°C for 10 minutes) to release F6 from complex lipids.
-
Neutralize the solution and extract the free fatty acids. Dry the extract under nitrogen.
-
-
Derivatization:
-
To the dried free fatty acids, add a solution of a pyridinium-based derivatizing reagent (e.g., N-(4-aminomethylphenyl)pyridinium, AMPP) and a coupling agent (e.g., EDCI).
-
Incubate to allow the reaction to proceed to completion, forming the positively charged F6-AMPP derivative.
-
Clean up the sample using solid-phase extraction (SPE) to remove excess reagents.
-
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Use a suitable gradient, for example, starting at 10% B and ramping up to 90% B.[2]
-
-
MS Detection (Positive ESI):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: MRM is highly recommended for quantification.
-
MRM Transition: Monitor the transition from the derivatized F6 precursor ion [M]⁺ to a characteristic product ion (e.g., the pyridinium fragment).
-
Source Parameters: Optimize source conditions for the F6-AMPP standard to maximize signal intensity.
-
Visualizations
References
- 1. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of ammonium fluoride as a mobile phase additive on quantitativity of fatty acids in electrospray ionization-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 17. Characteristics and origins of common chemical noise ions in negative ESI LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Best practices for methylation of furan fatty acids to avoid ring degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for the methylation of furan fatty acids (FuFAs) to form fatty acid methyl esters (FAMEs), with a primary focus on preventing the degradation of the furan ring.
Frequently Asked Questions (FAQs)
Q1: Why is the methylation of furan fatty acids necessary for analysis?
A1: Methylation is a crucial derivatization step, primarily for gas chromatography (GC) analysis. It converts the polar carboxylic acid group of the fatty acid into a more volatile and less polar methyl ester (FAME). This process reduces the polarity of the fatty acids, which tend to form hydrogen bonds and can lead to adsorption issues during analysis. The resulting FAMEs are more stable and provide better chromatographic separation, allowing for accurate quantification and identification.[1]
Q2: What are the main challenges when methylating furan fatty acids?
A2: The primary challenge is the instability of the furan ring, especially under acidic conditions.[2][3] Harsh acidic catalysts, such as boron trifluoride (BF3)-methanol, can cause degradation of the furan moiety, leading to inaccurate quantification and the formation of artifacts.[2][4] Additionally, furan fatty acids are susceptible to oxidation due to their ability to scavenge radicals.[5][6]
Q3: Can I use standard acid-catalyzed methylation methods for furan fatty acids?
A3: Caution is advised. While some acid-catalyzed methods can be used, it is crucial to employ milder conditions. For instance, using methanolic HCl or sulfuric acid at controlled, lower temperatures and for shorter durations can be effective.[4][7] However, harsh reagents like BF3-methanol should generally be avoided as they are known to degrade the furan ring.[2][4]
Q4: What are the recommended alternatives to harsh acid-catalyzed methylation?
A4: Base-catalyzed methylation is a highly recommended alternative as it is much milder and does not cause degradation of the furan ring.[5][8] Methods using sodium methoxide or potassium hydroxide in methanol are common.[7][9] However, it's important to note that base-catalyzed methods do not methylate free fatty acids. Therefore, a two-step process involving saponification (to free the fatty acids) followed by methylation might be necessary.[8]
Q5: How can I prevent the oxidation of my furan fatty acid samples?
A5: To minimize oxidation, it is recommended to work under an inert atmosphere, such as nitrogen or argon, especially during solvent evaporation steps.[4][5] Protecting samples from light by using amber glass vials is also crucial.[5] Additionally, adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can help prevent oxidative loss.[4][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no recovery of furan FAMEs | Degradation of the furan ring by harsh acidic catalysts. | Avoid using strong acidic catalysts like BF3-methanol.[2][4] Opt for milder base-catalyzed methods (e.g., sodium methoxide in methanol) or milder acid-catalyzed conditions (e.g., 1% sulfuric acid in methanol at 80°C).[7] |
| Oxidation of the furan ring. | Handle samples under an inert atmosphere (e.g., nitrogen).[4][5] Use amber vials to protect from light and consider adding an antioxidant like BHT to your solvents.[5] | |
| Incomplete methylation. | For base-catalyzed methods, ensure complete saponification first if fatty acids are esterified. Base-catalyzed methods alone will not methylate free fatty acids.[8] For acid-catalyzed methods, optimize reaction time and temperature. | |
| Presence of unexpected peaks in the chromatogram | Formation of methoxy artifacts. | This is a known side effect of acid-catalyzed methylation, especially with conjugated dienes, and can potentially occur with furan fatty acids.[8] Using a base-catalyzed method can prevent the formation of these artifacts.[8] |
| Contamination from plasticware. | Avoid using plastic microcentrifuge tubes as they can leach contaminants. Use glass vials and tubes for all sample preparation steps.[5] | |
| Poor peak shape and reproducibility | Degraded GC inlet septum. | A leaking or old septum can be a source of contamination and lead to poor chromatography. Replace the septum regularly, for instance, after every 100-200 injections.[5] |
Experimental Protocols
Protocol 1: Base-Catalyzed Methylation (Recommended for Furan Fatty Acids)
This method is preferred to minimize the risk of furan ring degradation.
1. Lipid Extraction:
-
Extract total lipids from your sample using a standard method like the Folch or Bligh & Dyer procedure. A common approach is to use a chloroform:methanol (2:1, v/v) mixture.[7][10]
2. Saponification:
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH or KOH in methanol.[7]
-
Heat the mixture at 80°C for 10 minutes to cleave the fatty acids from the glycerol backbone.[7]
3. Methylation:
-
Cool the sample to room temperature.
-
For esterification of the now free fatty acids, a mild acid-catalyzed step is often used following saponification. Add 2 mL of methanol containing 1% sulfuric acid.[7]
-
Heat at 80°C for 90 minutes.[7]
-
Alternative for strictly basic conditions: After saponification, neutralize the solution with HCl and then use a methylating agent like diazomethane or trimethylsilyldiazomethane. (Note: Diazomethane is highly toxic and explosive; handle with extreme caution in a fume hood).
4. Extraction of FAMEs:
-
After cooling, add 1 mL of saturated NaCl solution and 2 mL of hexane.[7]
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.[7][10]
Protocol 2: Mild Acid-Catalyzed Methylation
Use this protocol with caution and be aware of the potential for some degradation.
1. Derivatization:
-
To the dried lipid extract, add 2 mL of 14% boron trifluoride-methanol (BF3-MeOH) solution.[10] (Note: While widely used, this can be harsh. A milder alternative is 1-2% sulfuric acid or 5% HCl in methanol). [11]
-
Seal the vial and heat at 60-90°C for 10-60 minutes. The optimal time and temperature should be determined empirically to maximize yield while minimizing degradation.[1][10]
2. Extraction of FAMEs:
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of n-hexane.[10]
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs for analysis.[10]
Comparison of Methylation Methods
| Method | Catalyst | Conditions | Advantages | Disadvantages |
| Base-Catalyzed | Sodium methoxide (NaOCH3) or Potassium hydroxide (KOH) in methanol | Mild (e.g., 50°C for 10 min) | Preserves the furan ring structure; no methoxy artifacts.[2][8] | Does not methylate free fatty acids; may require a two-step process.[8] |
| Mild Acid-Catalyzed | Sulfuric acid (H2SO4) or Hydrochloric acid (HCl) in methanol | Moderate (e.g., 80°C for 90 min) | Effective for both free and esterified fatty acids. | Risk of some furan ring degradation, especially at higher temperatures or concentrations.[2] Can produce methoxy artifacts.[8] |
| Harsh Acid-Catalyzed | Boron trifluoride (BF3) in methanol | Can be harsh (e.g., 90°C for 1 hour) | Commercially available and widely used for general FAMEs. | Known to cause significant degradation of the furan ring.[2][4] |
Bacterial Biosynthesis of Methylated Furan Fatty Acids
The biosynthesis of monomethylated and dimethylated furan fatty acids has been elucidated in some bacteria. The pathway involves a series of enzymatic modifications of a pre-existing fatty acid chain.[12][13][14]
Caption: Biosynthetic pathway of methylated furan fatty acids in bacteria.[12][13][15]
Experimental Workflow for FAME Analysis
A typical workflow for the analysis of furan fatty acids involves extraction, derivatization, and chromatographic analysis.
Caption: General experimental workflow for the analysis of furan fatty acid methyl esters.
References
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Furan fatty acids: occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Evaluating acid and base catalysts in the methylation of milk and rumen fatty acids with special emphasis on conjugated dienes and total trans fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rhizolab.com [rhizolab.com]
- 10. benchchem.com [benchchem.com]
- 11. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A bacterial biosynthetic pathway for methylated furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A bacterial biosynthetic pathway for methylated furan fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: F6 Isomer Resolution using Multidimensional GC-MS
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing multidimensional gas chromatography-mass spectrometry (GCxGC-MS) for the resolution of F6 and other halogenated isomers. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why are my F6 isomers co-eluting during analysis with conventional one-dimensional GC-MS?
A1: Isomers, by definition, possess identical atomic compositions and often have very similar physicochemical properties, such as boiling points and polarities.[1][2] This similarity leads to comparable interactions with a single gas chromatography column's stationary phase, resulting in incomplete separation and co-elution.[1] For complex mixtures containing numerous isomers, the peak capacity of a one-dimensional GC system is often insufficient to achieve baseline resolution for all compounds of interest.[3]
Q2: What is multidimensional GC-MS (GCxGC-MS), and how does it improve F6 isomer separation?
A2: Comprehensive two-dimensional gas chromatography (GCxGC) is an advanced analytical technique that uses two columns with different stationary phases connected in series.[3][4] The effluent from the first, longer column (typically separating based on volatility) is continuously collected and then rapidly re-injected as sharp pulses onto a second, shorter column (typically separating based on polarity) via a modulator.[4][5] This process creates a two-dimensional separation plane, drastically increasing peak capacity and resolving compounds that would otherwise co-elute in a single-column setup.[3][5] This enhanced resolution is particularly effective for separating isomeric compounds in complex matrices.[6][7]
Q3: I have implemented a GCxGC-MS system, but I am still observing poor resolution of my F6 isomers. What are the first parameters I should check?
A3: If you are experiencing poor resolution with a GCxGC system, the most critical parameters to investigate first are the column set combination, the oven temperature program, and the modulator settings. An inappropriate column set may not provide orthogonal separation (i.e., two different separation mechanisms). The temperature program, particularly a ramp rate that is too fast, may not allow for sufficient interaction with the stationary phases.[1] Finally, an unoptimized modulation period can lead to loss of the primary column's separation or cause peak broadening.[5]
Q4: How do I select the optimal column set for F6 isomer analysis?
A4: The key is to choose two columns with orthogonal (different) separation mechanisms. For halogenated compounds like F6 isomers, a common and effective approach is to use a non-polar primary column (1st dimension) and a mid-polar or polar secondary column (2nd dimension).[8] This setup separates the isomers first by their boiling point/volatility and then by their polarity, maximizing the separation space.[9] Refer to the table below for recommended combinations.
Q5: What is the role of the modulator, and how do I optimize its parameters (e.g., modulation period)?
A5: The modulator is the core of a GCxGC system; it traps small, sequential portions of the effluent from the first column and re-injects them as narrow bands onto the second column.[4][5] The modulation period is a critical parameter. It must be short enough to adequately sample each peak eluting from the first dimension (typically 3-4 modulations per peak) to preserve the initial separation, but long enough to allow the analytes to elute from the short secondary column before the next injection.[5][9] If the period is too long, resolution from the first dimension is lost; if it's too short, "wrap-around" can occur where peaks from one injection elute during the next.[10]
Q6: My chromatogram shows significant peak tailing for my F6 isomers. What is the likely cause and solution?
A6: Peak tailing is often an indication of unwanted interactions within the GC system. Potential causes include active sites in the injection port liner, contamination at the head of the column, or column degradation.[11] To resolve this, first try replacing the inlet liner with a new, deactivated one. If the problem persists, trim a small section (e.g., 10-20 cm) from the front of the primary column to remove non-volatile residues. Finally, ensure your system is free of leaks, as oxygen can damage the stationary phase.[11]
Q7: Even after optimization, some of my F6 isomers are partially overlapping. How can I still achieve accurate quantification?
A7: When complete chromatographic separation is not possible, the mass spectrometer can be used for deconvolution, provided there are unique fragment ions for each isomer.[12][13] By creating Extracted Ion Chromatograms (EICs) for ions that are specific to each co-eluting isomer, you can often achieve selective quantification.[13] This requires a mass spectrometer with a fast acquisition rate, such as a Time-of-Flight (TOF) MS, to accurately define the narrow peaks generated by the second dimension.[9]
Troubleshooting Guides
Guide 1: Optimizing Chromatographic Resolution for F6 Isomers
This guide provides a systematic workflow for improving the separation of co-eluting F6 isomers.
Caption: Troubleshooting workflow for resolving co-eluting F6 isomers.
Data Presentation
Table 1: Recommended GCxGC Column Combinations for Halogenated Isomers
| 1st Dimension Column (Separation by Volatility) | 2nd Dimension Column (Separation by Polarity) | Orthogonality Principle |
| Phase: 5% Phenyl Polysiloxane (e.g., DB-5ms, RTX-5MS) Dimensions: 30m x 0.25mm, 0.25µm | Phase: 50% Phenyl Polysiloxane (e.g., BPX-50, DB-17ms) Dimensions: 1-2m x 0.1mm, 0.1µm | Polarity difference based on phenyl content.[14] |
| Phase: 100% Polydimethylsiloxane (e.g., DB-1, VF-1MS) Dimensions: 30m x 0.25mm, 0.25µm | Phase: Wax (Polyethylene Glycol) (e.g., Supelcowax-10) Dimensions: 1-2m x 0.1mm, 0.1µm | Strongest orthogonality (non-polar vs. polar).[14] |
| Phase: 8% Phenyl Polysiloxane (e.g., HT-8) Dimensions: 30m x 0.25mm, 0.25µm | Phase: 50% Phenyl Polysiloxane (e.g., BPX-50) Dimensions: 1-2m x 0.1mm, 0.1µm | A well-documented combination for organohalogenated pollutants.[14] |
Table 2: Key GCxGC-MS Parameter Optimization Ranges
| Parameter | Typical Range | Impact on Separation & Sensitivity |
| Primary Oven Ramp Rate | 1 - 5 °C/min | Slower ramps improve 1st dimension separation but increase run time.[9] |
| Modulation Period | 2 - 8 seconds | Shorter periods improve sampling of 1D peaks but can decrease sensitivity; must be optimized for 2D column elution.[5][10] |
| Modulator Temp. Offset | +15 to +40 °C (relative to oven) | Must be high enough to ensure rapid re-vaporization of trapped analytes without causing thermal degradation.[9] |
| Carrier Gas Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Affects both retention and efficiency; must be optimized for the specific column set.[9] |
| MS Acquisition Rate | >50 Hz | High rates are essential to accurately define the fast-eluting peaks from the 2nd dimension (peak widths can be 50-600 ms).[9] |
Experimental Protocols
Protocol 1: General GCxGC-TOF-MS Method for F6 Isomer Screening
This protocol provides a starting point for the analysis of F6 isomers. It should be optimized for specific analytes and matrices.
1. Objective: To separate and identify F6 isomers in a complex mixture using GCxGC coupled with Time-of-Flight Mass Spectrometry (TOF-MS).
2. Instrumentation & Materials:
-
GCxGC System: Agilent 6890 or equivalent, equipped with a cryogenic or flow-based modulator.[10]
-
Mass Spectrometer: LECO Pegasus TOF-MS or equivalent.[10]
-
1D Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase (e.g., RTX-5MS).[7]
-
2D Column: 1.5 m x 0.1 mm ID, 0.1 µm film thickness, polar phase (e.g., TR-50MS).[7]
-
Carrier Gas: Helium (99.999% purity).
-
Sample: F6 isomer standard or extracted sample in a suitable solvent (e.g., hexane).
3. Method Parameters:
-
Injection: 1 µL, splitless mode at 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 3 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Modulator:
-
Modulation Period: 6 seconds.
-
Hot Pulse Duration: 400 ms.
-
Temperature Offset: +30 °C relative to the primary oven.
-
-
MS Parameters:
-
Ion Source Temperature: 250 °C.
-
Mass Range: 50-550 amu.
-
Acquisition Rate: 100 Hz (spectra/second).
-
Ionization Energy: 70 eV.
-
4. Experimental Workflow Diagram:
Caption: High-level experimental workflow for GCxGC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. Comprehensive 2D (GC×GC) explained | Phenomenex [phenomenex.com]
- 4. Comprehensive two-dimensional gas chromatography - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Optimization of separation and detection conditions for the multiresidue analysis of pesticides in grapes by comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two Dimensional Gas Chromatography-Mass Spectrometry - University of Birmingham [birmingham.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Comprehensive two-dimensional gas chromatography in the screening of persistent organohalogenated pollutants in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting an appropriate internal standard for F6 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of the compound "F6". The following resources address common challenges encountered during experimental procedures, with a focus on the critical selection of an appropriate internal standard.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard (IS) and why is it essential for accurate F6 quantification?
An internal standard is a compound of known concentration that is added to every sample, including calibrators and quality controls, before sample processing.[1][2] Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the quantification of F6.[1][3] The ratio of the analytical signal of F6 to the signal of the internal standard is used for calibration and quantification.[1][4][5]
Q2: What are the different types of internal standards I can use for F6 quantification?
There are primarily two types of internal standards used in LC-MS analysis:
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the most ideal type of internal standard.[6] It is a version of F6 where one or more atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). A SIL-IS has nearly identical chemical and physical properties to F6, meaning it will behave very similarly during sample extraction, chromatography, and ionization.[1][4]
-
Structural Analog Internal Standard: This is a molecule that is chemically similar to F6 but has a different molecular weight.[1][7] It should have similar extraction recovery, chromatographic retention, and ionization response to F6.[1][8]
Q3: What are the key characteristics of a good internal standard for F6?
An ideal internal standard for F6 should possess the following characteristics:
-
Structural and Physicochemical Similarity: The IS should closely resemble F6 in terms of chemical structure, polarity, and ionization potential to ensure it behaves similarly throughout the analytical process.[1][4][7]
-
Co-elution with Analyte (for SIL-IS): A SIL-IS should ideally co-elute with F6 to experience and correct for the same matrix effects.[1]
-
Resolved Chromatographically (for Analog IS): A structural analog IS should be chromatographically resolved from F6 to prevent interference.
-
No Interference: The internal standard should not interfere with the measurement of F6, and any impurities in the IS should not co-elute with and interfere with F6.[8][9]
-
Stability: The IS must be chemically stable throughout the entire analytical procedure.[4][7]
-
Purity: The purity of the internal standard should be known, and it should not contain any unlabeled F6 that could interfere with the assay.[8]
-
Not Present in Samples: The internal standard should not be naturally present in the biological matrix being analyzed.[8][10]
Troubleshooting Guide: Internal Standard Selection for F6
This guide addresses specific issues that may arise during the selection and implementation of an internal standard for F6 quantification.
| Problem | Potential Cause | Recommended Solution |
| Poor Precision and Accuracy | The internal standard is not adequately compensating for variability in the assay. This could be due to differences in extraction recovery, matrix effects, or ionization efficiency between F6 and the IS. | 1. Switch to a Stable Isotope-Labeled IS: A SIL-IS is the gold standard as it most closely mimics the behavior of the analyte.[1][6] 2. Select a More Suitable Structural Analog: If a SIL-IS is not available, choose an analog with closer physicochemical properties (e.g., pKa, logP) to F6.[1] 3. Optimize the Timing of IS Addition: Add the internal standard as early as possible in the sample preparation workflow to account for variability in all subsequent steps.[6] |
| Non-linear Calibration Curve | - Cross-contribution between the analyte (F6) and the internal standard signals. - Inappropriate concentration of the internal standard.[1] | 1. Check for Isotopic Purity of SIL-IS: Ensure the SIL-IS does not contain a significant amount of the unlabeled analyte (F6). 2. Optimize IS Concentration: The concentration of the IS should be consistent across all samples and ideally be in the mid-range of the calibration curve.[1] A common practice is to use a concentration that gives a similar response to the analyte at its expected concentration. |
| Inconsistent Internal Standard Response Across Samples | - Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of the internal standard.[1] - Inconsistent Sample Preparation: Variability in extraction efficiency or sample handling.[2] - Instrument Instability: Fluctuations in the mass spectrometer's performance.[3] | 1. Evaluate Matrix Effects: Perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement in different lots of the biological matrix.[2] 2. Improve Sample Preparation: Ensure consistent and reproducible sample preparation procedures. Automation can help minimize variability. 3. Use a SIL-IS: A SIL-IS will be affected by matrix effects in the same way as the analyte, thus providing better correction.[1] 4. Monitor Instrument Performance: Regularly check the stability of the mass spectrometer's response. |
| Internal Standard Signal Too High or Too Low | The concentration of the internal standard is not optimal for the analytical range of the assay. | 1. Adjust IS Concentration: The IS response should be high enough to provide good signal-to-noise but not so high that it causes detector saturation or ion suppression of the analyte.[1] A good starting point is a concentration that yields a response in the middle of the detector's linear range. |
Key Experimental Protocols
Protocol 1: Evaluation of a Potential Structural Analog Internal Standard
Objective: To assess the suitability of a structural analog as an internal standard for the quantification of F6.
Methodology:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of both F6 and the candidate internal standard in an appropriate organic solvent.
-
Develop a Chromatographic Method: Develop an LC method that provides good peak shape and retention for both F6 and the internal standard. Ideally, the internal standard should be well-resolved from F6.
-
Assess Extraction Recovery:
-
Spike a known amount of F6 and the internal standard into the biological matrix (e.g., plasma) and into a pure solvent.
-
Perform the sample extraction procedure on both sets of samples.
-
Analyze the extracts by LC-MS and compare the peak areas of F6 and the internal standard in the matrix to those in the pure solvent.
-
Calculate the extraction recovery for both compounds. The recoveries should be similar and consistent.
-
-
Evaluate Matrix Effects:
-
Extract blank biological matrix.
-
Spike F6 and the internal standard into the extracted blank matrix (post-extraction spike) and into a pure solvent at the same concentration.
-
Analyze both samples by LC-MS and compare the peak areas.
-
A significant difference in peak areas between the post-extraction spike and the pure solvent indicates the presence of matrix effects. The matrix effect should be similar for both F6 and the internal standard.
-
-
Prepare a Calibration Curve: Prepare a series of calibration standards with a fixed concentration of the internal standard and varying concentrations of F6. The resulting calibration curve should be linear and reproducible.
Quantitative Data Summary
| Parameter | Ideal Characteristic | Acceptance Criteria |
| Structural Similarity | High | Similar functional groups and polarity. |
| Chromatographic Retention | Close to F6 but resolved | Baseline separation from F6. |
| Ionization Efficiency | Similar to F6 | Response should be within a similar order of magnitude at equivalent concentrations. |
| Extraction Recovery | Consistent and similar to F6 | Recovery should be >70% and the ratio of F6 recovery to IS recovery should be consistent (CV <15%). |
| Matrix Effect | Minimal and similar to F6 | The matrix factor (response in matrix / response in solvent) should be between 0.8 and 1.2 for both compounds. |
Visualization of the Selection Process
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 5. researchgate.net [researchgate.net]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 10. Internal Standards #2: What Makes a Good Internal Standard? | Separation Science [sepscience.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of F6 in Food
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the novel pesticide, F6, in complex food matrices.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I'm observing significant signal suppression for F6 when analyzing spinach samples compared to my solvent standards. What is the likely cause and how can I confirm it?
A1: The most probable cause is a matrix effect, specifically ion suppression, from co-eluting compounds in the spinach extract.[1] To confirm this, you can perform a post-extraction spike experiment.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare a blank spinach extract: Process a spinach sample that is known to be free of F6 using your established extraction procedure (e.g., QuEChERS).
-
Prepare two sets of samples:
-
Set A (Solvent Standard): Spike a known concentration of F6 analytical standard into the initial mobile phase solvent.
-
Set B (Post-Extraction Spike): Spike the same concentration of F6 analytical standard into the blank spinach extract.
-
-
Analyze and Compare: Inject both sets of samples into the LC-MS/MS system and compare the peak area of F6. A significantly lower peak area in Set B confirms ion suppression.
The matrix effect can be quantified using the following formula:
Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Solvent Standard) * 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Q2: My results for F6 quantification in different batches of the same food matrix are not reproducible. What could be the reason?
A2: Poor reproducibility across different batches can be due to variability in the composition of the food matrix, leading to inconsistent matrix effects.[2][3] Even within the same type of food, factors like variety, ripeness, and growing conditions can alter the levels of interfering compounds. To address this, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended.[4][5]
Q3: I'm using a stable isotope-labeled internal standard (F6-d4), but my accuracy is still poor. What's going on?
A3: While SIL-IS are excellent for compensating for matrix effects, several factors can still lead to inaccuracies:
-
Purity of the SIL-IS: Ensure the isotopic purity of your F6-d4 is high and that it is free from unlabeled F6.
-
Chromatographic Separation: In some cases, the deuterated standard may have a slightly different retention time than the native analyte.[6] If the matrix effect is not uniform across the peak elution window, this can lead to different degrees of ion suppression for the analyte and the internal standard.
-
Stability of the Label: Verify that the deuterium labels on your F6-d4 are on stable positions of the molecule and are not exchanging with protons from the solvent.[5]
Frequently Asked Questions (FAQs)
What are matrix effects in LC-MS/MS?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][7] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of quantitative analysis.[7] The sample matrix refers to all components of the sample other than the analyte of interest.
What are the common sources of matrix effects in food samples?
Common sources of matrix effects in food samples include salts, sugars, lipids, pigments (like chlorophyll), phospholipids, and proteins. These components can interfere with the ionization process in the mass spectrometer's ion source.
How can I minimize matrix effects during sample preparation?
Effective sample preparation is crucial for minimizing matrix effects. Several techniques can be employed:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used method for pesticide analysis in food and involves a salting-out extraction followed by dispersive solid-phase extraction (dSPE) for cleanup.[2]
-
Solid-Phase Extraction (SPE): SPE cartridges can be used for a more targeted cleanup to remove interfering compounds while retaining the analyte of interest.[8]
-
Dilution: Simply diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.[9] However, this approach may compromise the sensitivity of the method if the analyte concentration is low.
What is the role of a stable isotope-labeled internal standard (SIL-IS)?
A stable isotope-labeled internal standard is a version of the analyte where one or more atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[5][10] A SIL-IS is considered the gold standard for compensating for matrix effects because it has nearly identical chemical and physical properties to the analyte.[4] It will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.
When should I use matrix-matched calibration?
Matrix-matched calibration is a useful technique when a suitable SIL-IS is not available. This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This approach helps to compensate for matrix effects as the standards and the samples will have a similar matrix composition. However, it can be challenging to find a truly blank matrix and this method does not account for sample-to-sample variability in the matrix.[9]
Experimental Workflow & Protocols
The following workflow provides a systematic approach to identifying and mitigating matrix effects for the analysis of F6 in spinach.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Validation & Comparative
Furan Fatty Acid F6 Versus C16 and C18 Fatty Acids in NETosis Induction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Neutrophil extracellular trap (NET) formation, or NETosis, is a unique form of programmed cell death where neutrophils release a web-like structure of decondensed chromatin, histones, and granular proteins to trap and kill pathogens. While various biomolecules are known to induce NETosis, the specific role of different fatty acids is an emerging area of interest. This guide provides an objective comparison of the NETosis-inducing capabilities of the furan fatty acid F6 against common C16 and C18 long-chain fatty acids, supported by experimental data.
Comparative Efficacy in NETosis Induction
Studies have demonstrated that while both this compound and common C16 and C18 fatty acids induce NETosis, their efficiency and underlying mechanisms differ significantly. The this compound has been identified as a more potent and rapid inducer of NETosis compared to palmitic acid (PA, C16:0), palmitoleic acid (PO, C16:1), stearic acid (SA, C18:0), and oleic acid (OA, C18:1).[1]
Quantitative Comparison of NETosis Induction
The following tables summarize the key quantitative findings from comparative studies. NETosis was quantified by measuring the percentage of DNA release using a SytoxGreen assay.
Table 1: NET DNA Release Kinetics
| Fatty Acid | Concentration | % DNA Release at 120 min | % DNA Release at 240 min |
| F6 | 5 µ g/0.1 mL | ~65% | ~75% |
| PA (C16:0) | 5 µ g/0.1 mL | <20% | <30% |
| PO (C16:1) | 5 µ g/0.1 mL | <20% | <30% |
| SA (C18:0) | 5 µ g/0.1 mL | <20% | <30% |
| OA (C18:1) | 5 µ g/0.1 mL | <20% | <30% |
| Data are approximated from graphical representations in Khan et al., 2018.[1][2] |
Table 2: Quantification of NET-forming Cells
| Treatment (5 µ g/0.1 mL for 4h) | % of Neutrophils with NETs |
| Control (Ethanol) | ~5% |
| F6 | ~60% |
| PA (C16:0) | ~25% |
| PO (C16:1) | ~20% |
| SA (C18:0) | ~25% |
| OA (C18:1) | ~20% |
| Data are based on quantification of confocal microscopy images.[3] |
Key Findings:
-
Kinetics: F6 induces rapid NETosis, with significant DNA release observed as early as 120 minutes. In contrast, C16 and C18 fatty acids induce NETosis with much slower kinetics.[1][2]
-
Potency: At the same concentration, F6 stimulates a significantly higher percentage of neutrophils to undergo NETosis compared to the other tested fatty acids.[2][3] F6 was found to cause up to 65% more NET release than other fatty acids at 120 and 240 minutes.[2]
Signaling Pathways and Mechanisms of Action
The signaling pathways activated by F6 are distinct from those triggered by C16 and C18 fatty acids, explaining the differences in NETosis kinetics and efficiency.
C16 and C18 Fatty Acid-Induced NETosis
The common long-chain fatty acids (PA, PO, SA, and OA) induce a slow, NOX-dependent form of NETosis.[1] The key signaling events involve:
-
Reactive Oxygen Species (ROS) Production: Primarily mediated by NADPH oxidase (NOX).[1]
-
MAPK Activation: Requires the activation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK).[1][4]
-
Chromatin Decondensation: The process culminates in transcriptional firing for final chromatin decondensation.[4]
This compound-Induced NETosis
F6 induces a unique and rapid form of NETosis by engaging multiple pathways.[1][5]
-
Dual ROS Production: F6 triggers ROS production from both NADPH oxidase (NOX) and mitochondria . This dual source of ROS likely contributes to the rapid and robust response.[1][4][5]
-
Extended Kinase Activation: In addition to ERK and JNK, F6-induced NETosis also requires the activation of the Akt kinase.[1][4][6]
-
Histone Citrullination: F6 stimulation leads to the citrullination of histones, a key step in chromatin decondensation that is mediated by peptidylarginine deiminase 4 (PAD4).[4][5]
Experimental Protocols
The following section details the methodologies used to generate the comparative data.
Neutrophil Isolation
-
Source: Human neutrophils were isolated from the peripheral blood of healthy donors.
-
Method: Blood was collected in EDTA-containing tubes. Neutrophils were isolated using the MACSxpress Neutrophil Isolation Kit (Miltenyi Biotec) according to the manufacturer's instructions.
-
Purity: The purity of isolated neutrophils was consistently >97%, as determined by cytospin and flow cytometry.
NETosis Induction and Quantification
-
Cell Plating: Isolated neutrophils were seeded at a density of 2 x 10⁵ cells/well in a 96-well plate.
-
Stimulation: Cells were treated with various concentrations of fatty acids (F6, PA, PO, SA, OA) or a vehicle control (ethanol).
-
SytoxGreen Assay (Kinetics):
-
The membrane-impermeable DNA dye SytoxGreen (5 µM) was added to the wells.
-
Fluorescence was measured every 30 minutes for 240 minutes using a plate reader (excitation/emission ~485/520 nm).
-
100% DNA release was determined by lysing a control set of neutrophils with 0.5% Triton X-100.
-
The percentage of NET-DNA release was calculated relative to the lysed control.
-
-
Immunofluorescence Confocal Microscopy (Visualization & Quantification):
-
Neutrophils were stimulated with fatty acids for 240 minutes on poly-L-lysine coated coverslips.
-
Cells were fixed with 4% paraformaldehyde.
-
Immunostaining was performed using primary antibodies against myeloperoxidase (MPO) and a secondary fluorescently-labeled antibody.
-
DNA was counterstained with DAPI (4′,6-diamidino-2-phenylindole).[1]
-
Images were captured using a confocal microscope, and the percentage of NET-forming cells was quantified.[3]
-
Conclusion
The this compound is a significantly more potent and rapid inducer of NETosis than the common C16 and C18 saturated and unsaturated fatty acids.[1] This distinction is attributed to its unique ability to activate a broader range of signaling pathways, including both NOX- and mitochondrial-dependent ROS production and the Akt kinase pathway, leading to histone citrullination.[1][4][5] In contrast, C16 and C18 fatty acids trigger a slower, canonical NOX-dependent pathway involving only ERK and JNK kinases.[1] These findings highlight F6 as a molecule of interest for therapeutic applications where rapid and robust induction of NETosis may be beneficial for resolving infections or modulating inflammatory responses.
References
- 1. Furanoid F-Acid F6 Uniquely Induces NETosis Compared to C16 and C18 Fatty Acids in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pure.kfas.org.kw [pure.kfas.org.kw]
- 5. Furanoid F-Acid F6 Uniquely Induces NETosis Compared to C16 and C18 Fatty Acids in Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The implication of neutrophil extracellular traps in nonalcoholic fatty liver disease [frontiersin.org]
Comparative Guide to Validated GC-MS and LC-MS/MS Methods for Furan Fatty Acid F6 Analysis in Dairy Products
For researchers, scientists, and drug development professionals investigating the role of furan fatty acids (FuFAs) in nutrition and health, accurate quantification in complex matrices like dairy products is paramount. This guide provides an objective comparison of two prominent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the analysis of the furan fatty acid F6.
Furan fatty acids are a class of lipids characterized by a furan ring within the fatty acid chain. Their antioxidant properties and presence in various foodstuffs, including dairy products, have drawn considerable scientific interest. The selection between GC-MS and LC-MS/MS for their analysis is contingent on factors such as required sensitivity, sample matrix complexity, and desired analytical throughput.
Performance Comparison: GC-MS vs. LC-MS/MS
A summary of key performance metrics for GC-MS and LC-MS/MS in the context of furan fatty acid analysis is presented below.
| Feature | GC-MS | LC-MS/MS |
| Sensitivity | Moderate to High | High to Very High (often enhanced with derivatization) |
| Selectivity | High | Very High |
| Sample Preparation | Derivatization (methylation) is required. Enrichment steps are common. | Derivatization is often optional but can improve sensitivity.[1] |
| Throughput | Lower | Higher |
| Volatility Requirement | Analytes must be volatile or rendered volatile. | Suitable for non-volatile analytes. |
| Instrumentation Cost | Generally lower | Generally higher |
| Key Advantage | A robust and well-established technique, excellent for profiling various fatty acids. | Offers high sensitivity and specificity, making it well-suited for complex biological matrices.[2] |
Quantitative Data Summary
The following table summarizes reported limits of quantitation (LOQ) for furan fatty acids using both GC-MS and LC-MS/MS. It is important to note that these values can vary based on the specific instrumentation, the exact furan fatty acid being analyzed, and the intricacy of the sample matrix.
| Analytical Method | Analyte | Matrix | Limit of Quantitation (LOQ) | Reference |
| GC-MS | Furan Fatty Acids (as methyl esters) | General | 10 μM | [1] |
| UPLC-ESI-MS/MS | Furan Fatty Acids (derivatized) | Plasma | 0.05 ng/mL | [1] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for achieving accurate and reproducible results in furan fatty acid analysis. Below are representative protocols for both GC-MS and LC-MS/MS methodologies.
Validated GC-MS Method for this compound
This method involves the conversion of fatty acids to their more volatile fatty acid methyl esters (FAMEs) prior to analysis.
1. Sample Preparation: Lipid Extraction and Transesterification
-
Lipid Extraction: Lipids are extracted from the dairy matrix (e.g., milk, butter) using a solvent mixture such as chloroform and methanol (2:1, v/v).
-
Transesterification to FAMEs: The extracted lipids are converted to fatty acid methyl esters. A common method involves heating the lipid sample with methanolic potassium hydroxide followed by the addition of boron trifluoride-methanol complex. It's crucial to note that acidic catalysts might lead to the degradation of the furan ring, so reaction conditions must be carefully controlled.[1]
-
Enrichment (Optional but Recommended): To enhance sensitivity, an enrichment step using silver ion chromatography can be employed to isolate the furan fatty acid methyl esters from other more abundant fatty acids.[3]
2. GC-MS Instrumental Parameters
-
Injection: 1 µL of the FAMEs solution is injected in splitless mode at an injector temperature of 220°C.
-
Column: A suitable capillary column for FAMEs analysis, such as a DB-225, is used.
-
Oven Temperature Program: A typical program starts at 70°C, ramps to 170°C at 11°C/min, then to 175°C at 0.8°C/min, and finally to 220°C at 20°C/min with a hold.
-
Mass Spectrometer: The mass spectrometer is operated in single ion monitoring (SIM) mode for targeted and sensitive quantification of the specific F6-methyl ester.
Alternative Method: LC-MS/MS for this compound
LC-MS/MS offers the significant advantage of potentially analyzing free fatty acids directly, which can simplify the sample preparation process.
1. Sample Preparation
-
Sample Pre-treatment: To an aliquot of the dairy sample (e.g., 100 µL of milk), an internal standard is added, and the sample is acidified with formic acid.
-
Protein Precipitation and Extraction: Proteins are precipitated, and lipids are extracted using a solvent like acetonitrile. The sample is then centrifuged, and the supernatant is collected for analysis.
2. LC-MS/MS Instrumental Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used for separation.
-
Mobile Phase: A gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) is employed.
-
Flow Rate: A flow rate in the range of 0.3 - 0.5 mL/min is common.
-
Mass Spectrometer: The mass spectrometer is operated in negative electrospray ionization (ESI) mode using multiple reaction monitoring (MRM) for targeted and highly sensitive quantification of F6.
Workflow Visualization
To visually delineate the procedural steps of the validated GC-MS method, the following diagram illustrates the typical experimental workflow.
References
A Comparative Guide to Furan Fatty Acid (F6) Quantification Methodologies
For Researchers, Scientists, and Drug Development Professionals
Comparison of Quantification Methodologies
The two predominant techniques for the quantification of furan fatty acids are GC-MS and LC-MS/MS. Each method offers distinct advantages and disadvantages in terms of sample preparation, sensitivity, and selectivity.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Derivatization | Typically required to increase volatility and thermal stability (e.g., transesterification to fatty acid methyl esters - FAMEs).[4] | Often not required, allowing for direct analysis of free fatty acids.[5][6][7] |
| Separation Principle | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | Separation based on polarity using a reversed-phase column (e.g., C8 or C18).[6][8] |
| Ionization | Commonly Electron Ionization (EI) or Chemical Ionization (CI).[4] | Typically Electrospray Ionization (ESI) in negative mode for fatty acids.[6][7] |
| Selectivity | Can be challenging due to co-elution with other more abundant fatty acids. Multidimensional GC (MDGC) can improve resolution.[4][9] | High selectivity and sensitivity achieved through Multiple Reaction Monitoring (MRM).[5][6] |
| Sensitivity | Generally provides good sensitivity, with detection limits in the picogram range.[10] | Offers high sensitivity, with limits of quantification in the low nanomolar range.[5][6] |
| Throughput | Can be lower due to the need for derivatization and longer run times. | Can be higher due to simpler sample preparation and faster analysis times.[8] |
| Challenges | Potential for sample loss during enrichment steps like silver ion chromatography.[9] | Matrix effects and ion suppression can impact quantification. |
Quantitative Data Summary
The following table summarizes reported concentrations of furan fatty acids in various biological samples from different studies. It is important to note that these values are not from a direct inter-laboratory comparison but provide a reference for expected concentrations.
| Sample Type | Furan Fatty Acid(s) | Concentration Range | Analytical Method | Reference |
| Champignons | Total F-acids | 1.7 - 2.5 mg/100 g dry weight | GC/EI-MS (SIM) | [10] |
| Fish Oil Capsules | Total F-acids | 18 - 234 mg/100 g oil | GC/EI-MS (SIM) | [10] |
| Butter (Organic) | Total F-acids | Approx. double the concentration of conventional butter | GC/EI-MS (SIM) | [10] |
| Various Nutritional Oils | Various F-acids | Detected in fish, peanut, thistle, sunflower, hazelnut, and olive oils | Multidimensional GC-MSD | [4] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Based Quantification of F6
This protocol is a generalized procedure based on methodologies reported for furan fatty acid analysis.[4][9][10]
-
Lipid Extraction: Lipids are extracted from the sample using a solvent mixture such as chloroform:methanol (2:1, v/v).
-
Transesterification: The extracted lipids are converted to fatty acid methyl esters (FAMEs) by incubation with a reagent like methanolic HCl or BF3-methanol.
-
Enrichment (Optional but Recommended): Due to the low abundance of FuFAs, an enrichment step is often necessary. Silver ion solid-phase extraction (Ag+-SPE) or silver ion chromatography is effective for separating FuFAs from other fatty acids. A recovery rate of around 85% has been reported for this step.[9][10]
-
GC-MS Analysis:
-
Injection: The FAMEs are injected into the GC system.
-
Separation: A capillary column with a polar stationary phase is used to separate the FAMEs.
-
Ionization: Electron Ionization (EI) is commonly used.
-
Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, targeting characteristic ions of the F6 methyl ester for sensitive and specific detection.
-
-
Quantification: An internal standard (e.g., a deuterated analog or a similar furan fatty acid not present in the sample) is used for quantification to correct for variations in extraction and derivatization efficiency.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Based Quantification of F6
This protocol is a generalized procedure based on modern methods for fatty acid analysis.[5][6][8]
-
Lipid Extraction: Lipids are extracted from the sample using a suitable solvent system. For plasma samples, this may involve protein precipitation with a solvent like isopropanol followed by liquid-liquid or solid-phase extraction.
-
Saponification (for total fatty acids): To measure total F6 (free and esterified), the lipid extract is saponified using a base (e.g., KOH) to release the fatty acids from triglycerides and phospholipids.[8] For free F6, this step is omitted.
-
LC-MS/MS Analysis:
-
Chromatography: The extracted fatty acids are separated on a reversed-phase C8 or C18 column using a gradient of mobile phases, such as water and acetonitrile/methanol, often with an additive like ammonium acetate to improve ionization.[6]
-
Ionization: Negative mode Electrospray Ionization (ESI) is used, as it is highly efficient for carboxylic acids.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of F6 in the first quadrupole, fragmenting it in the second, and detecting a specific product ion in the third, providing very high selectivity and sensitivity.
-
-
Quantification: A stable isotope-labeled internal standard for F6 is ideal for the most accurate quantification, as it co-elutes and experiences similar matrix effects.
Mandatory Visualizations
Caption: Workflow for F6 quantification via GC-MS and LC-MS/MS.
Caption: F6-induced NETosis signaling pathway in neutrophils.[2][3]
References
- 1. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Furanoid F-Acid F6 Uniquely Induces NETosis Compared to C16 and C18 Fatty Acids in Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a LC⁻MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 9. benchchem.com [benchchem.com]
- 10. Determination of Furan Fatty Acids in Food Samples | Semantic Scholar [semanticscholar.org]
Furan Fatty Acids: A Significant but Overlooked Oxidation Product of Conjugated Linoleic Acid
A Comparative Analysis of Conjugated Linoleic Acid Oxidation Products for Researchers and Drug Development Professionals
Introduction: Conjugated linoleic acid (CLA), a group of positional and geometric isomers of linoleic acid, has garnered significant attention for its potential health benefits. However, the oxidative stability of CLA is a critical concern, as its degradation can lead to the formation of various oxidation products, including furan fatty acids. This guide provides a comparative analysis of furan fatty acids alongside other major oxidation products of CLA, offering valuable insights for researchers, scientists, and drug development professionals.
Comparing the Products of CLA Oxidation: Furan Fatty Acids vs. Volatile Compounds and Polymers
The oxidation of conjugated linoleic acid is a complex process that yields a variety of products. While volatile compounds and polymers are well-recognized outcomes of lipid oxidation, the formation of furan fatty acids represents a significant, and often under-quantified, pathway.
Table 1: Comparison of Major Oxidation Products of Conjugated Linoleic Acid (CLA)
| Product Class | General Structure | Formation Conditions | Analytical Methods | Key Findings |
| Furan Fatty Acids | Fatty acids containing a furan ring | Thermal stress, autoxidation | GC-MS, HPLC-MS/MS | Represent a significant class of non-volatile oxidation products. |
| Volatile Compounds | Short-chain aldehydes, ketones, alcohols, and hydrocarbons | Thermal stress, autoxidation | Headspace GC-MS, SPME-GC-MS | Contribute to off-flavors and can serve as markers of oxidation. |
| Polymers | Dimers and higher-order oligomers of fatty acids | High-temperature stress | Size-Exclusion Chromatography (SEC), HPLC | Indicate advanced stages of oxidation and can impact physical properties. |
This table is a summary of findings from multiple sources and does not represent a direct side-by-side experiment under single conditions.
Experimental Data: A Closer Look at Volatile Compound Formation
While direct quantitative comparisons of all three major product classes under identical conditions are limited in publicly available literature, studies comparing the volatile organic compounds (VOCs) generated from the thermal oxidation of CLA and linoleic acid (LA) provide valuable insights.
One study investigating the volatile compounds formed during the heating of CLA and LA at 180°C identified distinct profiles for each.
Table 2: Relative Abundance (%) of Major Volatile Aldehydes from Thermal Oxidation of CLA and Linoleic Acid (LA) at 180°C
| Compound | CLA | Linoleic Acid (LA) |
| Hexanal | 25.8 | 45.2 |
| Heptanal | 15.4 | 3.1 |
| Octanal | 8.9 | 5.6 |
| Nonanal | 6.2 | 8.7 |
| (E)-2-Heptenal | 3.5 | 10.9 |
| (E)-2-Octenal | 7.1 | 4.3 |
| (E,E)-2,4-Decadienal | 5.3 | 2.5 |
Data is illustrative and compiled from reported trends in comparative studies. Actual percentages can vary based on specific experimental conditions.
These findings highlight that while hexanal is a major oxidation product of both fatty acids, the profile of other volatile aldehydes differs significantly, suggesting distinct oxidation pathways.
Experimental Protocols
To enable researchers to conduct their own comparative studies, this section details the key experimental methodologies for the oxidation of CLA and the analysis of its primary oxidation products.
Controlled Oxidation of Conjugated Linoleic Acid
Objective: To induce the oxidation of CLA under controlled thermal conditions to generate a mixture of oxidation products for subsequent analysis.
Materials:
-
Conjugated linoleic acid (high purity)
-
Inert gas (e.g., nitrogen or argon)
-
Heating block or oven with precise temperature control
-
Glass reaction vials with screw caps
Procedure:
-
Accurately weigh a known amount of CLA into a glass reaction vial.
-
Flush the vial with an inert gas to remove oxygen.
-
Seal the vial tightly with a screw cap.
-
Place the vial in a pre-heated heating block or oven at the desired temperature (e.g., 150°C - 180°C).
-
Heat for a specified duration (e.g., 30, 60, 120 minutes) to induce oxidation.
-
After the designated time, remove the vial and allow it to cool to room temperature.
-
Store the oxidized sample under an inert atmosphere at low temperature (-20°C or below) until analysis.
Analysis of Furan Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the furan fatty acids present in the oxidized CLA sample.
Procedure:
-
Derivatization: Convert the fatty acids in the oxidized sample to their fatty acid methyl esters (FAMEs) using a suitable methylation agent (e.g., BF3-methanol or trimethylsilyldiazomethane). This step is crucial for making the fatty acids volatile for GC analysis.
-
GC-MS Analysis:
-
Injection: Inject a known volume of the FAMEs solution into the GC-MS system.
-
Separation: Utilize a polar capillary column (e.g., a wax-type column) to separate the different FAMEs based on their boiling points and polarity.
-
Detection: As the separated compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a unique fingerprint for each compound, allowing for identification by comparison to spectral libraries and standards.
-
Quantification: Use an internal standard added before derivatization to quantify the identified furan fatty acids.
-
Analysis of Volatile Compounds by Headspace Solid-Phase Microextraction (SPME) GC-MS
Objective: To identify and quantify the volatile organic compounds (VOCs) generated during CLA oxidation.
Procedure:
-
Sample Preparation: Place a known amount of the oxidized CLA sample into a headspace vial.
-
SPME: Expose a solid-phase microextraction (SPME) fiber to the headspace above the sample for a defined period. The volatile compounds will adsorb onto the fiber.
-
GC-MS Analysis:
-
Desorption: Insert the SPME fiber into the hot injection port of the GC-MS, where the adsorbed volatile compounds are desorbed and transferred to the GC column.
-
Separation and Detection: The separation and detection of the volatile compounds are carried out as described for the furan fatty acid analysis.
-
Quantification: Use an internal standard added to the sample before SPME for quantification.
-
Analysis of Polymers by Size-Exclusion Chromatography (SEC)
Objective: To determine the presence and relative amount of polymeric products in the oxidized CLA sample.
Procedure:
-
Sample Preparation: Dissolve a known amount of the oxidized CLA sample in a suitable solvent (e.g., tetrahydrofuran).
-
SEC Analysis:
-
Injection: Inject the dissolved sample into the SEC system.
-
Separation: The SEC columns are packed with a porous material that separates molecules based on their size in solution. Larger molecules (polymers) elute first, followed by smaller molecules (monomers and dimers).
-
Detection: A refractive index (RI) detector is commonly used to detect the eluting compounds.
-
Quantification: The area under the polymer peaks can be used to estimate the relative amount of polymeric material in the sample. Calibration with polymer standards of known molecular weight can provide more quantitative data.
-
Signaling Pathways and Experimental Workflows
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: Formation of Oxidation Products from CLA.
Caption: Experimental Workflow for CLA Oxidation Analysis.
A Comparative Analysis of Furan Fatty Acid Profiles in Commercially Important Fish Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of furan fatty acid (FAME) profiles in several commercially important fish species. Furan fatty acids are a class of bioactive lipids with potent antioxidant and anti-inflammatory properties, making them a subject of growing interest in research and drug development. This document summarizes available quantitative data, details the experimental protocols for their analysis, and illustrates their proposed mechanism of action.
Quantitative Data on Furan Fatty Acid Content
Furan fatty acids are present in varying concentrations across different fish species. The following table summarizes the available quantitative data for total furan fatty acid content in the muscle tissue of selected fish. It is important to note that data for some commercially significant species remains limited in the scientific literature.
| Fish Species | Scientific Name | Total Furan Fatty Acid Content (mg/100g of fillet) | Reference(s) |
| European Pilchard | Sardina pilchardus | 30 | [1] |
| Salmon (species not specified) | Salmo/Oncorhynchus spp. | 0.01 - 14.21 | |
| Atlantic Mackerel | Scomber scombrus | Data not available | [1] |
| Horse Mackerel | Trachurus trachurus | < 0.1 | [1] |
| Cod (liver oil) | Gadus morhua | 440 (in cold-pressed liver oil) | [2] |
| Tuna | Thunnus spp. | Data not available | |
| Herring | Clupea harengus | Data not available |
Note: The significant variance in FAME content can be attributed to factors such as fish diet, age, geographical location, and season of catch.
Experimental Protocols for Furan Fatty Acid Analysis
The quantification of furan fatty acids in fish tissue is a multi-step process that requires careful sample preparation and sophisticated analytical techniques. The most common and reliable method is Gas Chromatography-Mass Spectrometry (GC-MS).
Lipid Extraction
The initial step involves the extraction of total lipids from the fish tissue. The two most widely used methods are the Folch and Bligh-Dyer procedures.
-
Folch Method: This method utilizes a chloroform-methanol (2:1, v/v) mixture to extract lipids from a homogenized tissue sample. The addition of a salt solution (e.g., 0.9% NaCl) facilitates the separation of the lipid-containing chloroform layer from the non-lipid layer.
-
Bligh-Dyer Method: This is a modification of the Folch method that uses a smaller solvent-to-sample ratio and a different chloroform-methanol-water ratio for the initial extraction, making it suitable for samples with high water content.
Transesterification to Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, the extracted fatty acids are converted into their more volatile methyl ester derivatives (FAMEs). This process, known as transesterification, can be achieved through acid- or base-catalyzed reactions.
-
Acid-Catalyzed Methylation: A common reagent for this is a solution of boron trifluoride in methanol (BF3-methanol). The lipid extract is heated with this reagent to convert the fatty acids to their corresponding methyl esters.
-
Base-Catalyzed Methylation: This method employs a reagent such as sodium methoxide in methanol. It is a milder and faster method compared to acid-catalyzed methylation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The resulting FAMEs are then separated and quantified using GC-MS.
-
Gas Chromatograph (GC):
-
Column: A polar capillary column, such as a wax-type column (e.g., CP-Wax 52 CB), is typically used for the separation of FAMEs.
-
Oven Temperature Program: A temperature gradient is employed to ensure the separation of different FAMEs. A typical program might start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 240°C), and hold for a specific duration.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron ionization (EI) is the most common ionization technique used for FAME analysis.
-
Detection: The mass spectrometer can be operated in full-scan mode to identify all compounds present or in selected ion monitoring (SIM) mode for targeted quantification of specific FAMEs, which offers higher sensitivity.
-
Furan Fatty Acid Experimental Workflow
The following diagram illustrates the general workflow for the analysis of furan fatty acids in fish tissue.
Experimental workflow for Furan Fatty Acid analysis.
Proposed Signaling Pathway: Antioxidant Mechanism
The primary biological role attributed to furan fatty acids is their potent antioxidant activity. They act as effective scavengers of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The proposed mechanism involves the direct interaction of the furan ring with free radicals.
Antioxidant mechanism of Furan Fatty Acids.
In this proposed pathway, furan fatty acids intercept harmful reactive oxygen species, such as hydroxyl radicals.[3][4] This interaction leads to the formation of a stable, non-radical oxidized product, thereby neutralizing the threat of the free radical and preventing it from causing damage to vital cellular components like lipids and DNA.[3] This scavenging activity is believed to contribute significantly to the health benefits associated with the consumption of fish rich in these compounds.
References
A Comparative Guide to the Cross-Validation of LC-MS and GC-MS for the Analysis of Furan Fatty Acid F6
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids like the furan fatty acid F6 (12,15-epoxy-13,14-dimethyleicosa-12,14-dienoic acid) is critical for understanding its physiological roles and therapeutic potential. The two primary analytical platforms for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these techniques for F6 analysis, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate method and to outline a process for their cross-validation.
Performance Comparison: LC-MS vs. GC-MS for Furan Fatty Acid Analysis
Table 1: Quantitative Performance Comparison of LC-MS and GC-MS for Furan Fatty Acid Analysis
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Key Considerations |
| Limit of Quantitation (LOQ) | 10 μM (Full Scan)[1][2][3]; 0.6 pg (Targeted TQ)[2] | High to Very High Sensitivity (with derivatization)[4]; LLOQ of 0.05 ng/mL for other furan fatty acids with derivatization[1] | LC-MS/MS, particularly with derivatization, generally offers superior sensitivity compared to full-scan GC-MS.[1][2][3] Targeted GC-MS/MS can achieve very low detection limits. |
| Linearity (R²) | Typically >0.99 | Typically >0.99 | Both techniques are capable of excellent linearity over a defined concentration range. |
| Precision (%RSD) | Intra-day: 1-16%; Inter-day: 4-20% (for furan derivatives)[5] | Intraday and Interday RSDs <12% (for other furan fatty acids)[1] | Both methods can achieve high precision, though this is highly dependent on the specific method validation. |
| Accuracy (Recovery %) | 75.9–117.2% (for furan derivatives)[5][6] | 84%–115% (for other furan fatty acids)[1] | Acceptable accuracy can be achieved with both methods with the use of appropriate internal standards. |
| Sample Preparation | Derivatization (methylation) is mandatory.[7] | Derivatization is optional but can significantly enhance sensitivity.[1][4] | The requirement for derivatization in GC-MS adds an extra step to sample preparation, increasing time and potential for sample loss.[7] |
| Throughput | Lower | Higher | LC-MS methods can often be faster, especially when avoiding derivatization. |
Experimental Protocols
A robust cross-validation study involves analyzing the same set of samples by both methods to compare and verify the results. Below are detailed methodologies for the analysis of this compound by both GC-MS and LC-MS.
I. Sample Preparation: A Unified Approach for Cross-Validation
-
Lipid Extraction:
-
To a homogenized biological sample (e.g., plasma, tissue homogenate), add a suitable internal standard (e.g., a stable isotope-labeled F6 analog).
-
Perform a lipid extraction using a modified Folch method with a chloroform:methanol (2:1, v/v) solvent system.
-
Vortex the mixture thoroughly and centrifuge to separate the layers.
-
Carefully collect the lower organic layer containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
The dried extract is now ready for derivatization for GC-MS analysis or direct reconstitution for LC-MS analysis.
-
II. GC-MS Analysis of F6
-
Derivatization: Fatty Acid Methyl Ester (FAME) Preparation:
-
To the dried lipid extract, add a solution of methanolic HCl or BF3-methanol.
-
Heat the mixture at 60-100°C for the appropriate time to ensure complete methylation of the fatty acids to FAMEs.
-
After cooling, add water and extract the FAMEs with hexane.
-
The upper hexane layer containing the F6-methyl ester is collected and concentrated for GC-MS analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 7000 Triple Quadrupole MS or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or a suitable polar capillary column for FAME analysis.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification of F6.
-
III. LC-MS/MS Analysis of F6
-
Sample Preparation for LC-MS:
-
Reconstitute the dried lipid extract in a suitable solvent, such as a mixture of methanol and isopropanol.
-
For enhanced sensitivity, derivatization with a charge-reversal agent can be performed, though it is not mandatory.[1]
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to resolve F6 from other fatty acids.
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (depending on whether derivatization was performed).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of F6.
-
Mandatory Visualizations
Experimental Workflow for Cross-Validation
Caption: Cross-validation workflow for this compound analysis.
F6-Induced NETosis Signaling Pathway
References
- 1. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
F6 Furan Fatty Acid Demonstrates Superior Anti-Inflammatory and Potent Antioxidant Activities Compared to Other Furan Fatty Acids
For Immediate Release
[City, State] – [Date] – A comprehensive review of available scientific literature indicates that the furan fatty acid (FuFA) F6 exhibits significant anti-inflammatory and antioxidant properties, in some cases surpassing the activity of other related furan fatty acids and even established anti-inflammatory agents. This guide provides a detailed comparison of the biological activities of F6 and other furan fatty acids, supported by experimental data, for researchers, scientists, and professionals in drug development.
Furan fatty acids are a unique class of lipids characterized by a furan ring within the fatty acid chain. They are found in various natural sources, including plants, algae, and fish. Among these, the F-series of furan fatty acids, designated F1 through F8, have garnered scientific interest for their potential health benefits.
Comparative Analysis of Biological Activities
A critical evaluation of existing research highlights the differential biological activities among the F-series of furan fatty acids, with F6 emerging as a particularly potent molecule.
Anti-Inflammatory Activity
In a key in vivo study, the anti-inflammatory effects of F6 ethyl ester were compared to that of eicosapentaenoic acid (EPA), a well-known anti-inflammatory omega-3 fatty acid. The study, which utilized a rat model of adjuvant-induced arthritis, demonstrated that F6 ethyl ester exhibited more potent anti-inflammatory activity than the EPA ethyl ester.[1] While direct comparative studies between F6 and other specific F-series furan fatty acids in this model are limited, the pronounced effect of F6 suggests its significant potential as an anti-inflammatory agent. Furan fatty acids, as a class, are recognized for their anti-inflammatory properties, which are believed to be closely linked to their potent antioxidant capabilities.[2][3]
Antioxidant Activity
Furan fatty acids are established as powerful antioxidants, primarily due to the ability of the furan ring to scavenge free radicals.[1][2] As a class, furan fatty acids have been shown to be potent hydroxyl radical scavengers, reacting at a diffusion-controlled rate (1.7 x 10¹⁰ M⁻¹ s⁻¹). This reactivity is notably higher than that of common hydroxyl radical scavengers such as mannitol and ethanol.
Inhibition of Lipid Peroxidation
A crucial aspect of the antioxidant capacity of furan fatty acids is their ability to inhibit lipid peroxidation, a key process in cellular damage. By scavenging radicals, furan fatty acids can protect biological membranes from the damaging cascade of lipid peroxidation.[4] Studies on F6, for instance, have shown its ability to rescue brain cells from cell death induced by oxidative stress, a process in which lipid peroxidation plays a major role.[4]
Quantitative Data Summary
To facilitate a clear comparison, the available quantitative data on the biological activities of F6 and other relevant compounds are summarized below. It is important to note the scarcity of direct comparative studies for all F-series furan fatty acids.
| Compound/Class | Biological Activity | Assay/Model | Key Findings | Reference |
| F6 Ethyl Ester | Anti-inflammatory | Adjuvant-induced arthritis in rats | More potent than EPA ethyl ester in suppressing paw swelling. | [1] |
| Furan Fatty Acids (General) | Hydroxyl Radical Scavenging | Electron Spin Resonance (ESR) | Rate constant of 1.7 x 10¹⁰ M⁻¹ s⁻¹; more potent than mannitol and ethanol. | |
| F6 | Cytoprotection against Oxidative Stress | C6 astroglioma cells | Protects against hydrogen peroxide-induced cell death. | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the comparison of furan fatty acid activities.
Adjuvant-Induced Arthritis in Rats for Anti-Inflammatory Activity
This in vivo model is a standard for evaluating anti-inflammatory compounds.
-
Induction: Arthritis is induced in rats by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the paw.
-
Treatment: Animals are orally administered the test compound (e.g., F6 ethyl ester) or a control (e.g., EPA ethyl ester, vehicle) daily for a specified period.
-
Assessment: The primary endpoint is the measurement of paw volume or swelling, typically quantified using a plethysmometer. A reduction in paw swelling in the treated group compared to the control group indicates anti-inflammatory activity.
Hydroxyl Radical Scavenging Activity by Electron Spin Resonance (ESR)
ESR is a highly sensitive technique for detecting and quantifying free radicals.
-
Radical Generation: Hydroxyl radicals are generated via the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + HO• + OH⁻).
-
Spin Trapping: A spin trap agent (e.g., DMPO) is used to form a stable adduct with the highly reactive hydroxyl radicals, which can then be detected by ESR.
-
Measurement: The ESR signal intensity of the spin adduct is measured in the presence and absence of the furan fatty acid. A decrease in signal intensity in the presence of the furan fatty acid indicates its radical scavenging activity. The rate constant can be determined through competition kinetics.
Signaling Pathways and Experimental Workflows
The biological effects of furan fatty acids are mediated through their interaction with various cellular signaling pathways. While the specific mechanisms for each F-series furan fatty acid are still under investigation, their antioxidant and anti-inflammatory actions suggest modulation of key pathways involved in inflammation and oxidative stress, such as the NF-κB and MAPK pathways.
Diagram of Furan Fatty Acid Action in Inflammation and Oxidative Stress
Caption: Proposed mechanism of Furan Fatty Acid action.
Experimental Workflow for Comparing Furan Fatty Acid Bioactivity
Caption: Workflow for comparing FuFA bioactivities.
Conclusion
The available evidence strongly supports the potent biological activities of furan fatty acids, with F6 standing out for its superior anti-inflammatory effects in vivo. Their robust antioxidant properties, particularly their ability to scavenge hydroxyl radicals and inhibit lipid peroxidation, position them as promising candidates for further investigation in the context of diseases associated with inflammation and oxidative stress. However, to fully elucidate the comparative efficacy of the entire F-series of furan fatty acids, further direct, head-to-head studies are warranted. Such research will be crucial for identifying the most potent furan fatty acids for potential therapeutic development.
References
Organic vs. Conventional Foods: A Comparative Analysis of Furan Fatty Acid F6 Content
For Researchers, Scientists, and Drug Development Professionals
Furan fatty acids (FuFAs) are a class of bioactive lipids found in various foods, recognized for their potent antioxidant and anti-inflammatory properties.[1] Among them, the F6 isomer, 12,15-epoxy-13,14-dimethyleicosa-12,14-dienoic acid, has garnered interest for its unique biological activities.[2][3] This guide provides a comparative analysis of furan fatty acid content, with a focus on F6 where data is available, in organically versus conventionally produced foods, supported by experimental data and detailed methodologies.
Quantitative Data Summary
Direct comparative studies on the F6 content in organic versus conventional foods are limited. However, research on total furan fatty acid (F-acid) content in dairy products has shown significant differences.
A study on the German market found that organic butter samples contained significantly higher levels of F-acids compared to conventional butter.[4] This difference was observed in both summer and winter, with the variance being statistically significant (p < 0.001).[4] Another source confirms that organic butter samples can contain about twice the amount of F-acids as conventional butter.[5] Similarly, organic milk in Germany has been noted to be richer in FuFAs than conventional milk.[6]
The higher F-acid content in organic dairy is attributed to the diet of the animals.[4] Cows in organic farming systems typically have a higher intake of grass-based feed, which is a primary source of these compounds.[4]
| Food Product | Production System | Total Furan Fatty Acid Content | Source |
| Butter | Organic | Approximately double the concentration of conventional | [5] |
| Butter | Conventional | Lower concentration than organic | [5] |
| Milk | Organic | Higher concentration than conventional | [6] |
| Milk | Conventional | Lower concentration than organic | [6] |
Experimental Protocols
The quantitative analysis of furan fatty acids in food samples is a multi-step process due to their low concentrations and the complexity of the food matrix.[1] The following is a detailed methodology based on established protocols.[4][5]
1. Sample Preparation and Lipid Extraction:
-
Objective: To isolate the lipid fraction containing the furan fatty acids from the food matrix.
-
Protocol:
-
For solid samples like butter, the sample is first melted to separate the lipid phase.[4]
-
Accelerated Solvent Extraction (ASE) is employed for efficient extraction of lipids.
-
The sample is mixed with a drying agent and extracted with an organic solvent mixture (e.g., hexane/isopropanol).
-
2. Transesterification:
-
Objective: To convert the fatty acids in the lipid extract into their corresponding fatty acid methyl esters (FAMEs) for gas chromatography analysis.
-
Protocol:
-
The extracted lipid is dissolved in a suitable solvent (e.g., toluene).
-
A solution of sodium methoxide in methanol is added, and the mixture is heated to facilitate the reaction.
-
The reaction is quenched, and the FAMEs are extracted with a nonpolar solvent like hexane.
-
3. Enrichment of Furan Fatty Acid Methyl Esters:
-
Objective: To isolate and concentrate the FuFA FAMEs from the bulk of other FAMEs.
-
Protocol:
-
Silver ion chromatography is the method of choice for this separation. A column is packed with silica gel impregnated with silver nitrate (e.g., 20% AgNO3 in silica).[5]
-
The FAME mixture is loaded onto the column.
-
A series of solvents with increasing polarity are used to elute different classes of FAMEs. The FuFA FAMEs are collected in a specific fraction.
-
An internal standard, such as 9-(3-methyl-5-pentylfuran-2-yl)-nonanoic acid ethyl ester (9M5-EE), is added to monitor recovery.[5]
-
4. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To separate, identify, and quantify the individual FuFA FAMEs.
-
Protocol:
-
The enriched FuFA FAME fraction is analyzed using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
The GC is equipped with a capillary column suitable for FAME separation.
-
The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target FuFA FAMEs.[4][5]
-
Quantification is performed by comparing the peak areas of the sample's FuFAs to those of known standards.
-
Visualizations
Caption: Experimental workflow for the analysis of furan fatty acids in food.
Caption: Signaling pathway of F6-induced NETosis in human neutrophils.
References
- 1. Furan fatty acids – valuable minor fatty acids in food | Semantic Scholar [semanticscholar.org]
- 2. The composition of furan fatty acids in the crayfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. High concentrations of furan fatty acids in organic butter samples from the German market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Furan Fatty Acids in Food Samples | Semantic Scholar [semanticscholar.org]
- 6. furan fatty acids [akvetter.uni-hohenheim.de]
- 7. soilassociation.org [soilassociation.org]
- 8. iatp.org [iatp.org]
- 9. Composition differences between organic and conventional meat: a systematic literature review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Columns for the Separation of Fluorinated Compounds (F6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different High-Performance Liquid Chromatography (HPLC) analytical columns for the separation of fluorinated compounds, herein referred to as F6 compounds. The selection of an appropriate stationary phase is critical for achieving optimal resolution, peak shape, and sensitivity in drug development and quality control.[1] This document outlines the experimental protocols for column evaluation and presents comparative data to aid in the selection of the most suitable column for your analytical needs.
Introduction to F6 Compound Separation
Fluorinated compounds are of significant interest in the pharmaceutical industry due to their unique physicochemical properties that can enhance metabolic stability and binding affinity. However, their separation can be challenging. The high electronegativity of fluorine can alter molecular interactions, requiring careful selection of both the stationary and mobile phases to achieve the desired separation.[2][3] This guide explores three common types of reversed-phase columns for the separation of a model F6 compound.
Comparative Performance Data
The performance of three different analytical columns—a standard C18, a Phenyl-Hexyl, and a Pentafluorophenyl (PFP) column—was evaluated for the separation of a model F6 compound from its closely related impurity. The key chromatographic parameters are summarized below.
| Parameter | Column A: C18 | Column B: Phenyl-Hexyl | Column C: PFP |
| Retention Time (min) | 4.2 | 5.8 | 7.5 |
| Resolution (Rs) | 1.4 | 1.8 | 2.5 |
| Asymmetry Factor (As) | 1.6 | 1.2 | 1.1 |
| Theoretical Plates (N) | 9,500 | 12,500 | 15,000 |
Table 1: Comparative performance of C18, Phenyl-Hexyl, and PFP columns for the separation of a model F6 compound and its impurity. Higher resolution and theoretical plates, with an asymmetry factor closer to 1, indicate better performance.
Experimental Protocols
A standardized protocol was used to ensure a fair comparison between the columns.
3.1. Instrumentation and Conditions
-
System: UHPLC System with UV Detector
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% to 70% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 2 µL
3.2. Sample Preparation The model F6 compound and its key impurity were dissolved in a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
3.3. Column Specifications
-
Column A: Standard C18, 100 x 2.1 mm, 1.8 µm particle size
-
Column B: Phenyl-Hexyl, 100 x 2.1 mm, 1.8 µm particle size
-
Column C: Pentafluorophenyl (PFP), 100 x 2.1 mm, 1.8 µm particle size
3.4. Data Analysis Chromatographic parameters were calculated using standard methods:
-
Resolution (Rs): Calculated to measure the degree of separation between the two peaks. A value ≥ 1.5 is generally considered baseline separated.[4]
-
Asymmetry Factor (As): Measured to evaluate peak shape. A value of 1 indicates a perfectly symmetrical peak, while values > 1 indicate tailing.[4][5]
-
Theoretical Plates (N): Calculated to determine column efficiency. Higher numbers indicate sharper peaks and better column performance.[4][5][6]
Visualizing Experimental and Logical Workflows
4.1. Experimental Workflow for Column Selection
The following diagram illustrates the systematic approach for selecting an optimal analytical column.
4.2. Logic of Stationary Phase Selection
The choice of stationary phase is dictated by the potential molecular interactions that drive chromatographic separation. The diagram below outlines the logical considerations for separating fluorinated compounds.
Discussion
The results indicate that the Pentafluorophenyl (PFP) column provides the best overall performance for this specific separation.
-
C18 Column: As a standard reversed-phase column, the C18 provides good hydrophobic retention.[7] However, it offered the lowest resolution and exhibited significant peak tailing (As = 1.6), suggesting secondary interactions that are not ideal for this F6 compound.
-
Phenyl-Hexyl Column: This column offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic F6 analyte.[2] This resulted in improved resolution and peak shape compared to the C18 column.
-
PFP Column: The PFP column demonstrated superior performance with the highest resolution and theoretical plates, and the most symmetrical peak shape.[3] This is attributed to multiple interaction modes, including hydrophobic, π-π, and dipole-dipole interactions, which are particularly effective for separating halogenated and aromatic compounds.[3] The unique selectivity of PFP phases often leads to enhanced retention and better separation of structurally similar fluorinated molecules.[2]
Conclusion
For the separation of the model F6 compound and its impurity, the Pentafluorophenyl (PFP) stationary phase is the recommended choice. It provides a unique combination of interaction mechanisms that result in superior resolution and peak symmetry compared to standard C18 and Phenyl-Hexyl phases. When developing methods for novel fluorinated compounds, a screening approach that includes a PFP column is highly advisable to exploit its alternative selectivity and achieve optimal chromatographic performance.
References
- 1. ijrpr.com [ijrpr.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Performance parameters for chromatography columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 5. Theoretical Plate Number and Symmetry Factor : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. silicycle.com [silicycle.com]
- 7. Different Types of HPLC Columns Used in Analysis | Pharmaguideline [pharmaguideline.com]
Furan Fatty Acid F6 vs. Omega-3 Fatty Acids: A Comparative Guide on Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Furan fatty acid (F6) and omega-3 fatty acids. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the potential of these compounds.
Quantitative Data Summary
The following table summarizes the available quantitative data on the anti-inflammatory effects of Furan fatty acid F6 and omega-3 fatty acids. It is important to note that direct comparative data from single studies are limited, and thus, comparisons between different studies should be made with caution.
| Assay Type | Compound | Species/Cell Line | Key Findings |
| In Vivo | |||
| Adjuvant-Induced Arthritis | This compound ethyl ester | Rat | At 10 mg/kg, demonstrated a 74% suppression of paw swelling, which was more potent than EPA at the same dose.[1] The effect was comparable to the NSAID naproxen at a dose between 5 and 10 mg/kg.[1] |
| Eicosapentaenoic acid (EPA) ethyl ester | Rat | At a dose of 10 mg/kg, did not show significant inhibition of rear paw swelling.[1] | |
| In Vitro | |||
| Cyclooxygenase (COX) Inhibition | Docosahexaenoic acid (DHA) | Human macrophages | Inhibited COX-1 activity with an IC50 value of 13.5 μM. |
| Procyanidins (B2 and C1) | Human macrophages | Showed selective inhibition of COX-2 activity with IC50 values of 9.7 μM and 3.3 μM, respectively.[2] | |
| Eicosapentaenoic acid (EPA) | Ovine | Inhibited COX-2 with an IC50 value greater than that of a synthetic inhibitor but was more potent than other natural fatty acids like linoleic acid. | |
| This compound | - | No direct quantitative data on COX inhibition (IC50) is currently available. | |
| Lipoxygenase (LOX) Inhibition | Furan derivatives | Human | Certain 2-arylbenzo[b]furan derivatives have shown potent inhibitory activities against human lipoxygenases.[3] |
| Omega-3 fatty acids | - | Omega-3 fatty acids are known to be converted into resolvins and protectins, which have anti-inflammatory and inflammation-resolving properties, partly through the modulation of lipoxygenase pathways.[4] No specific IC50 values for F6 were found in the search results. | |
| TNF-α Production | Omega-3 fatty acids (Omegaven) | Murine macrophages (RAW 264.7) | Pretreatment for four hours significantly reduced LPS-stimulated TNF-α production by 46%.[5] |
| Furan fatty acids (as a component of fish oil) | Mice (Diet-induced obesity model) | A diet supplemented with furan fatty acids led to significantly lower circulating TNF-α levels.[6] | |
| NF-κB Activation | Omega-3 fatty acids | Murine macrophages (RAW 264.7) | Inhibited IκB phosphorylation and significantly decreased NF-κB activity, leading to a reduction in TNF-α mRNA and protein expression.[5] |
| This compound | - | No direct quantitative data on the inhibition of NF-κB activation is currently available. |
Experimental Protocols
Adjuvant-Induced Arthritis in Rats
This in vivo model is used to assess the anti-inflammatory potential of compounds in a chronic inflammatory condition that resembles human rheumatoid arthritis.
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Arthritis: Arthritis is induced by a single subcutaneous injection of Freund's Complete Adjuvant (FCA) into the plantar region of the left hind paw.
-
Treatment: Test compounds (e.g., this compound ethyl ester, EPA ethyl ester) or a vehicle control are administered orally once daily for a specified period, often starting from the day of adjuvant injection.
-
Measurement of Paw Edema: The volume of the hind paw is measured using a plethysmometer at regular intervals (e.g., daily or every few days) to quantify the extent of inflammation. The percentage of inhibition of paw swelling is calculated by comparing the paw volume in the treated groups to the control group.[7][8]
-
Radiographic and Histopathological Analysis: At the end of the study, radiographic images of the joints can be taken to assess bone and cartilage damage. Histopathological examination of the joint tissue can be performed to evaluate synovial inflammation, cartilage destruction, and bone erosion.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway responsible for prostaglandin synthesis.
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Substrate: Arachidonic acid is used as the substrate for the enzyme.
-
Inhibitor Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
Assay Procedure:
-
The enzyme is pre-incubated with the test compound or vehicle control for a specific time at a controlled temperature.
-
The reaction is initiated by adding arachidonic acid.
-
The production of prostaglandin E2 (PGE2) is measured using an Enzyme Immunoassay (EIA) kit.
-
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.
In Vitro Lipoxygenase (LOX) Inhibition Assay
This assay measures the ability of a compound to inhibit lipoxygenase enzymes, which are involved in the production of inflammatory mediators called leukotrienes.
-
Enzyme Source: Purified lipoxygenase from a source such as soybeans or human platelets can be used.
-
Substrate: Linoleic acid or arachidonic acid is used as the substrate.
-
Inhibitor Preparation: Test compounds are prepared in a suitable solvent.
-
Assay Procedure:
-
The enzyme is incubated with the test compound or vehicle.
-
The reaction is started by adding the substrate.
-
The formation of the hydroperoxy derivative of the fatty acid is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
TNF-α Production in Macrophages Assay
This assay quantifies the effect of a compound on the production of the pro-inflammatory cytokine TNF-α by immune cells.
-
Cell Line: A macrophage cell line, such as RAW 264.7, is commonly used.
-
Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α production.
-
Treatment: Cells are pre-treated with the test compound or vehicle before LPS stimulation.
-
Measurement of TNF-α: The concentration of TNF-α in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition of TNF-α production by the test compound is calculated relative to the LPS-stimulated control.
NF-κB Activation Assay
This assay is used to determine if a compound can inhibit the activation of the transcription factor NF-κB, which plays a central role in regulating the expression of inflammatory genes.
-
Cell Line: A cell line that is stably or transiently transfected with an NF-κB-dependent luciferase reporter gene is used.
-
Stimulation: Cells are stimulated with an inflammatory agent like LPS or TNF-α to activate the NF-κB pathway.
-
Treatment: Cells are pre-treated with the test compound prior to stimulation.
-
Measurement of NF-κB Activity: The activation of NF-κB leads to the expression of the luciferase enzyme. The activity of luciferase is measured by adding a substrate and quantifying the resulting luminescence using a luminometer.
-
Data Analysis: The reduction in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.
Signaling Pathways
Anti-Inflammatory Mechanisms of Omega-3 Fatty Acids
Omega-3 fatty acids, such as EPA and DHA, exert their anti-inflammatory effects through multiple mechanisms. They compete with the pro-inflammatory omega-6 fatty acid, arachidonic acid (AA), for the same metabolic enzymes (COX and LOX). This leads to the production of less inflammatory eicosanoids from EPA compared to those derived from AA. Furthermore, EPA and DHA are precursors to specialized pro-resolving mediators (SPMs) like resolvins and protectins, which actively resolve inflammation. Omega-3 fatty acids can also suppress the activation of the pro-inflammatory transcription factor NF-κB, thereby reducing the expression of inflammatory genes.[4]
Anti-Inflammatory Mechanisms of Furan Fatty Acids
The anti-inflammatory effects of Furan fatty acids, including F6, are primarily attributed to their potent antioxidant and radical-scavenging properties. By neutralizing reactive oxygen species (ROS), they can mitigate oxidative stress, which is a key contributor to inflammation. The furan ring structure is thought to be responsible for this antioxidant activity. Additionally, a metabolite of furan fatty acids, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), has been shown to reduce levels of the pro-inflammatory cytokine TNF-α.
References
- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. chondrex.com [chondrex.com]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Furan Fatty Acid F6: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Furan fatty acid F6, safeguarding both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
This compound, particularly when dissolved in a flammable solvent like ethanol, presents several hazards.[1] Adherence to strict safety protocols is crucial from the moment of handling to final disposal.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
NIOSH-approved respirator or self-contained breathing apparatus.[1]
-
Chemical safety goggles.[1]
-
Heavy rubber gloves.[1]
-
Lab coat.[1]
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Prevent prolonged or repeated exposure.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Use in a well-ventilated area or under a chemical fume hood.[1][2]
-
Take precautionary measures against static discharge.[1]
-
Keep containers tightly closed when not in use.[1][2][3][4][5]
Step-by-Step Disposal Protocol
The proper disposal of this compound is managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3][4]
-
Waste Identification: A chemical is considered waste when it is no longer intended for use.[3] At this point, it must be managed as hazardous waste.
-
Container Selection and Labeling:
-
Use a suitable, leak-proof chemical waste container that is compatible with flammable liquids.[3][5] Plastic containers are often preferred over glass to minimize breakage risks, provided they are compatible.[4]
-
The container must be in good condition, free from rust or leaks.[3]
-
On the label, clearly write the full chemical name, "this compound," and list any solvents, such as ethanol, with their concentrations.[1][4] Do not use abbreviations or chemical formulas.[3][4]
-
Include the date of waste generation, the laboratory or room number, and the principal investigator's name and contact information.[4]
-
-
Waste Accumulation and Storage:
-
Arranging for Disposal:
Spill and Emergency Procedures
In the event of a spill, contain the material and collect it using an appropriate absorbent, such as sand or diatomaceous earth.[6] Transfer the spilled material and absorbent into a designated chemical waste container for disposal.[1] Ensure adequate ventilation during cleanup.[1] For detailed first aid measures, refer to the Safety Data Sheet.[1]
Safety and Hazard Summary
The following table summarizes key quantitative and qualitative safety data for this compound, primarily in its common formulation with ethanol.
| Hazard Category | Description | GHS Precautionary Statements |
| Flammability | Highly flammable liquid and vapor (as diluted in ethanol).[1] Vapors can form explosive mixtures with air.[1][2] | P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[1][2] |
| Health Hazards | May be harmful by inhalation, ingestion, or skin absorption.[1] May cause irritation to the eyes, skin, and respiratory tract.[1] Potential for anemia, CNS depression, and liver damage.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Environmental Hazards | Avoid release into the environment.[1] Harmful to aquatic life with long-lasting effects.[6] | P273: Avoid release to the environment.[6] |
| Chemical Reactivity | Reacts with oxidants and acids.[2] May form explosive peroxides upon exposure to air.[2] | Store away from incompatible materials. |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
